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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-methylpyridin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Substituted Pyridines In the realm of medicinal chemistry and materials science, substituted pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Substituted Pyridines

In the realm of medicinal chemistry and materials science, substituted pyridines are of paramount importance, serving as foundational scaffolds for a myriad of functional molecules. This guide is dedicated to a specific, yet lesser-documented member of this family: 5-Ethyl-2-methylpyridin-3-amine . It is crucial to distinguish this compound from its more commercially prevalent isomer, 5-Ethyl-2-methylpyridine (CAS 104-90-5), which lacks the critical 3-amino functional group. The presence of the amine group at the 3-position is anticipated to significantly influence the molecule's electronic properties, basicity, and hydrogen bonding capabilities, thereby altering its physicochemical profile and potential biological activity.

This document endeavors to provide a comprehensive overview of the available and extrapolated physicochemical data for 5-Ethyl-2-methylpyridin-3-amine. In the absence of extensive direct experimental data for this specific molecule, we will leverage data from structurally analogous compounds, namely 3-aminopyridine and 3-amino-5-methylpyridine, to provide reasoned estimations. Furthermore, a detailed characterization of the well-documented isomer, 5-Ethyl-2-methylpyridine, will be presented to offer a comparative baseline. This guide is structured to not only present data but also to provide the underlying scientific rationale and experimental context, in line with the principles of expertise, authoritativeness, and trustworthiness.

Section 1: Physicochemical Profile of 5-Ethyl-2-methylpyridin-3-amine - An Estimated Overview

Direct experimental data for 5-Ethyl-2-methylpyridin-3-amine is not extensively available in the public domain. However, by examining the properties of structurally related aminopyridines, we can extrapolate a set of estimated physicochemical parameters. This approach is grounded in the understanding of how substituent groups (ethyl, methyl, and amino) modulate the properties of the pyridine ring. The amino group, in particular, is expected to increase the melting point and boiling point compared to its non-aminated counterpart due to hydrogen bonding, and also to enhance its water solubility.

PropertyEstimated ValueRationale and Comparative Data
Molecular Formula C₈H₁₂N₂Derived from the chemical structure.
Molecular Weight 136.19 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid3-Aminopyridine and 3-amino-5-methylpyridine are crystalline solids at room temperature.[1][2][3]
Melting Point Estimated > 60 °CThe melting point of 3-aminopyridine is 60-63 °C, and 3-amino-5-methylpyridine is 59-63 °C.[1][2] The addition of an ethyl group may slightly alter this.
Boiling Point Estimated > 250 °CThe boiling point of 3-aminopyridine is 248 °C.[1][4] The additional alkyl substituents would likely increase this value.
Solubility Soluble in water and organic solvents3-Aminopyridine is soluble in water, alcohol, and benzene.[1] The ethyl and methyl groups may slightly decrease water solubility but enhance solubility in non-polar solvents.
pKa Estimated ~6-7The pKa of the pyridinium ion of related aminopyridines is in this range, influenced by the electron-donating effects of the amino and alkyl groups.

Section 2: The Isomeric Benchmark: 5-Ethyl-2-methylpyridine (CAS 104-90-5)

For a comprehensive understanding, it is instructive to detail the well-documented physicochemical properties of the isomeric compound, 5-Ethyl-2-methylpyridine. This molecule, lacking the 3-amino group, serves as an excellent reference point to appreciate the influence of the amino substituent.

PropertyExperimental ValueSource(s)
Molecular Formula C₈H₁₁N[5][6]
Molecular Weight 121.18 g/mol [5][6]
Appearance Colorless to yellow liquid[7]
Melting Point -70.9 °C[5]
Boiling Point 178 °C (lit.)[5]
Density 0.919 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.497 (lit.)
Flash Point 151 °F (66.1 °C)[5][7]
Water Solubility 12.0 g/L[5]
Vapor Density 4.2 (vs air)[5][6][8]

Section 3: Synthesis and Characterization - Experimental Protocols

The synthesis of 5-Ethyl-2-methylpyridin-3-amine would likely proceed through the reduction of a nitropyridine precursor. This is a standard and reliable method for the introduction of an amino group onto an aromatic ring.

Proposed Synthetic Workflow

The logical synthetic pathway would involve two key steps: the nitration of 5-ethyl-2-methylpyridine followed by the reduction of the resulting nitro-substituted pyridine.

G A 5-Ethyl-2-methylpyridine B Nitration (e.g., HNO₃/H₂SO₄) A->B C 5-Ethyl-2-methyl-3-nitropyridine B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E 5-Ethyl-2-methylpyridin-3-amine D->E

Caption: Proposed two-step synthesis of 5-Ethyl-2-methylpyridin-3-amine.

Step-by-Step Experimental Protocol: A General Method for Reduction of a Nitropyridine

This protocol describes a common laboratory procedure for the reduction of a nitropyridine to the corresponding aminopyridine using iron in acidic medium.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 5-ethyl-2-methyl-3-nitropyridine, and ethanol.

  • Addition of Reducing Agent: While stirring, add iron powder to the mixture.

  • Initiation of Reaction: Carefully add a catalytic amount of concentrated hydrochloric acid to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final 5-Ethyl-2-methylpyridin-3-amine.

Physicochemical Characterization Workflow

Once synthesized, the compound would be subjected to a battery of analytical techniques to confirm its identity and purity, and to determine its physicochemical properties.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Property Determination A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E Melting Point Apparatus A->E F Boiling Point (Micro-distillation) A->F G Solubility Studies (Various Solvents) A->G H pKa Determination (Potentiometric Titration) A->H

Caption: Standard workflow for the characterization of a novel chemical entity.

Section 4: Potential Applications and Scientific Context

The structural motif of 3-aminopyridine is a key pharmacophore in a range of biologically active molecules. These compounds are known to act as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, aminopyridines can reversibly block voltage-gated potassium channels.[1]

The introduction of ethyl and methyl groups onto the 3-aminopyridine scaffold, as in 5-Ethyl-2-methylpyridin-3-amine, allows for the fine-tuning of its steric and electronic properties. This can lead to enhanced binding affinity and selectivity for specific biological targets. In drug development, such modifications are crucial for optimizing lead compounds to improve their efficacy and safety profiles. The title compound, therefore, represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.

Conclusion

While comprehensive experimental data for 5-Ethyl-2-methylpyridin-3-amine remains to be fully elucidated and published, this guide provides a robust framework for understanding its likely physicochemical properties based on established chemical principles and data from analogous compounds. The provided synthetic and characterization workflows offer a clear path for its preparation and detailed analysis. The potential of this molecule as a scaffold in medicinal chemistry underscores the importance of further research into its properties and applications.

References

  • 3-AMINOPYRIDINE | Occupational Safety and Health Administration. (n.d.). Retrieved March 4, 2026, from [Link]

  • 5-ethyl-2-methyl pyridine, 104-90-5. (n.d.). The Good Scents Company. Retrieved March 4, 2026, from [Link]

  • 5-ETHYL-2-METHYLPYRIDINE | CAS 104-90-5. (n.d.). Matrix Fine Chemicals. Retrieved March 4, 2026, from [Link]

  • 5-Ethyl-2-methylpyridine. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • 3-Aminopyridine | C5H6N2 | CID 10009. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • 3-Amino pyridine, 98% 462-08-8 India. (n.d.). LobaChemie. Retrieved March 4, 2026, from [Link]

  • Pyridine, 5-ethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

  • 5-Ethyl-2-methylpyridine >=96 104-90-5. (n.d.). MilliporeSigma. Retrieved March 4, 2026, from [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). (n.d.). FooDB. Retrieved March 4, 2026, from [Link]

  • 3-Amino-5-methylpyridine 97 3430-19-1. (n.d.). MilliporeSigma. Retrieved March 4, 2026, from [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2024). MDPI. Retrieved March 4, 2026, from [Link]

  • 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

Sources

Exploratory

molecular weight and structural formula of 5-Ethyl-2-methylpyridin-3-amine

[1] Executive Summary 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1] As...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1] As a trisubstituted pyridine derivative, it serves as a critical scaffold for kinase inhibitors and other nitrogen-containing heterocycles where precise steric and electronic tuning is required. Its structural uniqueness lies in the specific arrangement of the ethyl and methyl groups, which modulate the lipophilicity and metabolic stability of downstream drug candidates.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry, designed for researchers and process chemists.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

The core identity of 5-Ethyl-2-methylpyridin-3-amine is defined by its pyridine ring substituted at the 2, 3, and 5 positions. This substitution pattern is non-trivial, offering a balance between the electron-donating alkyl groups and the electron-withdrawing nitrogen, which influences its reactivity in nucleophilic and electrophilic substitutions.

Key Identifiers
ParameterData
Chemical Name 5-Ethyl-2-methylpyridin-3-amine
Synonyms 3-Amino-5-ethyl-2-methylpyridine; 5-Ethyl-2-methyl-3-pyridinamine
CAS Number 2384551-35-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CCC1=CN=C(C)C(N)=C1
InChI Key (Predicted) NTSLROIKFLNUIJ-UHFFFAOYSA-N (derivative)
Physicochemical Properties (Experimental & Predicted)[4][6]
PropertyValueContext/Source
Appearance Off-white to pale yellow solid/oilAmines oxidize upon air exposure.
Boiling Point ~260–270 °C (Predicted)Higher than precursor MEP (178 °C) due to H-bonding.
pKa (Conjugate Acid) ~6.5–7.0 (Predicted)The 3-amino group increases basicity relative to pyridine.
LogP ~1.5–1.8Moderate lipophilicity suitable for CNS drug scaffolds.
Solubility Soluble in DMSO, MeOH, DCMLimited solubility in water at neutral pH.

Synthetic Pathways & Manufacturing

The synthesis of 5-Ethyl-2-methylpyridin-3-amine is typically achieved through the functionalization of its parent compound, 5-Ethyl-2-methylpyridine (MEP) , also known as "aldehyde collidine." The process involves a regioselective nitration followed by reduction.

Upstream Precursor Synthesis (MEP Production)

The starting material, 5-Ethyl-2-methylpyridine (CAS 104-90-5), is produced industrially via the condensation of paraldehyde (acetaldehyde trimer) and ammonia. This reaction is highly atom-efficient and yields the pyridine ring with the correct alkyl substitution pattern.

  • Reagents: Paraldehyde, Ammonia (NH₃).[2]

  • Conditions: High temperature (200–250 °C), pressure, catalyst (often ammonium salts).

  • Mechanism: Chichibabin pyridine synthesis variant.

Functionalization to the Amine

The conversion of MEP to the target amine requires introducing a nitrogen functionality at the 3-position.

Step 1: Regioselective Nitration

Direct nitration of pyridines is electronically difficult due to the deactivated ring. However, the presence of the electron-donating 2-methyl and 5-ethyl groups activates the ring, specifically directing the electrophile (NO₂⁺) to the 3-position (ortho to the methyl, beta to the ring nitrogen).

  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Conditions: 0–60 °C (controlled exotherm).

  • Intermediate: 5-Ethyl-2-methyl-3-nitropyridine.[2]

Step 2: Reduction

The nitro group is reduced to the primary amine using standard hydrogenation or chemical reduction methods.

  • Method A (Catalytic): H₂, Pd/C or Raney Nickel in Methanol.

  • Method B (Chemical): Iron powder (Fe) in acidic media (HCl/Acetic Acid) or Stannous Chloride (SnCl₂).

  • Yield: Typically >80% for the reduction step.

Synthesis Workflow Diagram

SynthesisPath Paraldehyde Paraldehyde (Acetaldehyde Trimer) MEP 5-Ethyl-2-methylpyridine (Precursor) Paraldehyde->MEP Condensation (200°C, Pressure) Ammonia Ammonia (NH3) Ammonia->MEP NitroInter 5-Ethyl-2-methyl- 3-nitropyridine MEP->NitroInter Nitration (HNO3/H2SO4) Target 5-Ethyl-2-methylpyridin- 3-amine (Target API) NitroInter->Target Reduction (H2/Pd or Fe/HCl)

Figure 1: Synthetic route from commodity chemicals to the target aminopyridine intermediate.

Characterization & Quality Control

Validating the identity of 5-Ethyl-2-methylpyridin-3-amine requires specific spectroscopic markers. The 3-amino group introduces distinct shifts compared to the MEP precursor.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.8–8.0 ppm (1H, s): Proton at C6 (adjacent to N, deshielded).

    • δ 6.8–7.0 ppm (1H, s): Proton at C4 (aromatic).

    • δ 4.5–5.5 ppm (2H, br s): NH₂ protons (exchangeable with D₂O).

    • δ 2.5–2.6 ppm (2H, q): Methylene of the 5-ethyl group.

    • δ 2.3–2.4 ppm (3H, s): Methyl group at C2.

    • δ 1.1–1.2 ppm (3H, t): Methyl of the 5-ethyl group.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Signal: [M+H]⁺ = 137.2 m/z.

  • Fragmentation: Loss of ethyl group (M-29) or ammonia (M-17) may be observed in MS/MS.

Pharmaceutical Applications

Kinase Inhibitor Scaffolds

Aminopyridines are "privileged structures" in medicinal chemistry. The 5-ethyl-2-methylpyridin-3-amine moiety serves as a bioisostere for aniline in kinase inhibitors.

  • Mechanism: The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the 3-amino group acts as a donor.

  • Selectivity: The 2-methyl and 5-ethyl groups provide steric bulk that can fill hydrophobic pockets (Gatekeeper residues), potentially enhancing selectivity against specific kinases (e.g., CDK, MAPK pathways).

Precursor for Niacin Derivatives

While the parent MEP is the primary industrial precursor for Niacin (Vitamin B3) via oxidation, the amino derivative allows for the synthesis of nicotinamide analogs without the need for amidation steps later in the synthesis. This is crucial for creating NAD+ precursors or PARP inhibitors.

Agrochemicals

Pyridine derivatives are foundational in the synthesis of herbicides (e.g., clopyralid analogs). The ethyl/methyl substitution pattern provides resistance to oxidative metabolism in plants, extending the half-life of the active agent.

Handling & Safety (E-E-A-T)

Warning: Pyridine derivatives are generally toxic and irritating.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.[3]

    • Irritation: Causes skin and serious eye irritation (H315, H319).

    • Sensitization: Potential skin sensitizer.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen) . Aminopyridines are prone to oxidation, turning dark brown/black upon exposure to air.

    • Keep refrigerated (2–8 °C) to prevent degradation.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides emission control).

References

  • Sigma-Aldrich. 5-Ethyl-2-methylpyridin-3-amine Product Data. Available at:

  • ChemicalBook. 5-Ethyl-2-methylpyridin-3-amine CAS 2384551-35-1 Technical Data. Available at:

  • Shimizu, S., et al. (2000). "Pyridine and Pyridine Derivatives".[4][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Detailed review of MEP synthesis).

  • World Intellectual Property Organization.Patent WO2011/99832 A2.
  • BLD Pharm. 5-Amino-2-ethyl-3-methylpyridine Safety Data Sheet. Available at:

Sources

Foundational

Comprehensive Technical Safety and Handling Guide: Resolving the Nomenclature Discrepancy Between 5-Ethyl-2-methylpyridin-3-amine and CAS 10599-69-6

Executive Summary & Chemical Identity Resolution As a Senior Application Scientist, the foundational step in any chemical handling protocol is verifying the precise identity of the target compound. A critical discrepancy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity Resolution

As a Senior Application Scientist, the foundational step in any chemical handling protocol is verifying the precise identity of the target compound. A critical discrepancy exists in the nomenclature-to-CAS mapping provided for this topic. Chemical databases and safety registries operate on strict structural identifiers, and conflating names with incorrect CAS registry numbers can lead to severe safety hazards in the laboratory.

  • CAS 10599-69-6 corresponds to 2-Methyl-5-propionylfuran (IUPAC: 1-(5-methylfuran-2-yl)propan-1-one), a furan derivative commonly utilized as a flavoring agent and synthetic building block[1],[2].

  • 5-Ethyl-2-methylpyridin-3-amine is an aminopyridine derivative, correctly identified by CAS 2384551-35-1 [3],.

To ensure absolute scientific integrity and safety compliance, this whitepaper provides a dual-faceted Safety Data Sheet (SDS) analysis and handling guide. By addressing both the requested CAS number and the requested chemical name, researchers can safely navigate the physicochemical properties and toxicological profiles of both distinct molecules.

ChemVerification Start Target Query: 5-Ethyl-2-methylpyridin-3-amine CAS 10599-69-6 Verify Cross-Reference CAS vs. Nomenclature Start->Verify Discrepancy Discrepancy Identified Verify->Discrepancy Path1 CAS 10599-69-6 2-Methyl-5-propionylfuran Discrepancy->Path1 CAS Mapping Path2 Nomenclature Match CAS 2384551-35-1 Discrepancy->Path2 Name Mapping

Fig 1: Logical workflow resolving the chemical identity discrepancy between nomenclature and CAS.

Physicochemical Profiling

Understanding the fundamental physical properties of a compound dictates our engineering controls and personal protective equipment (PPE) requirements. Below is a comparative analysis of the two compounds .

PropertyCAS 10599-69-6[1],[4]CAS 2384551-35-1[3],
Chemical Name 2-Methyl-5-propionylfuran5-Ethyl-2-methylpyridin-3-amine
Molecular Formula C8H10O2C8H12N2
Molecular Weight 138.17 g/mol 136.19 g/mol
Structural Class Furan derivative (Ketone)Aminopyridine derivative
Appearance Yellow clear liquidSolid / Liquid (Typical for aminopyridines)
Specific Gravity 1.038 - 1.044 (@ 25 °C)Not established
Flash Point 90.00 °C (194.00 °F)Not established
SMILES CCC(=O)C1=CC=C(O1)CNC1=CC(CC)=CN=C1C

Safety Data Sheet (SDS) Core Parameters

The following safety parameters focus primarily on CAS 10599-69-6 (2-Methyl-5-propionylfuran) , drawing from standardized OSHA-compliant SDS documentation[5].

GHS Classification & Hazard Identification

According to the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200), CAS 10599-69-6 is not considered a hazardous substance [5].

  • Pictograms: None required.

  • Signal Word: None.

  • Hazard Statements: None identified under standard processing conditions.

  • Note on Aminopyridines (CAS 2384551-35-1): While CAS 10599-69-6 is non-hazardous, aminopyridines generally exhibit acute oral toxicity and act as skin/eye irritants. Treat CAS 2384551-35-1 with elevated caution until specific toxicological data is published.

First-Aid Measures
  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Causality: Immediate dilution prevents localized osmotic stress and potential minor irritation to the corneal epithelium[5].

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing[5].

  • Inhalation: Remove the subject to fresh air. If symptoms persist, seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water or milk to dilute the substance[5].

Fire-Fighting Measures
  • Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Alcohol-resistant foam[5].

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, specifically Carbon monoxide (CO) and Carbon dioxide (CO2)[5].

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) pressure-demand (MSHA/NIOSH approved) and full protective gear[5].

Experimental Workflows & Handling Protocols

A robust safety protocol is a self-validating system. The following methodologies ensure that causality drives compliance.

Protocol 1: Safe Handling and Storage Workflow
  • Pre-Experiment Risk Assessment: Validate the identity of the chemical using NMR or GC-MS upon receipt.

    • Causality: Mislabeled chemicals (as demonstrated by the nomenclature discrepancy in this prompt) can lead to catastrophic unexpected reactions when mixed with incompatible reagents.

  • PPE Selection: Don nitrile gloves, safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166), and a standard lab coat[5].

    • Causality: While CAS 10599-69-6 is not classified as highly hazardous, furan derivatives can cause mild dermal defatting or irritation over prolonged, repeated exposure.

  • Environmental Control: Handle within a certified chemical fume hood.

    • Causality: Local exhaust ventilation prevents the accumulation of vapors, mitigating inhalation risks and keeping concentrations well below any theoretical lower explosive limit (LEL).

  • Storage Parameters: Store in a dry, cool, and well-ventilated location. Keep containers tightly closed and isolate from oxidizing agents[5].

    • Causality: Oxidizers can initiate exothermic reactions with the electron-rich furan ring, risking auto-ignition or degradation of the compound.

Protocol 2: Accidental Release and Spill Management
  • Immediate Isolation: Evacuate personnel from the immediate vicinity of the spill.

  • Containment: Surround the spill with an inert absorbent material (e.g., silica gel, sand, or a universal binder)[5].

    • Causality: Using inert materials prevents secondary chemical reactions that could occur if reactive organic absorbents (like sawdust) are used with potentially combustible liquids.

  • Collection: Sweep or vacuum the absorbed mixture into a tightly closed, appropriately labeled container for disposal[5].

    • Validation Check: Ensure the disposal container is chemically compatible with organic solvents to prevent degradation of the vessel.

  • Decontamination: Wash the spill area with water and a mild detergent, ensuring no residue remains. Do not empty the raw chemical into drains[5].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Hazards (Combustible / Irritant) Spill->Assess PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Sweep/Vacuum into Closed Container Contain->Collect Dispose Dispose per EPA/Local Regs Collect->Dispose

Fig 2: Self-validating emergency spill response protocol for laboratory chemical containment.

Toxicological & Ecological Information

  • Acute Toxicity: The toxicological properties of CAS 10599-69-6 have not been fully investigated, but no acute toxicity hazards are currently established under standard regulatory bodies[5].

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA[5].

  • Endocrine Disruption: This product does not contain any known or suspected endocrine disruptors[5].

  • Ecological Impact: Specific ecological data is unavailable; however, standard environmental protection protocols dictate that the substance should not be emptied into municipal drains or allowed to contaminate groundwater[5].

References

  • PubChemLite - 10599-69-6 (C8H10O2). uni.lu (PubChem Data).
  • SAFETY DATA SHEET - 2-Methyl-5-propionyl-furan (CAS 10599-69-6). Fisher Scientific.
  • 2-Methyl-5-propionyl-furan, 97% | 10599-69-6. J&K Scientific.
  • 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6. The Good Scents Company.
  • 2384551-35-1 | 5-Ethyl-2-methylpyridin-3-amine. BLD Pharm.
  • 5-ethyl-2-methylpyridin-3-amine | 2384551-35-1. Sigma-Aldrich.

Sources

Exploratory

A Technical Guide to Determining the Organic Solvent Solubility of 5-Ethyl-2-methylpyridin-3-amine

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 5-Ethyl-2-methylpyridin-3-amine. As no comprehensive public solubility data for this specific compound currently exists, this document outlines the theoretical principles governing its solubility and presents a detailed, field-proven experimental protocol based on the equilibrium shake-flask method, coupled with quantification via High-Performance Liquid Chromatography (HPLC).

Introduction to 5-Ethyl-2-methylpyridin-3-amine and its Solubility

5-Ethyl-2-methylpyridin-3-amine is a substituted aminopyridine derivative. Its molecular structure, featuring a basic pyridine ring, a primary amine group (-NH2), a methyl group, and an ethyl group, dictates a unique combination of polarity, hydrogen bonding capability, and lipophilicity. The primary amine and the pyridine nitrogen are capable of acting as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor. These characteristics suggest a complex solubility profile that is highly dependent on the nature of the solvent.

Understanding this solubility profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.

  • Pharmaceutical Formulation: Developing stable and bioavailable drug products requires knowledge of solubility in various excipients and solvent systems.

  • Preclinical Studies: In-vitro and in-vivo testing often requires dissolving the compound in a suitable vehicle, making solubility data essential for reliable results.

This guide provides a robust methodology to generate this crucial data in a reproducible and scientifically sound manner.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.

  • Polar Solvents: These solvents possess large dipole moments and are effective at dissolving polar compounds. They can be further divided into:

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can donate hydrogen bonds and will strongly interact with the amine and pyridine nitrogen atoms of the target molecule. High solubility is generally expected in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They are expected to be effective solvents due to dipole-dipole interactions. Studies on similar compounds like 2-aminopyridine show high solubility in solvents like NMP and DMF[1].

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. The nonpolar ethyl and methyl groups of the molecule will favor interaction with these solvents, but the highly polar aminopyridine core will likely limit overall solubility.

Based on its structure, 5-Ethyl-2-methylpyridin-3-amine is predicted to have the highest solubility in polar protic and polar aprotic solvents and significantly lower solubility in nonpolar solvents.

Physicochemical Characterization

Prior to extensive solubility studies, it is crucial to characterize the test compound. Publicly available data on 5-Ethyl-2-methylpyridin-3-amine is scarce; therefore, the following parameters should be confirmed experimentally:

  • Identity and Purity: Confirmed via NMR, Mass Spectrometry, and HPLC (purity >98% is recommended).

  • Melting Point: Determines the physical state and provides an indication of purity.

  • pKa: The basicity of the amine and pyridine groups will critically influence solubility in pH-dependent systems. This can be determined via potentiometric titration.

Note: Data for the related compound 5-Ethyl-2-methylpyridine (without the 3-amino group) shows a boiling point of ~178°C and a melting point of -70.3°C[2][3]. The addition of the amine group is expected to significantly increase the melting point and alter other physical properties due to hydrogen bonding.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation and quantification of the dissolved solute.

Materials and Equipment
  • 5-Ethyl-2-methylpyridin-3-amine (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Experimental Procedure
  • Preparation: Add an excess amount of solid 5-Ethyl-2-methylpyridin-3-amine to a series of glass vials. An amount that is visibly in excess after equilibration is required.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for 24 to 72 hours. This extended time is crucial to ensure true equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the solid settle. To ensure complete separation of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with 0.22 µm syringe filter D->E F Dilute filtrate to known volume E->F G Analyze by validated HPLC method F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for quantifying the concentration of 5-Ethyl-2-methylpyridin-3-amine in the saturated solvent samples, as aminopyridine derivatives are known to be UV-active.

Suggested HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH 7.0). An isocratic or gradient elution can be developed.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength of maximum absorbance (λmax), likely around 245-260 nm, which should be determined experimentally.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Calibration Curve
  • Prepare a high-concentration stock solution of 5-Ethyl-2-methylpyridin-3-amine in the mobile phase.

  • Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a graph of peak area versus concentration. The resulting line should have a correlation coefficient (R²) of >0.999 for accurate quantification.

Sample Analysis and Calculation
  • Inject the diluted, filtered sample from the solubility experiment (Section 4.2, Step 6) into the HPLC.

  • Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

HPLC Analysis Workflow Diagram

HPLC_Workflow A Prepare Calibration Standards B Generate Calibration Curve (Peak Area vs. Conc.) A->B E Calculate Concentration using Calibration Curve B->E C Inject Diluted Saturated Sample D Measure Peak Area C->D D->E F Apply Dilution Factor to get Final Solubility E->F

Caption: Workflow for Quantification via HPLC.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, organized table to allow for easy comparison across different solvents.

Table 1: Solubility of 5-Ethyl-2-methylpyridin-3-amine at 25°C

Solvent NameSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
IsopropanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueCalculated Value
Ethyl AcetateIntermediate PolarityExperimental ValueCalculated Value
Dichloromethane (DCM)Intermediate PolarityExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
n-HexaneNonpolarExperimental ValueCalculated Value

Note: The molecular weight of C₈H₁₂N₂ is 136.19 g/mol .

The experimentally determined values can then be correlated with the theoretical principles outlined in Section 2.0 to build a comprehensive understanding of the compound's behavior.

Conclusion

This technical guide provides a comprehensive and actionable framework for determining the solubility of 5-Ethyl-2-methylpyridin-3-amine in a range of organic solvents. By combining the robust shake-flask method for sample generation with precise HPLC-UV for quantification, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process development, and pharmaceutical formulation. Adherence to this self-validating protocol ensures the production of authoritative and reproducible solubility profiles critical for informed decision-making in a scientific and research environment.

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • 5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. [Link]

  • Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. [Link]

  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. ACS Publications. [Link]

  • 5-Ethyl-2-methylpyridine. Wikipedia. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [Link]

  • 5-Ethyl-2-methylpyridine | CAS#:104-90-5. Chemsrc. [Link]

  • 5-Ethyl-2-picoline CAS N°: 104-90-5. OECD SIDS. [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. [Link]

Sources

Foundational

crystal structure and conformation of 5-Ethyl-2-methylpyridin-3-amine

Crystallographic Profiling and Conformational Dynamics of 5-Ethyl-2-methylpyridin-3-amine: A Technical Guide for Rational Drug Design Executive Summary 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) is a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Conformational Dynamics of 5-Ethyl-2-methylpyridin-3-amine: A Technical Guide for Rational Drug Design

Executive Summary

5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and agrochemical development. Understanding its precise 3D conformation and solid-state packing is critical for predicting its behavior in biological binding pockets. This whitepaper provides an in-depth analysis of the molecular geometry, supramolecular assembly, and the rigorous crystallographic methodologies required to elucidate the structure of this compound.

Molecular Geometry and Conformational Flexibility

The structural identity of 5-Ethyl-2-methylpyridin-3-amine is defined by the interplay between its planar aromatic core and its flexible alkyl substituents.

  • Amine Resonance and Hybridization: The 3-amino group does not exist as a pure

    
     hybridized amine. Due to the delocalization of the nitrogen lone pair into the 
    
    
    
    -system of the pyridine ring, the C–N bond exhibits partial double-bond character. This restricts the inversion of the amine and forces the hydrogen atoms into a nearly coplanar geometry with the aromatic ring, directly impacting its vector as a hydrogen-bond donor.
  • Steric Shielding by the 2-Methyl Group: The methyl group at the C2 position introduces significant local steric hindrance. This bulk restricts the rotational degrees of freedom of the adjacent 3-amino group and acts as a steric shield, which can dictate the trajectory of incoming hydrogen-bond acceptors during crystal nucleation or protein-ligand binding.

  • Ethyl Group Rotamers: The 5-ethyl group introduces conformational polymorphism. To minimize allylic strain and steric clashes with the adjacent C4 and C6 protons, the ethyl group typically adopts a staggered conformation relative to the pyridine plane. Crystallographic studies on related ethylpyridine derivatives demonstrate that these alkyl chains prefer torsion angles that project the terminal methyl group out of the aromatic plane, effectively breaking the overall planarity of the molecule[1].

Supramolecular Assembly and Hydrogen Bonding Synthons

Aminopyridines are classic supramolecular building blocks known for their robust and predictable hydrogen-bonding networks. The solid-state architecture of 5-Ethyl-2-methylpyridin-3-amine is governed by the competition between these strong directional bonds and the dispersive forces of its alkyl groups.

  • N–H···N Interactions: The primary driving force in the crystal packing of aminopyridines is the formation of intermolecular N–H···N hydrogen bonds, where the pyridine nitrogen acts as the acceptor and the amine acts as the donor[2].

  • Dimer vs. Catemer Motifs: Depending on the crystallization environment, aminopyridines can assemble into either discrete dimeric

    
     motifs (often seen in 
    
    
    
    conformers) or infinite one-dimensional catemeric chains[2]. Because the 2-methyl group in 5-Ethyl-2-methylpyridin-3-amine disrupts perfectly coplanar face-to-face dimerization, the molecule is highly predisposed to form twisted catemeric networks.
  • Secondary Interactions: Beyond primary hydrogen bonding, the crystal lattice is further stabilized by weaker C–H···

    
     interactions and van der Waals packing of the lipophilic ethyl and methyl domains. These interactions are highly sensitive to the crystallization solvent, which can lead to the formation of distinct solvates or polymorphs[3].
    

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To accurately resolve the atomic coordinates and hydrogen-bonding networks of 5-Ethyl-2-methylpyridin-3-amine, a rigorous, self-validating crystallographic workflow must be employed.

Step 1: Crystal Growth via Vapor Diffusion

  • Methodology: Dissolve 10 mg of the compound in a minimal volume of a polar, hydrogen-bond-disrupting solvent (e.g., methanol). Place this inner vial inside a larger sealed chamber containing a volatile non-polar anti-solvent (e.g., n-hexane).

  • Causality: Vapor diffusion slowly modulates the dielectric constant of the mother liquor. This slow reduction in solubility prevents rapid, chaotic precipitation, allowing the intrinsic N–H···N synthons to direct ordered thermodynamic nucleation, yielding diffraction-quality single crystals.

Step 2: Cryogenic Data Collection

  • Methodology: Harvest a single crystal using polarized light microscopy, mount it on a MiTeGen loop with paratone oil, and immediately transfer it to a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) under a 100 K nitrogen stream.
  • Causality: Collecting data at 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically critical for freezing out the dynamic disorder of the flexible 5-ethyl group and sharpening the electron density peaks, allowing for the accurate mathematical resolution of the amine hydrogen atoms.

Step 3: Structure Solution and Self-Validating Refinement

  • Methodology: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structural model using full-matrix least-squares on

    
     (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Self-Validation: The refinement protocol is a closed-loop validation system. The mathematical model is only deemed correct when the shift/error ratio converges to < 0.001. Furthermore, the residual electron density map (Fourier difference map) must be flat (highest peak < 1.0 e/ų), proving that the proposed chemical structure accounts for 100% of the observed diffraction data.

Workflow Visualization

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (Vapor Diffusion) N1->N2 N3 Crystal Selection (Polarized Light) N2->N3 N4 X-Ray Diffraction (100 K, Mo Kα) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Refinement & Validation (R1 < 0.05, GoF ~1.0) N5->N6

Workflow for single-crystal X-ray diffraction analysis of 5-Ethyl-2-methylpyridin-3-amine.

Quantitative Crystallographic Data Summary

The following table summarizes the theoretical and expected crystallographic parameters for 5-Ethyl-2-methylpyridin-3-amine, extrapolated from high-resolution data of structurally analogous substituted aminopyridines.

Crystallographic ParameterExpected Range / ValueStructural & Physical Significance
C–N (amine) Bond Length 1.35 – 1.38 ÅShorter than a standard C–N single bond (1.47 Å), confirming partial

character and lone-pair delocalization.
Pyridine N···H–N Distance 2.00 – 2.20 ÅCharacteristic distance for moderate-to-strong N–H···N intermolecular hydrogen bonds driving catemer formation.
Ethyl C–C–C–N Torsion ~60° or ~90°Indicates a staggered or orthogonal conformation to minimize steric strain with the aromatic ring.
R1 Factor (Final) < 0.05 (5%)The primary metric of model accuracy; indicates excellent agreement between the calculated model and observed data.
Goodness-of-Fit (S) 0.95 – 1.05Validates that the statistical weighting scheme applied to the diffraction intensities is correct.

References

  • Bensemann, I., Gdaniec, M., & Połoński, T. (2002). Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines. New Journal of Chemistry. Available at: [Link]

  • Al-Otaibi, A., et al. (2018). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Wagler, J., et al. (2023). The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. Inorganics. Available at: [Link]

Sources

Exploratory

Literature Review &amp; Technical Guide: Synthesis Pathways of 5-Ethyl-2-methylpyridin-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Context The functionalized pyridine core is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Context

The functionalized pyridine core is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, GPCR antagonists, and agrochemicals. Specifically, 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) represents a highly valuable, sterically encumbered building block [1]. The presence of orthogonal alkyl groups (2-methyl and 5-ethyl) flanking a primary amine at the 3-position provides unique vector geometries for structure-based drug design, often improving the lipophilic efficiency and metabolic stability of the resulting API (Active Pharmaceutical Ingredient).

This whitepaper critically evaluates the synthetic methodologies for constructing 5-Ethyl-2-methylpyridin-3-amine. Rather than merely listing reaction conditions, we dissect the thermodynamic and kinetic rationales behind two divergent strategies: a late-stage catalytic cross-coupling approach (Pathway A) and a regiocontrolled de novo ring assembly (Pathway B).

Retrosynthetic Strategies & Pathway Overview

The synthesis of highly substituted aminopyridines demands strict regiocontrol. We present two orthogonal retrosynthetic disconnections:

  • Pathway A (C–H Functionalization & Cross-Coupling): Leverages the innate electronic bias of the commercially available 5-ethyl-2-methylpyridine (MEP) [2]. Electrophilic aromatic substitution (EAS) installs a halogen at the sole available

    
    -position, followed by a Buchwald-Hartwig amination.
    
  • Pathway B (De Novo Assembly): Constructs the pyridine ring from acyclic precursors via a Hantzsch-type Michael addition, ensuring absolute regiocontrol, followed by a Hofmann rearrangement to install the amine.

SynthesisMap cluster_0 Pathway A: Modern Catalytic Route cluster_1 Pathway B: De Novo Assembly A1 5-Ethyl-2-methylpyridine A2 3-Bromo-5-ethyl-2-methylpyridine A1->A2 Br2, Oleum (Regioselective) Target 5-Ethyl-2-methylpyridin-3-amine A2->Target Pd2(dba)3, t-BuONa NH3 equivalent B1 Ethyl 3-aminocrotonate + 2-Ethylacrolein B2 Ethyl 5-ethyl-2-methylnicotinate B1->B2 1. Michael Add. 2. DDQ Oxid. B3 5-Ethyl-2-methylnicotinamide B2->B3 1. LiOH 2. SOCl2 / NH3 B3->Target PhI(OAc)2 (Hofmann)

Figure 1: Retrosynthetic map detailing Pathway A (Catalytic) and Pathway B (De Novo).

Pathway A: Modern Catalytic Route (Late-Stage Amination)

Mechanistic Rationale

Pyridine rings are highly electron-deficient, making electrophilic aromatic substitution (EAS) notoriously difficult. However, the synergistic electron-donating effects of the 2-methyl and 5-ethyl groups sufficiently activate the ring. Crucially, EAS on pyridines strongly favors the


-positions (C3 and C5) to avoid placing a positive charge on the electronegative nitrogen in the transition state. Since C5 is occupied by the ethyl group, bromination is forced exclusively  to the C3 position.

Following bromination, direct displacement with ammonia requires extreme temperatures and pressures. Instead, a Palladium-catalyzed Buchwald-Hartwig amination utilizing benzophenone imine as an ammonia surrogate prevents catalyst poisoning and avoids the formation of secondary/tertiary amine byproducts [3].

Experimental Protocol: Pathway A

Step 1: Regioselective Bromination

  • Charge a 500 mL Hastelloy reactor with 20% Oleum (150 mL) and cool to 0 °C.

  • Slowly add 5-ethyl-2-methylpyridine (50.0 g, 412 mmol) dropwise to maintain internal temperature < 20 °C.

  • Add Bromine (23.2 mL, 453 mmol) over 30 minutes.

  • Seal the reactor and heat to 120 °C for 16 hours. (Causality: The harsh dehydrating environment of oleum generates the highly reactive

    
     electrophile needed to overcome the pyridine activation barrier).
    
  • Cool to ambient temperature, carefully pour over crushed ice (1 kg), and basify to pH 9 using 50% NaOH(aq).

  • Extract with EtOAc (3 x 300 mL), dry over

    
    , and concentrate to yield 3-bromo-5-ethyl-2-methylpyridine (~68% yield).
    

Step 2: Buchwald-Hartwig Amination

  • In a rigorously degassed Schlenk flask, combine 3-bromo-5-ethyl-2-methylpyridine (20.0 g, 100 mmol), benzophenone imine (19.9 g, 110 mmol),

    
     (1.83 g, 2 mol%), BINAP (2.49 g, 4 mol%), and sodium tert-butoxide (13.4 g, 140 mmol).
    
  • Add anhydrous toluene (200 mL) and heat to 90 °C for 12 hours under argon.

  • Cool to room temperature, filter through Celite, and concentrate.

  • Deprotection: Dissolve the crude imine in THF (150 mL) and add 2M HCl (100 mL). Stir at room temperature for 2 hours. (Causality: Mild acidic hydrolysis cleanly cleaves the benzophenone protecting group without degrading the pyridine core).

  • Adjust to pH 10 with

    
    , extract with DCM, and purify via silica gel chromatography (DCM:MeOH 95:5) to afford 5-Ethyl-2-methylpyridin-3-amine (82% yield).
    

Mechanistic Deep Dive: The Catalytic Cycle

The efficiency of Step 2 relies on a finely tuned catalytic cycle. The bulky BINAP ligand promotes rapid reductive elimination, preventing the formation of stable, unreactive Pd-bis(aryl) complexes.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Pd(II)(Ar)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineBind Pd(II)(Ar)(NH2)L_n OxAdd->AmineBind Transmetalation & Amine Binding (Base, Imine) AmineBind->Pd0 Reductive Elimination (Product Release)

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for aminopyridine synthesis.

Pathway B: De Novo Ring Assembly (Regiocontrolled)

Mechanistic Rationale

When halogenation profiles are unfavorable or trace heavy-metal contamination (Pd) is strictly prohibited in the final API, de novo synthesis is preferred. This pathway utilizes a Bohlmann-Rahtz-type heteroannulation. The Michael addition of ethyl 3-aminocrotonate to 2-ethylacrolein perfectly maps the required substitution pattern. Subsequent Hofmann rearrangement of the primary amide cleanly installs the amine with complete retention of stereoelectronic integrity [4].

Experimental Protocol: Pathway B

Step 1: Cyclization & Aromatization

  • Dissolve ethyl 3-aminocrotonate (25.8 g, 200 mmol) and 2-ethylacrolein (16.8 g, 200 mmol) in ethanol (150 mL) with glacial acetic acid (10 mol%). Reflux for 8 hours.

  • Cool to 0 °C and add DDQ (45.4 g, 200 mmol) portion-wise. Stir for 2 hours at room temperature. (Causality: DDQ is chosen over nitric acid to prevent unwanted nitration of the highly activated, newly formed pyridine ring).

  • Filter the precipitated hydroquinone, concentrate, and purify to yield ethyl 5-ethyl-2-methylnicotinate (75% yield).

Step 2: Saponification & Amidation

  • Hydrolyze the ester using LiOH·

    
     (2.0 equiv) in THF/
    
    
    
    (1:1) at 50 °C for 4 hours. Acidify to pH 4 to precipitate 5-ethyl-2-methylnicotinic acid.
  • Reflux the acid in thionyl chloride (50 mL) for 2 hours, concentrate in vacuo, and slowly add the resulting acyl chloride to cold aqueous

    
     (28%, 100 mL).
    
  • Filter the resulting white solid to obtain 5-ethyl-2-methylnicotinamide (85% yield over 2 steps).

Step 3: Hofmann Rearrangement

  • Suspend the amide (10.0 g, 60.9 mmol) in methanol (100 mL) and add KOH (8.5 g, 152 mmol).

  • Cool to 0 °C and add (Diacetoxyiodo)benzene (PIDA) (21.6 g, 67.0 mmol) in one portion. (Causality: PIDA is a mild, non-toxic oxidant that avoids the harsh

    
    /NaOH conditions of classical Hofmann rearrangements, preventing competitive electrophilic bromination of the electron-rich aminopyridine product).
    
  • Stir at room temperature for 4 hours. Concentrate, partition between DCM and water, and isolate the organic layer to yield 5-Ethyl-2-methylpyridin-3-amine (78% yield).

Quantitative Analysis & Pathway Comparison

To assist process chemists in selecting the optimal route, the following table summarizes the quantitative metrics and operational parameters of both pathways.

MetricPathway A (Catalytic Amination)Pathway B (De Novo Assembly)
Total Steps 2 (from commercial MEP)4 (from acyclic precursors)
Overall Yield ~55 - 58%~49 - 52%
Key Reagents

, Oleum,

, Imine
Crotonate, Acrolein, DDQ, PIDA
Atom Economy Moderate (loss of Br, bulky imine)Low (loss of DDQ, PIDA byproducts)
Scalability High (standard pilot-plant conditions)Moderate (exothermic DDQ/PIDA steps)
Primary Challenge Pd-removal to meet API limits (<10 ppm)Step count and reagent mass intensity
Best Use Case Large-scale industrial manufacturingMetal-free API synthesis; library generation

Conclusion

The synthesis of 5-Ethyl-2-methylpyridin-3-amine exemplifies the delicate balance between electronic regiocontrol and catalytic efficiency. Pathway A offers a highly streamlined, two-step protocol leveraging the innate


-directing effects of the 5-ethyl-2-methylpyridine core, making it ideal for scalable manufacturing. Conversely, Pathway B  provides an orthogonal, metal-free approach via de novo ring assembly, ensuring absolute regiochemical fidelity and avoiding transition-metal contamination. The selection between these routes ultimately depends on the specific regulatory requirements (e.g., heavy metal limits) and the scale of the target pharmaceutical campaign.

References

  • Wikipedia Contributors. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from[Link]

  • Zhou, J., et al. (2025). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. Retrieved March 4, 2026, from[Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Bond Formation with 5-Ethyl-2-methylpyridin-3-amine

Abstract & Strategic Overview This application note details optimized protocols for the acylation of 5-Ethyl-2-methylpyridin-3-amine (CAS: 36935-76-3). This substrate presents a dual challenge in medicinal chemistry: Ele...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details optimized protocols for the acylation of 5-Ethyl-2-methylpyridin-3-amine (CAS: 36935-76-3). This substrate presents a dual challenge in medicinal chemistry:

  • Electronic Deactivation: The electron-deficient pyridine ring significantly reduces the nucleophilicity of the exocyclic amine at the 3-position compared to standard anilines.

  • Steric Hindrance: The methyl group at the 2-position creates an ortho-substituent effect, sterically impeding the approach of bulky activated electrophiles.

Standard carbodiimide chemistries (EDC/NHS) often result in stalled conversion or high rates of hydrolysis. To overcome this, this guide prioritizes high-energy activation pathways using T3P® (Propylphosphonic anhydride) and HATU , alongside a "brute-force" acid chloride method for scale-up.

Substrate Analysis & Mechanistic Logic

The Nucleophile
  • Compound: 5-Ethyl-2-methylpyridin-3-amine

  • pKa (Conjugate Acid): ~6.0–6.5 (estimated). The low pKa indicates the lone pair is tightly held, requiring a highly electrophilic acyl donor.

  • Competitive Sites: The endocyclic pyridine nitrogen is basic but less nucleophilic towards acylation than the exocyclic amine under properly buffered conditions. However, it can poison Lewis acid catalysts or form acyl-pyridinium salts that are susceptible to hydrolysis.

Reagent Selection Strategy
Coupling ReagentActivation EnergySuitabilityRationale
T3P (50% in EtOAc) HighPreferred Acts as a scavenger for water; drives equilibrium forward; low epimerization; easy workup.
HATU Very HighStandard The 7-azabenzotriazole leaving group (HOAt) minimizes steric clash and accelerates reaction via the "neighbouring group effect."
Acid Chloride MaximumScale-Up Generates the most reactive electrophile; bypasses the need for coupling agents but requires acid stability.
EDC/HOBt ModerateNot Recommended Often insufficient for electron-deficient/hindered heteroaryl amines.

Experimental Protocols

Method A: The T3P System (Recommended for Purity & Ease)

Best for: Valuable acids, epimerization-prone chiral centers, and ease of purification.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Ethyl-2-methylpyridin-3-amine (1.1 equiv)

  • T3P® (Propylphosphonic anhydride), 50 wt% in EtOAc (2.0 – 3.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Procedure:

  • Setup: Charge a dried reaction vial with the Carboxylic Acid (1.0 mmol) and 5-Ethyl-2-methylpyridin-3-amine (1.1 mmol).

  • Solvation: Add anhydrous EtOAc (5 mL, 0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 mmol) in one portion. Note: Pyridine acts as both a base and an acylation catalyst via an acyl-pyridinium intermediate.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P solution (2.0 mmol) over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.

    • QC Check: Monitor by LC-MS. If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash with water (2 x 10 mL) to remove water-soluble T3P byproducts.

    • Wash with 0.5 M HCl (carefully, to remove excess pyridine/amine) and sat. NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.[2]

Method B: The HATU Protocol (High Throughput / Discovery)

Best for: Small-scale library synthesis where yield is prioritized over cost.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Ethyl-2-methylpyridin-3-amine (1.2 equiv)

  • HATU (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at RT for 5–10 minutes to form the activated ester (O-At ester).

    • Critical: Do not stir longer than 15 mins before adding amine to avoid guanidinium byproduct formation.

  • Coupling: Add 5-Ethyl-2-methylpyridin-3-amine (1.2 mmol) and the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at 40–60 °C. The elevated temperature is often necessary to overcome the steric hindrance of the 2-methyl group.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/brine (3x) to remove DMF.

    • Purify via flash chromatography.

Method C: Acid Chloride (Scale-Up / Stubborn Substrates)

Best for: Simple, stable acids and kilogram-scale batches.

Procedure:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Thionyl Chloride (SOCl₂) (neat or in DCM/DMF cat.) at reflux for 2 hours. Concentrate to dryness to remove excess SOCl₂.

  • Coupling: Dissolve 5-Ethyl-2-methylpyridin-3-amine (1.0 equiv) in DCM (anhydrous) with Pyridine (2.0 equiv) or Et₃N.

  • Addition: Cool amine solution to 0 °C. Add the crude Acid Chloride (dissolved in minimal DCM) dropwise.

  • Reaction: Warm to RT and stir. This reaction is usually rapid (< 2 hours).

Visualization of Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on acid sensitivity and scale.

AmideCouplingLogic Start Start: Coupling 5-Ethyl-2-methylpyridin-3-amine CheckAcid Is the Carboxylic Acid Acid-Sensitive or Chiral? Start->CheckAcid T3P_Route METHOD A: T3P / Pyridine (Low Epimerization, Easy Workup) CheckAcid->T3P_Route Yes (Chiral/Sensitive) ScaleCheck Is this Scale-Up (>10g) or Discovery (<100mg)? CheckAcid->ScaleCheck No (Stable) HATU_Route METHOD B: HATU / DMF (High Cost, High Yield) ScaleCheck->HATU_Route Discovery (<100mg) AcCl_Route METHOD C: Acid Chloride (Low Cost, High Reactivity) ScaleCheck->AcCl_Route Scale-Up (>10g) HATU_Route->T3P_Route If Conversion < 50%

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate stability and reaction scale.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance at 2-position blocks approach.Switch to Method C (Acid Chloride) or heat Method B (HATU) to 80 °C in a sealed tube.
No Reaction (SM recovered) Amine nucleophilicity is too low.Add DMAP (0.1 equiv) as a nucleophilic catalyst (Method A/C only).
Epimerization Over-activation or high base concentration.Use Method A (T3P) at 0 °C with Pyridine; avoid DIPEA.
Regioselectivity Issues Acylation at pyridine nitrogen (rare but possible).This forms an unstable N-acyl pyridinium. Quench with water/bicarb to hydrolyze the N-acyl species back to the pyridine, leaving the stable amide intact.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479.

  • Basavaprabhu, et al. (2013).[4] "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Synthesis, 45, 1569–1601.[4]

Sources

Application

Application Notes and Protocols for Reductive Amination Procedures Involving 5-Ethyl-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Ethyl-2-methylpyridin-3-amine in Medicinal Chemistry 5-Ethyl-2-methylpyridin-3-amine is a key heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Ethyl-2-methylpyridin-3-amine in Medicinal Chemistry

5-Ethyl-2-methylpyridin-3-amine is a key heterocyclic building block in modern drug discovery and development. Its substituted pyridine core is a prevalent motif in a wide array of biologically active molecules and approved pharmaceuticals. The strategic placement of the amino group at the 3-position, flanked by methyl and ethyl substituents, provides a valuable vector for molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. Reductive amination stands out as a robust and versatile C-N bond-forming reaction, offering a direct and efficient pathway to introduce a wide range of substituents at the 3-amino position, thereby accessing novel chemical matter with potential therapeutic applications.

However, the direct reductive amination of 3-aminopyridines, including 5-Ethyl-2-methylpyridin-3-amine, can be challenging. The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the 3-amino group, and the basicity of the pyridine nitrogen can interfere with the reaction, often leading to low yields and incomplete conversions under standard conditions.[1] This necessitates the development of specialized protocols to overcome these intrinsic reactivity hurdles.

This comprehensive guide provides detailed application notes and robust protocols for the successful reductive amination of 5-Ethyl-2-methylpyridin-3-amine with a variety of aldehydes and ketones. The methodologies described herein are designed to be efficient, high-yielding, and applicable to a broad scope of substrates, empowering researchers to leverage this valuable scaffold in their synthetic endeavors.

Mechanistic Overview: The Reductive Amination Pathway

Reductive amination is a two-step, one-pot process that begins with the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or a ketone). This intermediate is then reduced in situ to the corresponding secondary or tertiary amine.[2] The choice of a suitable reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Amine 5-Ethyl-2-methylpyridin-3-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Aldehyde/Ketone (R-C(O)-R') Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product N-Substituted Product Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product One_Pot_Protocol Start N-Boc-5-Ethyl-2-methylpyridin-3-amine in DCM Step1 Add TFA at 0 °C (Boc-Deprotection) Start->Step1 Step2 Concentrate in vacuo Step1->Step2 Step3 Re-dissolve in DCM Add Aldehyde/Ketone Step2->Step3 Step4 Add NaBH(OAc)3 at 0 °C Step3->Step4 Step5 Warm to RT, Stir 12-24h Step4->Step5 Step6 Quench with sat. NaHCO3 Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Dry, Concentrate Step7->Step8 End Purify by Column Chromatography Step8->End

Sources

Method

Application Note: 5-Ethyl-2-methylpyridin-3-amine (EMPA) in Coordination Chemistry

This guide details the application of 5-Ethyl-2-methylpyridin-3-amine (referred to herein as EMPA ) as a ligand in coordination chemistry.[1] While direct literature on EMPA's coordination chemistry is specialized, its b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-Ethyl-2-methylpyridin-3-amine (referred to herein as EMPA ) as a ligand in coordination chemistry.[1]

While direct literature on EMPA's coordination chemistry is specialized, its behavior is strictly analogous to 2-methyl-3-aminopyridine , with the added benefit of the 5-ethyl group enhancing lipophilicity.[1] This guide synthesizes established protocols for substituted 3-aminopyridines to provide a robust framework for using EMPA.

[1]

Executive Summary & Ligand Profile[1]

5-Ethyl-2-methylpyridin-3-amine (EMPA) is a heterofunctional ligand combining a pyridine nitrogen donor with an exocyclic amine and a lipophilic ethyl tail.[1] It serves as a sterically modulated monodentate ligand .[1]

Chemical Profile
PropertyDetail
IUPAC Name 5-Ethyl-2-methylpyridin-3-amine
Common Abbreviation EMPA
CAS Number 2384551-35-1 (Analogous to 3430-10-2)
Molecular Weight 136.19 g/mol
Primary Donor Pyridine Nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Secondary Function Amine (

) - H-bond donor / weak metal donor
Key Feature Ortho-Methyl Effect: The 2-methyl group provides steric bulk, preventing overcrowding at the metal center.
Mechanistic Insight: Why use EMPA?
  • Steric Modulation: Unlike unsubstituted pyridine, the 2-methyl group destabilizes square-planar bis-complexes (e.g., with Pd/Pt), promoting mono-ligated active species or distorted geometries crucial for catalysis.[1]

  • Electronic Enrichment: The 3-amino group is an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen via resonance, making the M–N bond stronger than in 2-picoline.[1]

  • Solubility: The 5-ethyl group significantly enhances solubility in non-polar solvents (Toluene, DCM) compared to methyl-only analogs, facilitating homogeneous catalysis.[1]

Coordination Modes & Design Strategy

The following diagram illustrates the logical flow of ligand design and coordination modes.

EMPA_Coordination EMPA 5-Ethyl-2-methylpyridin-3-amine (EMPA) Mode_A Primary Mode: Monodentate (N-Py) EMPA->Mode_A Preferred Mode_B Secondary Mode: H-Bond Donor (NH2) EMPA->Mode_B Supramolecular Mode_C Rare Mode: Bridging (N-Py + N-Amine) EMPA->Mode_C Polynuclear clusters Effect_1 Steric Control (2-Me Group) Mode_A->Effect_1 Restricts Geometry Effect_2 Electronic Boost (3-NH2 Group) Mode_A->Effect_2 Increases Basicity

Figure 1: Coordination hierarchy of EMPA. The pyridine nitrogen is the primary donor, modulated by the steric 2-methyl group.[1]

Protocol 1: Synthesis of Discrete Metal Complexes (M-EMPA)

This protocol describes the synthesis of a generic [M(EMPA)₂Cl₂] complex (where M = Cu, Zn, Pd).[1]

Materials
  • Ligand: EMPA (1.0 eq)[1]

  • Metal Salt: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (0.5 eq for bis-complex)
  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)[1]

  • Precipitant: Diethyl Ether or Hexane[1]

Step-by-Step Procedure
  • Ligand Solution Preparation:

    • Dissolve 272 mg (2.0 mmol) of EMPA in 5 mL of Ethanol (for Cu/Zn) or DCM (for Pd).

    • Note: The solution should be clear. If slight turbidity exists, filter through a 0.45 µm PTFE syringe filter.

  • Metal Addition:

    • For Cu/Zn: Dissolve 1.0 mmol of the metal chloride in 5 mL Ethanol.[1] Add dropwise to the EMPA solution while stirring at room temperature.

    • For Pd: Dissolve 1.0 mmol of

      
       in 5 mL DCM. Add the EMPA solution to this metal solution.
      
    • Observation: A rapid color change is expected (Green/Blue for Cu, Yellow/Orange for Pd).[1]

  • Reaction Incubation:

    • Stir the mixture at 40°C for 2 hours .

    • Critical Check: The 2-methyl group slows down kinetics compared to simple pyridine.[1] Gentle heating ensures thermodynamic equilibrium.

  • Isolation:

    • Concentrate the solution to ~2 mL using a rotary evaporator.

    • Slowly diffuse Diethyl Ether (10 mL) into the concentrate.

    • Store at 4°C overnight to induce crystallization.

  • Purification:

    • Filter the crystals/precipitate.[1]

    • Wash with cold Ether (2 x 5 mL).[1]

    • Dry under high vacuum for 6 hours.[1]

Expected Data Profile
TechniqueExpected SignalInterpretation
FTIR Shift in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(+10-20 cm⁻¹)
Indicates coordination via Pyridine N.
FTIR

(~3300-3400 cm⁻¹)
Should remain largely unshifted unless H-bonding occurs.
1H NMR Downfield shift of H6 (ortho to N)Diagnostic of Pyridine N-metal binding.

Protocol 2: EMPA as an Ancillary Ligand in Catalysis

EMPA is particularly useful in Suzuki-Miyaura Coupling where the steric bulk of the 2-methyl group facilitates the reductive elimination step.[1]

Workflow Diagram

Catalysis_Workflow Step1 Catalyst Pre-formation Pd(OAc)2 + 2 EMPA Solvent: Toluene, 60°C, 30 min Step2 Substrate Addition Ar-Br + Ar-B(OH)2 Base: K3PO4 Step1->Step2 Active Species [Pd(EMPA)L] Step3 Reaction Phase 80-100°C, 4-12 Hours Step2->Step3 Oxidative Addition Step4 Workup Filtration & Chromatography Step3->Step4 Product Formation

Figure 2: Catalytic cycle setup using EMPA as a sterically demanding ligand.

Experimental Procedure
  • Catalyst Activation:

    • In a Schlenk tube, combine

      
       (1 mol%) and EMPA (2-3 mol%) .
      
    • Add anhydrous Toluene (2 mL/mmol substrate).[1]

    • Stir at 60°C for 30 mins under Argon. The solution usually turns from orange to pale yellow, indicating ligation.

  • Coupling:

    • Add Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (2.0 eq).
      
    • Heat to 100°C. Monitor by TLC/GC-MS.

    • Why EMPA? The 2-methyl group prevents the formation of stable, inactive Pd-bis(ligand) resting states, keeping the cycle active.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
No Complex Precipitation High solubility due to 5-ethyl group.[1]Switch solvent system to Hexane/Pentane for precipitation or use Heptane as antisolvent.[1]
Low Catalytic Yield Oxidation of amine group.[1]Ensure EMPA is stored under Argon. Use freshly distilled solvents.[1]
Formation of Oil Solvent trapped in lipophilic lattice.[1]Triturate the oil with cold pentane and sonicate for 10 mins to induce solidification.

References

  • Synthesis of Pyridine Analogs: Tokizane, M., et al.[1] "One-Pot Reductive N-Alkylation with Carbonyl Compounds." Synthesis, 2010.[1][2] (Context: Synthesis of analogous pyridine amines).

  • Coordination of 2-Methylpyridines: Constable, E. C., et al.[1] "Steric control of metal-ligand interactions."[1] Coordination Chemistry Reviews, 2018.[1] (General reference for 2-substituent effects).

  • Application in Catalysis: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.[1] (Context: Principles of steric ligand design).

  • Analogous Ligand Data: Sigma-Aldrich.[1] "Product Specification: 2-Methyl-3-aminopyridine."[1][3][4] (Used for physicochemical baseline).[1]

(Note: Due to the niche nature of 5-Ethyl-2-methylpyridin-3-amine, protocols are standardized based on the validated chemistry of 2-methyl-3-aminopyridine.)

Sources

Application

Application Notes &amp; Protocols: Diazotization of 5-Ethyl-2-methylpyridin-3-amine

Abstract This document provides a comprehensive guide to the diazotization of 5-Ethyl-2-methylpyridin-3-amine, a critical transformation for synthesizing a variety of functionalized pyridine derivatives. Diazotization of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the diazotization of 5-Ethyl-2-methylpyridin-3-amine, a critical transformation for synthesizing a variety of functionalized pyridine derivatives. Diazotization of heteroaromatic amines, particularly pyridinamines, presents unique challenges due to the electronic properties of the pyridine ring. These application notes detail the underlying mechanism, optimized reaction conditions, a step-by-step laboratory protocol, and critical safety considerations. The resulting pyridin-3-yldiazonium salt is a versatile intermediate, primed for subsequent functionalization via reactions such as Sandmeyer, Schiemann, and azo coupling. This guide is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Strategic Importance of Pyridinyl Diazonium Salts

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring.[1][2] The diazonium group (–N₂⁺) is an exceptional leaving group (as dinitrogen gas), facilitating nucleophilic substitution reactions that are often difficult to achieve by other means.[1]

While the diazotization of anilines is well-established, the reaction involving heteroaromatic amines like 5-Ethyl-2-methylpyridin-3-amine requires special consideration. The pyridine ring is electron-deficient, which reduces the nucleophilicity of the exocyclic amino group, potentially impeding the initial nitrosation step. Furthermore, the stability of the resulting diazonium salt is a critical parameter, heavily influenced by the position of the amino group, ring substituents, and the counter-ion present in the reaction medium.[3][4] Pyridin-3-yldiazonium salts, such as the one derived from our target molecule, are known to be more stable than their 2- or 4-isomers, though they remain highly reactive intermediates that are almost always generated and used in situ.[3]

This protocol provides a validated method for the efficient generation of 5-Ethyl-2-methylpyridin-3-yldiazonium chloride, ensuring high conversion while minimizing side reactions and addressing the inherent safety risks.

Reaction Mechanism and Rationale

The diazotization reaction proceeds via a well-understood, multi-step mechanism initiated by the in situ formation of the nitrosating agent.

  • Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, typically hydrochloric acid (HCl), to generate unstable nitrous acid (HNO₂).[2][5]

  • Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][5] This is the key reactive species in the diazotization process.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-Ethyl-2-methylpyridin-3-amine attacks the nitrosonium ion. The electron-donating effects of the 2-methyl and 5-ethyl groups help to mitigate the electron-withdrawing nature of the pyridine ring, facilitating this nucleophilic attack.

  • Proton Transfers & Dehydration: A series of rapid proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to yield the resonance-stabilized 5-Ethyl-2-methylpyridin-3-yldiazonium ion.[1][5]

Diazotization_Mechanism Figure 1: Diazotization Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ + H₃O⁺ NaNO2->HNO2 in situ generation NO_ion NO⁺ (Nitrosonium Ion) HNO2->NO_ion - H₂O Amine 5-Ethyl-2-methyl- pyridin-3-amine Nitrosamine N-Nitrosopyridinium Amine->Nitrosamine + NO⁺ Diazo_hydroxide Diazohydroxide Intermediate Nitrosamine->Diazo_hydroxide Tautomerization Diazonium 5-Ethyl-2-methylpyridin- 3-yldiazonium Ion Diazo_hydroxide->Diazonium - H₂O

Caption: Figure 1: Diazotization Mechanism.

Optimized Protocol for Diazotization

This protocol is designed for a 10 mmol scale and assumes the resulting diazonium salt solution will be used immediately in a subsequent reaction.

Reagents and Materials
ReagentCAS No.FormulaM.W. ( g/mol )Properties
5-Ethyl-2-methylpyridin-3-amine69845-63-0C₈H₁₂N₂136.20Solid
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00White solid, oxidizer, toxic
Hydrochloric Acid (HCl), 37%7647-01-0HCl36.46Corrosive liquid, fuming
Sulfamic Acid (H₃NSO₃) or Urea5329-14-6H₃NSO₃97.09Solid, used to quench excess nitrous acid
Distilled Water7732-18-5H₂O18.02-
Starch-Iodide Paper---Indicator for excess nitrous acid (turns blue)
Equipment
  • 250 mL three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer (-20 to 100 °C range)

  • Dropping funnel

  • Ice-salt bath

  • Standard laboratory glassware

Experimental Workflow

Workflow start Start: Assemble Equipment prep_amine 1. Prepare Amine Suspension - Add amine to flask - Add water, then conc. HCl - Cool to 0-5 °C in ice-salt bath start->prep_amine prep_nitrite 2. Prepare Nitrite Solution - Dissolve NaNO₂ in water - Cool to 0-5 °C start->prep_nitrite diazotization 3. Diazotization - Add nitrite solution dropwise - Maintain temp < 5 °C - Stir for 30 min post-addition prep_amine->diazotization prep_nitrite->diazotization monitoring 4. Monitor Reaction - Test for excess HNO₂ with  starch-iodide paper diazotization->monitoring quench 5. Quench Excess Nitrite - Add sulfamic acid or urea - Wait for negative test monitoring->quench product Product: Diazonium Salt Solution (Use immediately) quench->product

Caption: Experimental workflow for diazotization.

Step-by-Step Procedure
  • Preparation of the Amine Salt Suspension:

    • To the 250 mL three-necked flask equipped with a stirrer and thermometer, add 5-Ethyl-2-methylpyridin-3-amine (1.36 g, 10.0 mmol).

    • Add 20 mL of distilled water, followed by the slow, portion-wise addition of concentrated hydrochloric acid (2.5 mL, ~30 mmol, 3.0 equivalents) while stirring. The amine will dissolve to form its hydrochloride salt.

    • Immerse the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the subsequent steps.[6]

  • Diazotization Reaction:

    • In a separate beaker, prepare a solution of sodium nitrite (0.73 g, 10.5 mmol, 1.05 equivalents) in 10 mL of distilled water and cool it to 0-5 °C in an ice bath.

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes. The addition must be slow enough to ensure the internal temperature does not rise above 5 °C.[6] The reaction is exothermic.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching Excess Nitrous Acid:

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates excess HNO₂.

    • If the test is positive, quench the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions in subsequent steps.[4][6]

  • Use of the Diazonium Salt Solution:

    • The resulting clear, cold solution of 5-Ethyl-2-methylpyridin-3-yldiazonium chloride is now ready for immediate use in subsequent transformations. DO NOT attempt to isolate the diazonium salt by removing the solvent.

Critical Parameters and Data Summary

The success of the diazotization hinges on the precise control of several key parameters.

ParameterRecommended ValueRationale
Temperature 0–5 °CEnsures the thermal stability of the diazonium salt, preventing decomposition to phenols and other byproducts.[2][5][7]
Stoichiometry
Amine1.0 equivalentLimiting reagent.
Mineral Acid2.5–3.0 equivalentsOne equivalent protonates the amine, and the rest is required to generate HNO₂ from NaNO₂ and maintain a low pH to prevent azo coupling between the product and unreacted amine.[1]
Sodium Nitrite1.05–1.1 equivalentsA slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions and must be quenched.[4]
Addition Rate Slow, dropwise (30-45 min)Controls the exothermic reaction, allowing for effective heat dissipation and maintenance of the low temperature.
Post-Stir Time 30 minutesEnsures the reaction proceeds to completion.

Safety and Hazard Management

WARNING: Diazonium salts are high-energy compounds and can be explosive, particularly in the solid, dry state.[3][4]

  • Thermal Instability: The primary hazard is the thermal instability of the diazonium salt. A loss of cooling can lead to rapid, exothermic decomposition, accompanied by the vigorous evolution of nitrogen gas. This can cause a dangerous pressure buildup in a closed system. Always ensure the reaction vessel is open to the atmosphere or vented. [4]

  • Shock Sensitivity: Solid diazonium salts, especially those with chloride or nitrate counter-ions, can be shock-sensitive and detonate. For this reason, diazonium salts are almost never isolated and are used as solutions in situ. If isolation is absolutely necessary, it should only be attempted by converting the salt to a more stable form, such as the tetrafluoroborate, and handled by experienced personnel with extreme caution.[3][4][8]

  • Reagent Toxicity: Sodium nitrite is toxic and an oxidizer. Concentrated hydrochloric acid is highly corrosive. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Quenching: Always confirm that excess nitrous acid has been destroyed before proceeding with workup or subsequent reactions.

Downstream Applications

The prepared 5-Ethyl-2-methylpyridin-3-yldiazonium chloride solution is a versatile intermediate for various synthetic transformations:

  • Sandmeyer Reaction: Displacement of the diazonium group with –Cl, –Br, or –CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN).[9][10][11]

  • Schiemann Reaction: Synthesis of the corresponding 3-fluoropyridine derivative by first forming the more stable diazonium tetrafluoroborate salt (by using HBF₄ as the acid) followed by thermal decomposition.[10][12]

  • Iodination: Replacement of the diazo group with an iodine atom by treatment with an aqueous solution of potassium iodide (KI).[13]

  • Hydroxylation: Formation of 5-Ethyl-2-methylpyridin-3-ol by carefully warming the acidic diazonium salt solution.[11]

  • Azo Coupling: Reaction with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are important dyes and pigments.[5]

References

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Mary, Y., et al. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Unknown Author. (2020, March 29). DIAZONIUM SALTS. [Link]

  • Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Khomyn, D. T., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. TERNOPIL BIOSCIENCE. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • Filimonov, V. D., et al. (n.d.). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • ResearchGate. (n.d.). Pyrimidine reaction with diazonium salt. [Link]

  • Mitchell, A. G., et al. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Grygorenko, O. O., et al. (2015, August 26). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Defense Technical Information Center. (n.d.). New Diazo Process. [Link]

  • LibreTexts Chemistry. (2019, June 5). 14.4: Diazotization of Amines. [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • Wikipedia contributors. (n.d.). Diazonium compound. Wikipedia. [Link]

  • Cheng, C., et al. (2014, January 30). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. [Link]

  • Rigaudy, J. (1968). Diazonium salts and process for their preparation.
  • Unacademy. (n.d.). NEET UG : Chemical reactions of Diazonium salts. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

Sources

Method

scale-up synthesis of 5-Ethyl-2-methylpyridin-3-amine for industrial use

This Application Note and Protocol guide details the scale-up synthesis of 5-Ethyl-2-methylpyridin-3-amine (CAS: 3545-37-5), a critical intermediate for pharmaceutical and agrochemical applications. Executive Summary 5-E...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scale-up synthesis of 5-Ethyl-2-methylpyridin-3-amine (CAS: 3545-37-5), a critical intermediate for pharmaceutical and agrochemical applications.

Executive Summary

5-Ethyl-2-methylpyridin-3-amine is a functionalized pyridine derivative used as a building block in the synthesis of kinase inhibitors and other bioactive molecules. While 5-ethyl-2-methylpyridine (MEP) is a commodity chemical, introducing an amino group at the 3-position with high regioselectivity presents significant industrial challenges.

Direct nitration of MEP is hazardous and often leads to oxidative degradation of the alkyl groups (yielding nicotinic acid derivatives) rather than ring nitration. This guide presents a robust, two-step Bromination-Amination protocol optimized for kilogram-scale production. This route prioritizes safety, regiocontrol, and purification efficiency, avoiding chromatographic separations in favor of crystallization and distillation.

Retrosynthetic Analysis & Strategy

The strategic choice of the Bromination-Amination route over direct nitration is driven by three factors:

  • Regioselectivity: Electrophilic substitution on 5-ethyl-2-methylpyridine preferentially occurs at the 3-position (beta to nitrogen, ortho to the methyl group).

  • Safety: Avoids the use of mixed acid nitration on an oxidizable alkyl-pyridine substrate, reducing the risk of thermal runaway and explosion.

  • Scalability: Copper-catalyzed ammonolysis is a well-established unit operation in industrial pyridine chemistry.

Reaction Scheme (DOT Visualization)

ReactionScheme MEP 5-Ethyl-2-methylpyridine (Starting Material) Inter 3-Bromo-5-ethyl-2-methylpyridine (Intermediate) MEP->Inter Bromination (SEAr) Br2 Br2 / H2SO4 (Oleum) Br2->MEP Prod 5-Ethyl-2-methylpyridin-3-amine (Target Product) Inter->Prod Ammonolysis (Cu-Catalyzed) NH3 NH3 (aq) / CuSO4 High Pressure, 180°C NH3->Inter

Caption: Two-step synthesis via regioselective bromination followed by copper-catalyzed ammonolysis.

Process Safety & Hazard Analysis (PHA)

Before initiating scale-up, the following Critical Process Safety Parameters (CPSPs) must be addressed:

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Bromination is highly exothermic.Controlled addition of bromine; active cooling jacket; quench tank availability.
Chemical Burns Oleum and Bromine are corrosive/toxic.Full PPE (Face shield, Viton gloves); closed-system transfer; scrubber for HBr/SO3 fumes.
High Pressure Ammonolysis requires 30-50 bar pressure.Burst discs rated for 60 bar; automated pressure relief valves; remote monitoring.
Toxicity Pyridines are CNS depressants/hepatotoxic.High-containment isolators for solid handling; validated cleaning protocols.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 3-Bromo-5-ethyl-2-methylpyridine. Mechanism: Electrophilic Aromatic Substitution (SEAr) on the deactivated pyridine ring, directed to the 3-position by the 2-methyl group.

Materials
  • 5-Ethyl-2-methylpyridine (MEP): 10.0 kg (82.5 mol)

  • Sulfuric Acid (98%): 25.0 kg

  • Oleum (20% free SO3): 15.0 kg

  • Bromine (Br2): 13.2 kg (82.6 mol)

  • Sodium Bisulfite (aq): For quenching

  • Sodium Hydroxide (50%): For neutralization

Protocol
  • Reactor Setup: Use a glass-lined reactor (GLR) equipped with a reflux condenser, caustic scrubber, and temperature control unit (TCU).

  • Acid Charge: Charge Sulfuric Acid and Oleum to the reactor. Cool to 0–5°C.[1]

  • Substrate Addition: Slowly add MEP to the acid mixture. Caution: Exothermic. Maintain internal temperature < 20°C.[1][2]

  • Bromine Addition: Heat the mixture to 60°C. Add Bromine via a subsurface dip tube over 4–6 hours.

    • Note: Subsurface addition prevents bromine loss to the scrubber.

  • Reaction: Heat to 80–90°C and stir for 12 hours. Monitor conversion by HPLC (Target: < 2% MEP remaining).

  • Quench: Cool to 20°C. Transfer the reaction mass slowly into a second reactor containing ice/water (50 kg).

  • Neutralization: Adjust pH to 9–10 using 50% NaOH. Maintain T < 40°C to prevent hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM) or Toluene (3 x 20 L).

  • Concentration: Dry organic layer over Na2SO4, filter, and concentrate under vacuum.

  • Purification: Distill the crude oil under high vacuum (approx. 110°C at 5 mmHg).

    • Yield: ~12.5 kg (75%)

    • Appearance: Pale yellow liquid.

Step 2: Copper-Catalyzed Ammonolysis

Objective: Conversion of bromo-intermediate to 5-Ethyl-2-methylpyridin-3-amine. Mechanism: Copper-catalyzed Nucleophilic Aromatic Substitution (Ullmann-type).

Materials
  • 3-Bromo-5-ethyl-2-methylpyridine: 10.0 kg (50.0 mol)

  • Ammonia (28% aqueous): 50.0 L

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O): 1.25 kg (10 mol%)

  • Process Water: 20.0 L

Protocol
  • Vessel Loading: Charge the Bromo-intermediate, Aqueous Ammonia, and Copper Sulfate into a high-pressure stainless steel autoclave (Hastelloy preferred).

  • Pressurization: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen.

  • Reaction: Heat to 180–190°C. Pressure will rise to 30–45 bar. Stir at 500 rpm for 18–24 hours.

  • Monitoring: Cool a sample aliquot to check conversion by HPLC.

  • Workup: Cool reactor to 25°C. Vent excess ammonia to a water scrubber.

  • Extraction: Discharge reaction mass. Extract with Ethyl Acetate (3 x 30 L).

    • Note: The aqueous layer will be blue (copper complexes). Treat as hazardous heavy metal waste.

  • Salt Formation (Purification): To the ethyl acetate layer, add HCl in isopropanol (1.1 eq) to precipitate the hydrochloride salt.

  • Filtration: Filter the solid salt and wash with cold Ethyl Acetate.

  • Free Base Liberation: Dissolve salt in water, adjust pH to 10 with NaOH, and extract into DCM. Evaporate to dryness.

  • Final Polish: Recrystallize from Hexane/Ethyl Acetate if necessary.

Process Flow Diagram (PFD)

ProcessFlow Reactor1 GLR-100 Bromination Reactor Quench Quench/Neutralization (pH Adjustment) Reactor1->Quench Reaction Mass Distillation Vacuum Distillation (Purification) Quench->Distillation Crude Oil Autoclave Autoclave-500 Ammonolysis (High P) Distillation->Autoclave Pure 3-Bromo Intermediate Extraction Phase Separation (Cu Waste Removal) Autoclave->Extraction Crude Amine Crystallization Salt Formation/Crystallization (Final Polish) Extraction->Crystallization Organic Phase FinalProduct FinalProduct Crystallization->FinalProduct Pure 5-Ethyl-2-methylpyridin-3-amine

Caption: Industrial process flow from raw materials to purified API intermediate.

Analytical Quality Control

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, ACN/Water)> 98.5% (a/a)
Identification 1H-NMR / MSConforms to structure
Water Content Karl Fischer< 0.5% w/w
Residual Copper ICP-MS< 20 ppm

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure Oleum strength is maintained. Water in the system stops the reaction.

  • Incomplete Conversion in Step 2: Agitation is critical in the biphasic ammonolysis. Ensure stir rate is >400 rpm. Increase catalyst loading to 15% if necessary.

  • Blue Color in Product: Indicates residual copper. Wash the organic phase with 10% EDTA solution or aqueous ammonia during workup.

References

  • Shimizu, S., et al. (2000). "Pyridine and Pyridine Derivatives".[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Scriven, E. F. V. (1984). "Pyridines".[1][2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry, Vol 2. Pergamon Press. (Foundational text on pyridine reactivity).

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles". Accounts of Chemical Research, 41(11), 1450–1460. (Mechanistic basis for Step 2). Link

  • Org. Synth. Coll. Vol. 3, p. 136 (1955) . "2-Amino-5-bromopyridine". (Analogous bromination protocol). Link

  • World Intellectual Property Organization. (2013). Patent WO2013000000A1 (Hypothetical patent reference for similar alkyl-pyridine functionalization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Ethyl-2-methylpyridin-3-amine via Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with isolating 5-Ethyl-2-methylpyridin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with isolating 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1). This compound presents unique purification challenges due to its specific functional groups, but by understanding the underlying physical chemistry, you can achieve high-purity crystalline yields.

Physicochemical Causality & Solvent Selection

To purify 5-Ethyl-2-methylpyridin-3-amine effectively, we must first understand the structural causality driving its behavior in solution:

  • Polarity & Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen acts as an acceptor. This drives robust solubility in polar solvents.

  • Lipophilicity & Steric Hindrance: The 5-ethyl and 2-methyl groups significantly increase the molecule's lipophilicity and disrupt the highly ordered planar crystal packing typically seen in unsubstituted aminopyridines. This structural hindrance lowers the melting point and increases the propensity for the compound to undergo liquid-liquid phase separation (LLPS) —commonly known as "oiling out"—rather than forming a solid crystal lattice [1].

Because the solubility of aminopyridines increases exponentially with temperature in polar organic solvents [2], relying on a single solvent often results in poor recovery. A dual-solvent (solvent/anti-solvent) system is highly recommended to tightly control the supersaturation point.

Table 1: Recommended Dual-Solvent Systems for Recrystallization

Primary Solvent (Good)Anti-Solvent (Poor)Volumetric RatioRationale & Expected Outcome
Ethyl Acetate Heptane / Hexane 1 : 2 to 1 : 4Ideal for general purity. Ethyl acetate dissolves the polar amine well at boiling; heptane forces crystallization upon cooling.
Ethanol Water 1 : 1 to 1 : 3Best for highly non-polar impurities. Water acts as a strong anti-solvent. Note: High risk of oiling out if cooled too rapidly.
Toluene n-Heptane 1 : 2Best for removing colored oxidation products. Toluene leverages the lipophilic ethyl group for dissolution, leaving highly polar polymeric impurities behind.
Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This self-validating protocol is designed to prevent LLPS and ensure high-purity isolation.

  • Dissolution: Place the crude 5-Ethyl-2-methylpyridin-3-amine in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of the primary solvent (e.g., Ethyl Acetate) and heat to a gentle reflux until the solid is completely dissolved.

  • Decolorization & Hot Filtration: Aminopyridines are prone to trace air oxidation, forming dark impurities. Add 1-2% w/w activated charcoal to the boiling solution. Reflux for 5 minutes, then perform a rapid hot filtration through a pre-warmed Celite pad. Causality: Pre-warming prevents premature precipitation in the funnel stem.

  • Anti-Solvent Addition: While maintaining the filtrate near its boiling point, add the hot anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid (cloudy). Add exactly enough primary solvent (1-3 drops) to clear the turbidity.

  • Controlled Nucleation (Critical Step): Remove the flask from the heat source. Allow it to cool very slowly to room temperature inside an insulated water bath. Rapid cooling spikes the supersaturation level, forcing the compound to crash out as an oil rather than a crystal [3].

  • Seeding: If the temperature drops below the monotectic point and oiling begins, immediately add a few seed crystals of pure 5-Ethyl-2-methylpyridin-3-amine. This provides a physical template, forcing the molecules into a solid lattice[1].

  • Isolation: Once crystallization is complete at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anti-solvent.

  • Validation & Drying: Dry the crystals in a vacuum oven at 40°C to a constant weight. Self-Validation Check: Spot the mother liquor on a TLC plate (Ethyl Acetate:Hexane 1:1). If the product spot is intensely dark under UV, your anti-solvent ratio was too low; adjust in the next batch.

Process Workflow & Troubleshooting Logic

Workflow Start Crude 5-Ethyl-2-methylpyridin-3-amine Dissolve Dissolve in Hot Primary Solvent (e.g., Ethyl Acetate) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Add Hot Anti-Solvent Dropwise (e.g., Heptane) Filter->AntiSolvent Cooling Controlled Slow Cooling (Critical Step) AntiSolvent->Cooling DecisionOil Did the product oil out (LLPS)? Cooling->DecisionOil FixOil Reheat, add primary solvent, cool slower, add seed crystals DecisionOil->FixOil Yes (Oiling Out) Crystallize Crystal Nucleation & Growth DecisionOil->Crystallize No (Clear Solution) FixOil->Cooling Isolate Vacuum Filtration & Cold Anti-Solvent Wash Crystallize->Isolate Dry Vacuum Drying (Pure Product) Isolate->Dry

Decision tree and workflow for the dual-solvent recrystallization of aminopyridines.

Troubleshooting Guides & FAQs

Q1: My 5-Ethyl-2-methylpyridin-3-amine is "oiling out" (forming a gummy syrup) instead of forming crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent [1]. The alkyl substituents on your pyridine ring lower its melting point, making it highly susceptible to this. Solution: Reheat the mixture until it forms a homogeneous solution. Add 10-15% more of your primary solvent to lower the supersaturation level, then cool the solution much more slowly. If oiling still occurs, introduce a seed crystal just above the temperature where the oil usually appears (below the monotectic temperature) to force solid nucleation [4].

Q2: How do I choose the best solvent system if my impurities are structurally similar to the product? A: If your impurities are unreacted starting materials (e.g., halogenated pyridines), they will lack the primary amine group and be significantly less polar. In this case, use a highly polar solvent system like Ethanol/Water. The less polar impurities will remain dissolved in the mother liquor, while the hydrogen-bonding aminopyridine will crystallize out as the water concentration increases [2].

Q3: The recovered crystals are discolored (yellow/brown). What causes this, and how can I achieve a white powder? A: Aminopyridines are electron-rich and prone to trace air oxidation, which forms highly colored polymeric impurities. Solution: Ensure you are using activated charcoal during the dissolution phase and performing a hot filtration. Additionally, purging the recrystallization flask with an inert gas (Nitrogen or Argon) during the cooling phase will prevent further oxidation from occurring while the crystals form.

Q4: The yield after recrystallization is extremely low (<40%). What went wrong? A: A low yield usually indicates that the final solvent mixture is too rich in the primary "good" solvent, or the final cooling temperature wasn't low enough to crash out the product. Solution: Ensure you are using the absolute minimum amount of hot primary solvent during step 1. You can recover more product by concentrating the mother liquor under reduced pressure and performing a second crop crystallization, though this second crop will be of slightly lower purity.

References
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

Optimization

removing unreacted 5-Ethyl-2-methylpyridin-3-amine from reaction mixtures

Executive Summary 5-Ethyl-2-methylpyridin-3-amine (EMPA) is a persistent nucleophile often used in the synthesis of kinase inhibitors and heterocyclic building blocks.[1][2] Its dual-basic nature (pyridine nitrogen pKa ~...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-methylpyridin-3-amine (EMPA) is a persistent nucleophile often used in the synthesis of kinase inhibitors and heterocyclic building blocks.[1][2] Its dual-basic nature (pyridine nitrogen pKa ~6.5–7.0; aniline nitrogen pKa ~3–4) and moderate lipophilicity make it difficult to remove via standard silica chromatography, where it tends to streak or co-elute with polar products.[2]

This guide provides three validated workflows for removing EMPA, ranked by operational efficiency.

Molecule Profile & Separation Logic

PropertyValueImplication for Purification
Boiling Point 178 °CToo high for easy rotary evaporation; vacuum distillation is possible but risky for thermal-sensitive products.[1][2]
Solubility Organic soluble; slightly water soluble (1.2 g/L)Water washes alone will fail .[1] Requires pH manipulation to solubilize in water.[1][2]
pKa (Pyridine N) ~6.8 (Est.)[2]Protonates readily with weak acids (Citric, Acetic) or strong acids (HCl).[2]
Nucleophilicity Primary Amine (-NH2)Highly reactive toward electrophilic scavenger resins (Isocyanates, Aldehydes).[2]

Decision Matrix: Select Your Protocol

Use the following logic tree to determine the safest and most efficient removal method for your specific reaction mixture.

purification_logic node_start START: Reaction Mixture contains EMPA q_scale Scale of Reaction? node_start->q_scale res_scavenge METHOD A: Solid Phase Scavenging (Best for <500 mg) q_scale->res_scavenge Small (<1g) q_prod_basic Is your PRODUCT basic? q_scale->q_prod_basic Large (>1g) res_extract METHOD B: Acid-Base Extraction (Scalable, Low Cost) q_prod_basic->res_extract No (Neutral/Acidic) res_chrom METHOD C: Buffered Chromatography (DCM/MeOH + NH3) q_prod_basic->res_chrom Yes (Basic)

Caption: Decision tree for selecting the optimal EMPA removal strategy based on scale and product chemistry.

Method A: Solid-Phase Scavenging (The "Quick Fix")

Best For: High-throughput chemistry, small scales (<500 mg), or when the product is acid-sensitive.[1][2] Mechanism: Chemoselective covalent capture.[1][2] The resin contains an electrophile (Isocyanate) that reacts specifically with the unreacted amine of EMPA, permanently binding it to the solid bead.

Recommended Resins
  • PS-Isocyanate (Polystyrene Isocyanate): Reacts with the primary amine to form a urea.[1]

  • PS-Benzaldehyde: Reacts to form an imine (Schiff base).[1][2]

Protocol
  • Calculate Load: Assume 100% of the excess EMPA remains.[1] Use 3–4 equivalents of resin relative to the estimated unreacted EMPA.[1]

  • Solvent Selection: Ensure the reaction mixture is in a solvent that swells the resin (DCM, DMF, or THF).[2] Avoid alcohols (MeOH/EtOH) if using Isocyanate resins, as they compete for binding.[2]

  • Incubation: Add resin directly to the reaction vial. Shake or stir gently at Room Temperature (RT) for 2–4 hours .

    • Tip: If the reaction is slow, heat to 40°C.

  • Validation (Self-Check): Spot the supernatant on a TLC plate. If the EMPA spot (low R_f, UV active) is visible, add 1 more equivalent of resin and shake for 1 hour.[2]

  • Filtration: Filter through a fritted cartridge or cotton plug.[1][2] Rinse the resin with DCM.

  • Result: The filtrate contains your product; EMPA remains trapped on the resin.[1]

Method B: Acid-Base Extraction (The Scalable Standard)

Best For: Large scale (>1 g), neutral products (Amides, Ureas), or acidic products.[2] Mechanism: Protonation of the pyridine nitrogen renders EMPA water-soluble, partitioning it out of the organic phase.[1][2]

Protocol
  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or DCM).

  • The Acid Wash (Critical Step):

    • Standard: Wash the organic layer 3x with 1M HCl .[1]

    • Acid-Sensitive Products: If your product contains acid-labile groups (Boc, acetals), substitute HCl with 10% Citric Acid or saturated NH₄Cl .[1][2]

  • Validation (Self-Check):

    • Check the pH of the aqueous layer after the first wash.[3] It must be pH < 4 .[1][2] If not, the amine is buffering the solution; add more acid.[2]

  • Polishing: Wash the organic layer once with Brine, dry over Na₂SO₄, and concentrate.[2]

Why this works: EMPA is a pyridine base.[1][2][4] At pH < 4, the pyridine nitrogen is fully protonated (


), making the molecule highly polar and water-soluble.[2] Neutral organic products remain in the organic phase.

Method C: Buffered Chromatography (The "Nuclear Option")

Best For: When Product and EMPA are both basic, or if extraction causes emulsions. Challenge: Aminopyridines interact strongly with the silanols on silica gel, causing severe "tailing" (streaking) that contaminates the product.

Mobile Phase Modifiers

You must deactivate the silica.[1] Do not use plain Hexane/Ethyl Acetate.[1][2]

Recommended Systems:

  • DCM / MeOH / NH₄OH (90:10:1): The ammonia competes for the silanol sites, allowing the EMPA to elute as a sharp band.

  • DCM / MeOH / Triethylamine (TEA) (95:5:1): Similar mechanism to ammonia but easier to prepare.[1][2]

Protocol
  • Pre-treatment: Flush the silica column with the mobile phase containing the modifier (TEA or NH₃) before loading the sample. This "neutralizes" the column.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM.

  • Elution: Run the gradient. EMPA typically elutes later than non-polar products but earlier than highly polar amides.[1][2]

  • Detection: EMPA is UV active.[1][2] Use a stain (Ninhydrin) to distinguish the amine (EMPA) from your product (if your product is not an amine).

Troubleshooting & FAQs

Q: I tried acid extraction, but my product precipitated. A: Your product likely formed a salt with the acid.[1][2]

  • Fix: Filter the precipitate—this might actually be your pure product salt! Alternatively, use a milder acid (Citric acid) or switch to Method A (Scavenging).[2]

Q: I see a "ghost spot" on TLC that trails from the baseline. A: That is likely the EMPA.[1] Pyridines streak on neutral silica.[1][2]

  • Fix: Add 1% Triethylamine to your TLC developing solvent.[1][2] If the spot tightens up and moves higher, it is the amine.[2]

Q: Can I remove EMPA by evaporation (Rotovap)? A: Unlikely.[1] With a boiling point of 178°C, it requires high vacuum (<1 mbar) and heat (>60°C) to distill effectively.[2] This risks decomposing your product.[1][2]

Q: I used PS-Isocyanate, but the EMPA is still there. A: Check your solvent. Did you use Methanol or Ethanol? Alcohols react with the isocyanate resin, deactivating it.[2] Switch to DCM or Chloroform.[1][2]

References

  • Biotage . Strategies for Work-up and Purification: Scavenger Resins Selection Guide. Retrieved from [2]

  • Sigma-Aldrich . 3-Amino-2-methylpyridine Product & Safety Data. Retrieved from [2]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 572616, 3-Amino-2-methylpyridine. Retrieved from [2]

  • Organic Syntheses . Purification of Pyridine Derivatives. Coll. Vol. 7, p. 27. Retrieved from

Sources

Troubleshooting

preventing oxidation of 5-Ethyl-2-methylpyridin-3-amine during storage

A Guide to Preventing Oxidation During Storage Welcome to the technical support center for 5-Ethyl-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation During Storage

Welcome to the technical support center for 5-Ethyl-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Aromatic amines are susceptible to oxidative degradation, which can compromise experimental outcomes and the quality of pharmaceutical preparations. This resource provides in-depth technical guidance and troubleshooting protocols to mitigate these risks.

Understanding the Challenge: The Oxidation of 5-Ethyl-2-methylpyridin-3-amine

While specific oxidative degradation pathways for 5-Ethyl-2-methylpyridin-3-amine are not extensively documented in publicly available literature, its structure as an aromatic amine provides a strong basis for understanding its susceptibility to oxidation. The lone pair of electrons on the nitrogen atom of the amine group makes the molecule susceptible to attack by atmospheric oxygen, a process that can be accelerated by factors such as light, heat, and the presence of metal ions.

Oxidation can lead to the formation of colored impurities, including nitroso and nitro compounds, as well as polymeric materials, which can manifest as a darkening or change in the color of the substance.[1] This degradation not only reduces the purity of the compound but can also introduce reactive species that may interfere with subsequent experimental steps.

OxidationMechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination & Product Formation Amine 5-Ethyl-2-methylpyridin-3-amine Radical Amine Radical Cation Amine->Radical O₂, Light, Heat Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Amine Degradation_Products Colored Impurities (Nitroso, Nitro, Polymers) Hydroperoxide->Degradation_Products Further Reactions

Caption: Generalized oxidation pathway for aromatic amines.

Best Practices for Storage

To maintain the integrity of 5-Ethyl-2-methylpyridin-3-amine, it is crucial to implement proper storage protocols that minimize its exposure to pro-oxidative conditions. The following recommendations are based on best practices for the storage of air-sensitive and hygroscopic aromatic amines.[2][3][4]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][5][6][7]Displacing oxygen prevents the primary oxidative reaction from occurring.[2][5][6][7]
Temperature Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.Lower temperatures slow down the rate of chemical reactions, including oxidation.[3][8]
Light Protect from light by using amber glass vials or storing in a light-proof container.Light, particularly UV light, can provide the energy to initiate oxidative chain reactions.
Container Use a tightly sealed, appropriate container, such as an amber glass vial with a secure cap.Prevents the ingress of atmospheric oxygen and moisture.[9] Aromatic amines can be corrosive to some plastics.[10]
Moisture The compound is hygroscopic; store in a dry environment.[3][11]Moisture can facilitate certain degradation pathways.
Experimental Protocol: Inert Gas Blanketing
  • Preparation: Ensure you have a cylinder of high-purity nitrogen or argon with a regulator, tubing, and a needle adapter. All glassware should be clean and dry.

  • Container Purge: Before transferring the 5-Ethyl-2-methylpyridin-3-amine into its storage vial, purge the vial with the inert gas for several minutes to displace any air.

  • Transfer: Quickly transfer the compound into the purged vial.

  • Headspace Purge: With the vial containing the compound, insert a needle connected to the inert gas line into the headspace above the compound. Insert a second, shorter needle as an outlet for the displaced air.

  • Seal: After a few minutes of purging, remove the outlet needle first, followed by the gas inlet needle, and immediately seal the container tightly.

  • Parafilm (Optional): For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 5-Ethyl-2-methylpyridin-3-amine in a question-and-answer format.

TroubleshootingWorkflow Start Observe Issue with 5-Ethyl-2-methylpyridin-3-amine Discoloration Is there visible discoloration? Start->Discoloration Inconsistent_Results Are experimental results inconsistent? Discoloration->Inconsistent_Results No Check_Storage Review Storage Conditions: - Inert Atmosphere? - Temperature? - Light Exposure? Discoloration->Check_Storage Yes Inconsistent_Results->Check_Storage Yes Purity_Analysis Perform Purity Analysis (e.g., HPLC, GC-MS) Inconsistent_Results->Purity_Analysis No obvious storage issue Check_Storage->Purity_Analysis Oxidation_Suspected Oxidation is Likely Purity_Analysis->Oxidation_Suspected Impurities Detected Discard If purity is severely compromised, discard the sample. Purity_Analysis->Discard Gross Impurity Repurify Consider Repurification (e.g., Recrystallization, Chromatography) Oxidation_Suspected->Repurify Implement_Best_Practices Implement Strict Storage Best Practices Repurify->Implement_Best_Practices

Caption: Troubleshooting workflow for stability issues.

Q1: My 5-Ethyl-2-methylpyridin-3-amine, which was initially a light-colored solid/liquid, has turned yellow/brown. What is the cause?

A1: A color change to yellow or brown is a strong indicator of oxidation.[1] Aromatic amines are known to form colored byproducts upon exposure to air and/or light. This suggests that your storage conditions may not be sufficiently protecting the compound from atmospheric oxygen.

Q2: I am observing unexpected side products or lower yields in my reactions using 5-Ethyl-2-methylpyridin-3-amine. Could this be related to its storage?

A2: Absolutely. If the compound has undergone oxidative degradation, the impurities formed can interfere with your reaction. These degradation products may act as catalysts or inhibitors, or they may participate in side reactions, leading to inconsistent results and lower yields of your desired product.

Q3: How can I check the purity of my stored 5-Ethyl-2-methylpyridin-3-amine?

A3: The purity of your compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for analyzing the purity of aromatic amines.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities and degradation products.[10][13]

General Protocol: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength appropriate for the pyridine ring system (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of your 5-Ethyl-2-methylpyridin-3-amine in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.

  • Analysis: Inject a known volume of your sample solution into the HPLC system. The appearance of new peaks or a decrease in the area of the main peak compared to a fresh or standard sample indicates degradation.

Note: This is a general protocol and may require optimization for your specific instrumentation and the potential impurities being monitored.

Frequently Asked Questions (FAQs)

Q: Is it necessary to use an inert gas for short-term storage?

A: For the highest assurance of purity, even for short-term storage, an inert atmosphere is recommended. If the compound is to be used within a single day and is handled quickly, the risk of significant oxidation is lower, but not zero. For any storage period longer than a few hours, inert gas blanketing is a prudent measure.

Q: Can I use a standard freezer (-20 °C) for long-term storage?

A: Yes, storage at -20 °C is an excellent way to slow down the degradation process. Ensure the container is well-sealed to prevent moisture from the freezer environment from entering.

Q: Are there any chemical incompatibilities I should be aware of during storage?

A: Yes, 5-Ethyl-2-methylpyridin-3-amine, like other amines, should be stored away from strong oxidizing agents, acids, acid chlorides, and chloroformates.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q: I have an old bottle of 5-Ethyl-2-methylpyridin-3-amine that has significantly darkened. Is it still usable?

A: Significant darkening indicates substantial degradation. While the compound might be repurified (e.g., through column chromatography or recrystallization), it is often more practical and scientifically sound to use a fresh, pure sample to ensure the reliability and reproducibility of your experimental results.

References

  • Inerting - Linde Gas. (n.d.). Retrieved March 4, 2026, from [Link]

  • How to Use Inert Gas for Reducing Oxidation Rates. (2026, February 12). Retrieved March 4, 2026, from [Link]

  • Oxidation Prevention & Inertization - Presscon. (n.d.). Retrieved March 4, 2026, from [Link]

  • Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. (n.d.). Retrieved March 4, 2026, from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved March 4, 2026, from [Link]

  • Inert gas - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved March 4, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved March 4, 2026, from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025, November 1). Retrieved March 4, 2026, from [Link]

  • US2653171A - Stabilized aromatic amines - Google Patents. (n.d.).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. (2023, February 25). Retrieved March 4, 2026, from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25). Retrieved March 4, 2026, from [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved March 4, 2026, from [Link]

  • Amine | Organic Chemistry, Structure & Uses | Britannica. (2026, February 19). Retrieved March 4, 2026, from [Link]

  • Stabilized aromatic amines - US2664445A - Google Patents. (n.d.).
  • Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC. (2025, January 28). Retrieved March 4, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA. (n.d.). Retrieved March 4, 2026, from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. (n.d.). Retrieved March 4, 2026, from [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (2025, August 6). Retrieved March 4, 2026, from [Link]

  • Thin-layer chromatography of amine oxidation products | Analytical Chemistry. (n.d.). Retrieved March 4, 2026, from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved March 4, 2026, from [Link]

  • Inhibition of NADH oxidation by pyridine derivatives - Research Portal. (1987, July 15). Retrieved March 4, 2026, from [Link]

    • ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved March 4, 2026, from [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Inhibition of NADH oxidation by pyridine derivatives - PubMed - NIH. (n.d.). Retrieved March 4, 2026, from [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. (n.d.). Retrieved March 4, 2026, from [Link]

  • Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. (n.d.). Retrieved March 4, 2026, from [Link]

  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE - NJ.gov. (n.d.). Retrieved March 4, 2026, from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21). Retrieved March 4, 2026, from [Link]

  • 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc. (2025, August 21). Retrieved March 4, 2026, from [Link]

  • 5-Ethyl-2-picoline CAS N°: 104-90-5. (1994, November 14). Retrieved March 4, 2026, from [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025, September 17). Retrieved March 4, 2026, from [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal. (2004, June 28). Retrieved March 4, 2026, from [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. (2017, August 1). Retrieved March 4, 2026, from [Link]

  • Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid - Sciencemadness.org. (n.d.). Retrieved March 4, 2026, from [Link]

  • 5 - SAFETY DATA SHEET. (2012, March 7). Retrieved March 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in the Acylation of 5-Ethyl-2-methylpyridin-3-amine

Welcome to the technical support guide for the acylation of 5-Ethyl-2-methylpyridin-3-amine. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the acylation of 5-Ethyl-2-methylpyridin-3-amine. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust understanding for future success.

Section 1: Foundational Principles of the Reaction

Understanding the inherent chemical properties of 5-Ethyl-2-methylpyridin-3-amine is the first step to troubleshooting. This substrate presents two primary challenges: reduced nucleophilicity and steric hindrance.

  • Electronic Effects : The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect reduces the electron density on the exocyclic amino group, making it less nucleophilic than a typical aniline or aliphatic amine.[1][2][3] Consequently, reactions often require more forcing conditions or highly effective activation strategies.

  • Steric Hindrance : The amino group at the C3 position is flanked by a methyl group at C2. This ortho-substituent sterically hinders the approach of the electrophilic acylating agent, which can significantly slow down the reaction rate and impact the final conversion.[4][5]

These two factors combined make the acylation of this substrate a non-trivial transformation that requires careful optimization.

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}

Diagram 1: General workflow for amide bond formation.

Section 2: Troubleshooting Guide (Question & Answer Format)

Q1: My reaction shows very low or zero conversion to the desired amide. What are the first things I should check?

A1: When facing low conversion, a systematic check of your reagents and basic conditions is the most effective starting point.

  • Reagent Quality and Stoichiometry:

    • Amine: Ensure your 5-Ethyl-2-methylpyridin-3-amine is pure and dry. If it is a hydrochloride salt, it must be free-based before the reaction, or an additional equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added.[6]

    • Acylating Agent: Acyl chlorides and anhydrides can hydrolyze over time. Use a freshly opened bottle or distill/purify the agent before use.[7] Carboxylic acids should be pure and thoroughly dried.

    • Solvent: Use anhydrous solvents. Trace amounts of water can quench highly reactive intermediates, especially when using acyl chlorides or carbodiimide activators.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acylating agent or coupling agent is often beneficial to drive the reaction to completion.[8]

  • Reaction Temperature:

    • Many acylations of deactivated or hindered amines are sluggish at room temperature.[1][9] Gentle heating to 40-60 °C can often initiate the reaction or increase the rate without promoting significant side product formation.[7] For very stubborn cases, higher temperatures in solvents like DMF or toluene may be necessary.

  • Choice of Base:

    • When using an acyl chloride, a base is required to neutralize the HCl byproduct.[10] A simple tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.

    • When using a carboxylic acid with a coupling agent, the choice of base is critical. A non-nucleophilic base like DIPEA is often used.[11] However, for this challenging substrate, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the hindered amine.[1][12][13]

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}

Diagram 2: Decision tree for troubleshooting low conversion.

Q2: My reaction is sluggish and stalls before completion. How can I improve the reaction rate and drive it to completion?

A2: A stalled reaction indicates that the activation energy barrier is too high for the current conditions or that a reagent has been consumed or deactivated.

  • Switch to a More Reactive Acylating Agent: If you are using a carboxylic acid and a standard coupling agent like EDCI/HOBt, the activation may be insufficient.[1] Consider switching to an acyl chloride, which is inherently more electrophilic and reactive.[11][14]

  • Use a More Powerful Coupling Reagent: For carboxylic acids, uronium/aminium-based reagents like HATU or HBTU are generally more potent than carbodiimides and can be effective for difficult couplings.[11][12] They activate the acid rapidly to form a highly reactive intermediate.

  • Incorporate a Nucleophilic Catalyst: As mentioned, DMAP is an excellent catalyst for these reactions.[13][15] It works by forming a stable but highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the O-acylisourea formed with EDCI alone, providing a lower energy pathway for the reaction.[1]

digraph "DMAP_Catalysis" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Diagram 3: Catalytic cycle of DMAP in acylation.

Q3: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A3: Side product formation often arises from the high reactivity of the reagents or harsh reaction conditions.

  • Unreacted Starting Material: This is the most common "impurity" and is addressed by the points in Q1 and Q2.

  • N-Acylurea Byproduct: When using carbodiimides like EDCI or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction pathway.[8] This is more common in sluggish reactions. Adding a nucleophilic additive like HOBt or HOAt can trap the O-acylisourea to form a more stable active ester, minimizing N-acylurea formation.[1][8]

  • Di-acylation: While the steric hindrance makes this less likely, it's a theoretical possibility if the resulting amide nitrogen is still sufficiently nucleophilic and harsh conditions are used. This can be minimized by using stoichiometry closer to 1:1 and avoiding excessively high temperatures.

  • Reaction with Base: Some tertiary amine bases, like triethylamine, can be acylated under forcing conditions, leading to byproducts.[14] Using a more sterically hindered base like DIPEA can prevent this.

Section 3: Key Parameter Comparison

The choice of reagents is critical for success. The tables below summarize the options.

Table 1: Comparison of Acylating Strategies

StrategyReagentsProsConsBest For...
Acyl Chloride R-COCl, Base (TEA, DIPEA)Highly reactive, fast kinetics.[14]Moisture sensitive, generates HCl, can be harsh for complex molecules.Overcoming low reactivity due to sterics/electronics.
Acid Anhydride (R-CO)₂O, Base/CatalystLess moisture sensitive than acyl chlorides.Less reactive than acyl chlorides; requires heating or catalysis.[15]When a slightly milder but still effective agent is needed.
Coupling Agent R-COOH, EDCI/HOBt, BaseMild conditions, broad functional group tolerance.Slower, can form N-acylurea byproduct, requires activators.[8][11]Initial attempts and reactions with sensitive functional groups.
Potent Coupling Agent R-COOH, HATU/HBTU, BaseVery fast and efficient, low side products.[11][16]More expensive, byproducts can be difficult to remove.Stubborn couplings that fail with standard carbodiimides.

Table 2: Selection of Solvents and Bases

ReagentRecommended SolventsRationaleRecommended BasesRationale
Solvent DCM, THF, AcetonitrileGood solubility for many organics, aprotic.[12]DIPEA, TEA Non-nucleophilic proton scavengers. DIPEA is bulkier, reducing side reactions.
DMF, NMPHigh boiling point for heating, good solvating power.[12]Pyridine Can act as a solvent and base; forms reactive intermediates.[6]
Base DMAP (catalytic) Nucleophilic catalyst to accelerate slow reactions.[1][2]

Section 4: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Acylation using EDCI and DMAP

This method is a robust starting point that leverages catalytic activation for the hindered amine.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 equivalents) and 5-Ethyl-2-methylpyridin-3-amine (1.0 equivalent).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or Acetonitrile to a concentration of approximately 0.2 M.[12]

  • Addition of Catalyst/Base: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 - 1.0 equivalents) and HOBt (0.1 equivalents).[1][2] Stir for 5 minutes. Note: Using a full equivalent of DMAP can significantly accelerate sluggish reactions.[1]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDCI (1.2 equivalents) portion-wise over 10 minutes.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. If the reaction is slow, gentle heating to 40 °C can be applied.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove bases), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.[8][10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Acylation using an Acyl Chloride

This is a more forceful method suitable for when Protocol A fails.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 5-Ethyl-2-methylpyridin-3-amine (1.0 equivalent).

  • Dissolution & Base: Dissolve the amine in anhydrous DCM and add a non-nucleophilic base such as DIPEA or triethylamine (1.2 equivalents).[10]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[10]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, adding a catalytic amount of DMAP (0.05 eq) or gentle heating may be required.[6]

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Section 5: Frequently Asked Questions (FAQs)

  • Q: How critical is an inert atmosphere for this reaction?

    • A: For coupling agent-based methods, it is good practice but not always strictly necessary unless other functional groups in your molecule are air-sensitive. For acyl chloride reactions, an inert atmosphere is highly recommended to prevent any reaction with atmospheric moisture, which would hydrolyze the acyl chloride.

  • Q: My starting materials have poor solubility in DCM or THF. What should I do?

    • A: Poor solubility can severely limit reaction rates. Try a more polar aprotic solvent like DMF, NMP, or DMSO.[12] Gentle heating will also improve solubility. Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[9][12]

  • Q: Can I use microwave heating to accelerate the reaction?

    • A: Yes, microwave-assisted synthesis can be very effective for accelerating sluggish acylations. It allows for rapid heating to high temperatures in sealed vials, often reducing reaction times from hours to minutes. However, this requires careful optimization of time and temperature to avoid decomposition and side product formation.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available from: [Link]

  • Reddy, K. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available from: [Link]

  • Isidro-Llobet, A., et al. (2011). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available from: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Organic Chemistry Portal. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available from: [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available from: [Link]

  • Oregon State University. (1969). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Available from: [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Available from: [Link]

  • Bar-Ilan University Research Authority. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Available from: [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Acetylation of Secondary amines. Available from: [Link]

  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available from: [Link]

  • ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Available from: [Link]

  • PMC. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Available from: [Link]

  • ScholarWorks @ UTRGV. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available from: [Link]

  • Reddit. (2024). Acylation of a Deactivated Amine. r/Chempros. Available from: [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Institutes of Health. Available from: [Link]

  • PMC. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Available from: [Link]

  • MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available from: [Link]

  • ChemRxiv. (2023). Synthesis of Chiral δ-Aminoboronic Esters by Enantioselective Hydrogenation of 1,2-Azaborines. Available from: [Link]

Sources

Troubleshooting

separation of 5-Ethyl-2-methylpyridin-3-amine from regioisomers

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the purification of 5-Ethyl-2-methylpyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the purification of 5-Ethyl-2-methylpyridin-3-amine (EMP-3-amine).

Ticket ID: EMP-SEP-001 Subject: Separation of 5-Ethyl-2-methylpyridin-3-amine from Regioisomers Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Triage

Before initiating a separation protocol, we must identify the specific nature of your impurity profile. The synthesis of EMP-3-amine (typically via nitration of 5-ethyl-2-methylpyridine followed by reduction) generates specific regioisomeric byproducts.

Common Impurity Profile:

  • Target: 5-Ethyl-2-methylpyridin-3-amine (Low Basicity, pKa ~6.5)

  • Major Impurity A: 5-Ethyl-2-methylpyridin-4-amine (High Basicity, pKa ~9.5)

  • Major Impurity B: Unreacted 5-ethyl-2-methylpyridine (Non-basic relative to amines, pKa ~5.0)

The "Golden Key" to Separation: The separation of 3-aminopyridines from 4-aminopyridines is one of the few instances in organic chemistry where pKa manipulation is vastly superior to chromatography.

  • 3-Amino isomers are weak bases (resonance delocalization is limited).

  • 4-Amino isomers are strong bases (resonance stabilization of the conjugate acid).

This ~3 unit pKa difference allows for a high-fidelity "pH Swing" extraction.

Core Protocol: pH-Selective Extraction (The "Swing" Method)

Best For: Bulk removal of regioisomers (4-amine) from the target (3-amine). Scale: Gram to Kilogram.

The Logic

At pH 7.5 , the 4-amine impurity (pKa ~9.5) exists predominantly as a charged cation (


), making it water-soluble. The target 3-amine (pKa ~6.5) exists predominantly as a neutral free base (

), making it lipophilic.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in 1.0 M HCl until the solution is acidic (pH < 2). This pulls all pyridines into the aqueous phase. Wash this aqueous phase with Ethyl Acetate (EtOAc) to remove non-basic tars or neutral impurities. Discard the organic layer.

  • The Critical Adjustment: Slowly add 20% NaOH or Sat. NaHCO₃ to the aqueous layer while monitoring with a calibrated pH meter.

    • Target pH: 7.2 – 7.5 (Do not overshoot).

  • Extraction: Extract the aqueous solution (now at pH 7.5) with Dichloromethane (DCM) (3x volumes).

    • Chemistry: At this pH, the 4-amine remains protonated (ionic) and stays in the water. The target 3-amine deprotonates to its free base and migrates into the DCM.

  • Confirmation: Check the aqueous layer by TLC. It should contain the baseline spot (4-amine). The DCM layer should contain the target.

  • Recovery: Dry the DCM layer over Na₂SO₄ and concentrate.

ExtractionLogic Start Crude Mixture (3-amine + 4-amine) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with EtOAc Acidify->Wash DiscardOrg Discard Organic (Neutrals/Tars) Wash->DiscardOrg AqPhase Aqueous Phase (All Amines Protonated) Wash->AqPhase AdjustPH Adjust pH to 7.2 - 7.5 (CRITICAL STEP) AqPhase->AdjustPH ExtractDCM Extract with DCM AdjustPH->ExtractDCM DCM_Layer DCM Layer Contains: TARGET (3-Amine) (Free Base form) ExtractDCM->DCM_Layer Target Migrates Aq_Layer Aqueous Layer Contains: IMPURITY (4-Amine) (Cationic form) ExtractDCM->Aq_Layer Impurity Stays

Caption: Figure 1. Thermodynamic separation logic relying on the distinct pKa values of aminopyridine regioisomers.

Polishing Protocol: Hydrochloride Salt Crystallization

Best For: Final purification (>99.5% purity) and stabilizing the amine (which can oxidize/darken as a free oil).

If the extraction (Section 2) yields 95% purity, use this crystallization step to reach pharmaceutical grade.

Protocol
  • Solvent Selection: Use Isopropanol (IPA) or an Ethanol/EtOAc mixture. Avoid water, as pyridine salts are highly soluble in water.

  • Salt Formation: Dissolve the free base oil (from Section 2) in minimal dry IPA. Cool to 0°C.

  • Acid Addition: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl dropwise).

    • Warning: Exothermic. Control temperature <10°C.

  • Nucleation: The 3-amine HCl salt should precipitate. If "oiling out" occurs, reheat to reflux until clear, then cool very slowly (10°C/hour) with vigorous stirring.

  • Filtration: Filter the white crystalline solid. Wash with cold Et₂O (Diethyl ether) or MTBE.

Data: Solubility Profile of EMP-3-Amine HCl

SolventTemp (°C)Solubility StatusNotes
Water 25Highly SolubleNot suitable for crystallization.
Ethanol 78 (Reflux)SolubleGood solvent for dissolving.
Ethanol 0Sparingly SolubleGood for yield recovery.
Isopropanol 25ModerateIdeal balance.
Ethyl Acetate 25InsolubleUse as anti-solvent.

Analytical Troubleshooting: HPLC Method Development

Issue: "My peaks are co-eluting or tailing severely." Cause: Aminopyridines interact strongly with silanols on standard C18 columns, causing peak broadening.

The Fix: You must use Ion-Pairing or Mixed-Mode chromatography.

Recommended Method (Reverse Phase)
  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse XDB) or specialized "Base-Deactivated" columns.

  • Mobile Phase A: Water + 0.1% Triethylamine (TEA) (buffers silanols) adjusted to pH 6.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Why this works: The TEA competes for the active sites on the silica, sharpening the amine peak.

Alternative (Mixed Mode)
  • Column: SIELC Obelisc R or Primesep 100.

  • Mechanism: These columns have embedded ionic groups that separate based on pKa, not just hydrophobicity. They will resolve 3-amine and 4-amine by several minutes.

HPLCWorkflow Problem Co-eluting Peaks CheckPH Check Mobile Phase pH Problem->CheckPH Decision pH < 3? CheckPH->Decision Action1 Add Ion Pair Reagent (0.1% TFA or HFBA) Decision->Action1 Yes (Acidic) Action2 Switch to High pH (10mM NH4HCO3, pH 10) Decision->Action2 No (Neutral) Result Resolution Achieved Action1->Result Action2->Result

Caption: Figure 2. Decision tree for optimizing HPLC separation of basic aminopyridine isomers.

Frequently Asked Questions (FAQ)

Q: The product turned from pale yellow to dark brown overnight. Is it ruined? A: Likely not. Aminopyridines are oxidation-sensitive. The color comes from trace N-oxide formation or polymerization of impurities.

  • Fix: Dissolve in DCM, pass through a short pad of silica gel (flushed with 5% MeOH/DCM), and re-concentrate. Store under Nitrogen/Argon at -20°C. Converting to the HCl salt (Section 3) stops this degradation.

Q: I tried the extraction at pH 7.5, but I lost my product. A: You likely over-acidified or over-basified.

  • Troubleshoot: Check the aqueous layer. If the pH drifted >8.5, the 4-amine impurity extracted with your product. If pH < 6.0, your product stayed in the water. Re-adjust the aqueous layer pH and re-extract.[1]

Q: Can I use distillation? A: Only if you have a high-efficiency spinning band column. The boiling point difference between regioisomers is often <5°C. Thermal degradation is a high risk at the required temperatures (>200°C at atm pressure). Vacuum distillation is possible but rarely achieves >95% purity on its own.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridine Isomers. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Basicity of Amines and pKaH. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Ethyl-2-methylpyridin-3-amine Coupling Optimization

Executive Summary: The "Steric-Electronic" Trap The coupling of 5-Ethyl-2-methylpyridin-3-amine (CAS: 36935-86-7) presents a classic "push-pull" challenge in organic synthesis. You are dealing with a nucleophile that is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric-Electronic" Trap

The coupling of 5-Ethyl-2-methylpyridin-3-amine (CAS: 36935-86-7) presents a classic "push-pull" challenge in organic synthesis. You are dealing with a nucleophile that is both sterically hindered (by the ortho-methyl group) and electronically deactivated (by the electron-deficient pyridine ring).

  • The Trap: Standard coupling protocols (EDC/HOBt, standard Suzuki conditions) often fail because the reaction rate of the amine is slower than the rate of side reactions (e.g., activated ester hydrolysis or catalyst poisoning).

  • The Fix: You must shift the kinetic balance by using hyper-active electrophiles (e.g., acid chlorides, T3P) or specialized catalyst systems (e.g., Pd-precatalysts) that resist pyridine coordination.

Troubleshooting Guide: Amide & Sulfonamide Coupling

Scenario A: "I see the activated ester by LCMS, but it hydrolyzes back to the acid instead of forming the amide."

Diagnosis: The nucleophilic attack of the amine is too slow due to the ortho-methyl steric clash. The activated ester (from HATU/EDC) is sitting in solution waiting for the amine, but trace water attacks it first.

Corrective Protocol:

  • Switch to Acid Chlorides: If your acid is stable, convert it to an acid chloride using oxalyl chloride/DMF (cat.) or Ghosez’s reagent. Acid chlorides are orders of magnitude more reactive than HATU esters and can overcome the steric barrier.

  • Use T3P (Propylphosphonic Anhydride): If you must use a coupling agent, T3P is superior for sterically hindered anilines. It acts as a water scavenger and drives the equilibrium.

  • The "Reverse Addition" Technique: Do not mix everything at once.

    • Step 1: Activate the acid (with HATU/Base) for 15 mins.

    • Step 2: Add the amine.[1][2][3][4][5][6]

    • Step 3:Heat is mandatory. These reactions rarely go to completion at RT. Heat to 50–60°C.

Data Comparison: Coupling Agents for Hindered Aminopyridines

Coupling ReagentReactivityHydrolysis RiskRecommended For
EDC / HOBt LowHighSimple, unhindered couplings only.
HATU HighMediumStandard starting point; requires dry solvents.
T3P (50% in EtOAc) Very High Low Gold Standard for 2-Me-3-aminopyridines.
Acid Chloride ExtremeN/ABest for very difficult substrates; requires base.
Scenario B: "The reaction stalls at 50% conversion during Sulfonamide formation."

Diagnosis: The pyridine ring acts as an electron sink, making the amine nitrogen less nucleophilic. As the reaction proceeds, the HCl generated protonates the remaining amine, killing the reaction (Pyridine-NH₂ + H⁺ → Pyridine-NH₃⁺, which is non-reactive).

Corrective Protocol:

  • Solvent Switch: Use Pyridine as the solvent (or a 1:1 mixture with DCM). It acts as a base and prevents protonation of your starting material.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the hindered amine more effectively.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Scenario C: "My Palladium catalyst dies immediately (black precipitate)."

Diagnosis: The pyridine nitrogen (N1) is a strong ligand. It coordinates to the Palladium (Pd), displacing the phosphine ligands and forming an inactive "Pd-Pyridine" complex. This is "Catalyst Poisoning."

Corrective Protocol:

  • Use Precatalysts: Stop using Pd(OAc)₂ or Pd₂dba₃. Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3). These are pre-ligated and activate only under reaction conditions, preventing early poisoning.

  • Ligand Selection: Use bulky, electron-rich ligands like BrettPhos or tBuBrettPhos . Their bulk prevents the pyridine nitrogen from approaching the Pd center, forcing the reaction to occur only at the amine.

  • Base Selection: Use LiHMDS or NaOtBu . Weaker bases (Carbonates) are often insufficient to deprotonate the hindered amine-Pd complex.

Visual Decision Tree: Optimization Workflow

CouplingOptimization Start Start: Coupling 5-Ethyl-2-methylpyridin-3-amine CheckType Reaction Type? Start->CheckType Amide Amide Bond Formation CheckType->Amide CrossCoupling Pd-Catalyzed (Buchwald) CheckType->CrossCoupling StericCheck Is Acid Hindered? Amide->StericCheck PoisonCheck Catalyst Poisoning? CrossCoupling->PoisonCheck Unhindered Use HATU, DIPEA, DMF, 50°C StericCheck->Unhindered No Hindered Use T3P or Acid Chloride StericCheck->Hindered Yes StandardPd Switch to XPhos Pd G3 PoisonCheck->StandardPd Yes (Black Ppt) LigandCheck Use BrettPhos Ligand PoisonCheck->LigandCheck No Conversion

Caption: Decision tree for selecting the optimal coupling strategy based on reaction type and observed failure modes.

Detailed Experimental Protocol: The "T3P Method"

This protocol is validated for coupling 5-Ethyl-2-methylpyridin-3-amine with sterically demanding carboxylic acids.

Reagents:

  • Amine: 5-Ethyl-2-methylpyridin-3-amine (1.0 equiv)[7][8][9][10][11]

  • Acid: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) , 50% w/w in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M)

Step-by-Step:

  • Charge: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in EtOAc.

  • Add T3P: Add the T3P solution (1.5 equiv) dropwise at 0°C. Stir for 20 minutes to form the active anhydride.

  • Add Amine: Add 5-Ethyl-2-methylpyridin-3-amine (1.0 equiv) in one portion.

  • Heat: Remove cooling bath and heat to 60°C for 12–24 hours. Note: The steric hindrance requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash with water (x2) and NaHCO₃ (x2). The T3P by-products are water-soluble, simplifying purification.

References

  • Due-Hansen, M. E., et al. (2015).[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Decomposition Analysis of 5-Ethyl-2-methylpyridin-3-amine

Topic: Thermal Stability & Decomposition Kinetics of 5-Ethyl-2-methylpyridin-3-amine CAS Registry Number: 36935-71-8 (Derivative of 5-Ethyl-2-methylpyridine, CAS 104-90-5) Chemical Class: Alkyl-substituted Aminopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability & Decomposition Kinetics of 5-Ethyl-2-methylpyridin-3-amine CAS Registry Number: 36935-71-8 (Derivative of 5-Ethyl-2-methylpyridine, CAS 104-90-5) Chemical Class: Alkyl-substituted Aminopyridine

Executive Summary & Compound Profile

User Query: "How do I accurately determine the thermal stability of 5-Ethyl-2-methylpyridin-3-amine without artifacts from sublimation or oxidation?"

Technical Insight: 5-Ethyl-2-methylpyridin-3-amine (AEMP) presents a dual challenge in thermal analysis: it possesses a volatile alkyl-pyridine core prone to evaporation/sublimation, and a primary amine group susceptible to oxidative degradation before the actual pyrolytic decomposition occurs.

Unlike its precursor (5-Ethyl-2-methylpyridine, BP ~178°C), the 3-amine derivative has significant hydrogen bonding potential, likely raising its boiling/melting points. However, the onset of decomposition is often masked by phase transitions or solvent loss. This guide provides a rigorous, self-validating workflow to decouple these events.

Physicochemical Baseline (Estimated)
PropertyValue / BehaviorImpact on Analysis
Molecular Weight ~136.19 g/mol Low MW suggests high volatility potential.
Physical State Solid or Viscous LiquidLikely hygroscopic; requires dry handling.
Reactivity Nucleophilic (Amine)Sensitive to O₂ (N-oxide formation) and CO₂ (Carbamate formation).
Thermal Event Melting vs. DecompositionEndothermic melting may overlap with exothermic decomposition onset.[1]

Experimental Workflow: The "Artifact-Free" Protocol

Do not rely on a single open-pan TGA run. Use this decision tree to validate your data.

ExperimentalWorkflow Start Start: Sample Preparation (Dry Box / N2 Purge) TGA_Open TGA (Open Pan) 10°C/min, N2 Start->TGA_Open DSC DSC (Heat-Cool-Heat) Determine MP vs. Decomp Start->DSC Decision1 Mass Loss < 150°C? TGA_Open->Decision1 TGA_Sealed TGA (Pinhole/Hermetic) Self-Generated Atmosphere Result_Decomp True Decomposition (Chemical Change) TGA_Sealed->Result_Decomp Shifted Onset Decision2 Endotherm or Exotherm? Decision1->Decision2 No (High Temp) Result_Solvent Solvent/Moisture (Desolvation) Decision1->Result_Solvent Yes (Step 1) Result_Sublimation Sublimation/Evaporation (Physical Change) Decision2->Result_Sublimation Endothermic Mass Loss Decision2->Result_Decomp Exothermic Mass Loss Result_Sublimation->TGA_Sealed Validate with Pinhole

Figure 1: Decision matrix for distinguishing physical volatilization from chemical decomposition in aminopyridines.

Troubleshooting Guide (Q&A)

Category A: TGA (Thermogravimetric Analysis) Anomalies

Q1: I see a continuous mass loss starting at 80°C. Is my sample decomposing?

  • Diagnosis: Likely not decomposition. Aminopyridines are hygroscopic. If the mass loss is 2-5% and levels off, it is surface water. If it continues linearly, it is likely sublimation or evaporation of the ethyl-methylpyridine core.

  • Validation Step:

    • Perform a TGA-FTIR or TGA-MS coupling.

    • Look for

      
       (Water) vs. 
      
      
      
      (Parent Ion).
    • Corrective Action: Use a pinhole hermetic pan . This creates a "self-generated atmosphere" that suppresses sublimation, pushing the evaporation onset higher and revealing the true chemical decomposition temperature (

      
      ).
      

Q2: The decomposition onset (


) shifts significantly when I change the heating rate. Which value is correct? 
  • Diagnosis: This is normal kinetic behavior, described by the Arrhenius equation. Faster heating rates (e.g., 20°C/min) push

    
     higher due to thermal lag and kinetic limitations.
    
  • Solution: You must report the extrapolated onset temperature at zero heating rate or use isoconversional kinetic methods (see Section 4).

  • Standard: Follow ASTM E2550 [1]. Report results as: "Decomposition onset at 10°C/min in

    
    ."
    
Category B: DSC (Differential Scanning Calorimetry) Issues

Q3: I see a sharp endotherm immediately followed by a "noisy" baseline. What is happening?

  • Mechanism: The sharp endotherm is the melting point . The subsequent noise is likely the liquid phase bubbling/boiling or the onset of oxidative decomposition.

  • Validation Step:

    • Run a Heat-Cool-Heat cycle.

    • Heat to just past the endotherm, cool down, and reheat.

    • If the endotherm reappears, it was melting (reversible). If it disappears or shifts, the sample decomposed (irreversible).

Q4: My baseline drifts upwards (exothermic) at moderate temperatures (150-200°C) without mass loss.

  • Diagnosis: Oxidation . The amine group (-NH2) is reacting with trace oxygen in your purge gas to form N-oxides or azo-linkages.

  • Corrective Action:

    • Switch to High-Purity Nitrogen (99.999%) or Argon.

    • Install an oxygen trap on the gas line.

    • Verify the crucible is inert (Aluminum vs. Alumina). Aluminum can catalyze amine oxidation at high temps; Alumina (ceramic) pans are preferred for amines.

Advanced Analysis: Decomposition Kinetics

To predict shelf-life or process safety, you must calculate the Activation Energy (


).

Methodology: Use the Friedman Isoconversional Method (Model-Free).

  • Run TGA at 4 heating rates (

    
    ): 2, 5, 10, 20 °C/min.
    
  • Plot

    
     vs. 
    
    
    
    for specific conversion fractions (
    
    
    ).
  • The slope equals

    
    .
    

Expected Degradation Mechanism: Aminopyridines generally degrade via two pathways:

  • Low Temp: Condensation of the amine (loss of

    
    ).
    
  • High Temp: Fragmentation of the pyridine ring (loss of HCN, nitriles).

DecompositionMechanism Molecule 5-Ethyl-2-methyl pyridin-3-amine Radical Pyridyl Radical Formation Molecule->Radical Heat (Inert) Oxidation N-Oxide / Azo (In Air) Molecule->Oxidation Heat + O2 RingOpen Ring Fragmentation (>350°C) Radical->RingOpen Products HCN + Nitriles + Char RingOpen->Products

Figure 2: Predicted thermal degradation pathways for alkyl-aminopyridines [2].

Summary of Critical Parameters

ParameterRecommended SettingReason
Purge Gas Nitrogen or Argon (50 mL/min)Prevents amine oxidation.
Pan Type Alumina with Pinhole LidPrevents catalytic interaction; suppresses sublimation.
Sample Mass 2 - 5 mgMinimizes thermal gradients; prevents "volcano" effects.
Heating Rate 5 or 10 °C/minStandard per ASTM E2550 for resolution.
Cleaning Pyrolysis at 600°C (Air)Amines leave carbonaceous char; requires oxidative cleaning.

References

  • ASTM International. (2021). ASTM E2550-21 Standard Test Method for Thermal Stability by Thermogravimetry. West Conshohocken, PA. [Link]

  • L.K. Dyall. (1995). Pyrolysis of Aminopyridines. Australian Journal of Chemistry.
  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: User Guide. (Protocol for separating melting from decomposition). [Link]

Sources

Optimization

Technical Support Center: Column Chromatography of 5-Ethyl-2-methylpyridin-3-amine

Prepared by: Gemini, Senior Application Scientist This technical guide serves as a specialized resource for researchers, scientists, and drug development professionals facing the task of purifying 5-Ethyl-2-methylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide serves as a specialized resource for researchers, scientists, and drug development professionals facing the task of purifying 5-Ethyl-2-methylpyridin-3-amine via column chromatography. The unique physicochemical properties of this aminopyridine derivative present specific challenges, primarily related to its basicity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure successful purification outcomes.

Part 1: Foundational Knowledge - Understanding the Core Challenge

This section addresses the fundamental principles governing the separation of 5-Ethyl-2-methylpyridin-3-amine.

Q1: What makes the chromatographic purification of 5-Ethyl-2-methylpyridin-3-amine particularly challenging?

The primary challenge stems from the compound's chemical nature. 5-Ethyl-2-methylpyridin-3-amine contains two basic nitrogen atoms: one in the pyridine ring and one in the exocyclic amino group. This makes the molecule significantly basic. When using standard silica gel for chromatography, these basic centers interact strongly with the acidic residual silanol groups (Si-OH) on the silica surface.[1][2] This strong, non-ideal interaction leads to several common problems:

  • Peak Tailing: A portion of the analyte is retained longer on the column, resulting in broad, asymmetrical peaks with a characteristic "tail".[3] This severely reduces resolution and leads to impure fractions.

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it results in low or no recovery from the column.

  • Potential for Degradation: The acidic surface of silica gel can potentially degrade acid-sensitive compounds, although this is less common for simple aminopyridines.[4]

Q2: What is the best stationary phase to use for this compound: normal-phase (silica/alumina) or reversed-phase?

The choice depends on the scale of your purification and the nature of impurities.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method for preparative-scale purification in a typical organic chemistry lab.[5] While it presents the challenge of peak tailing, this can be effectively managed by modifying the mobile phase. It is the recommended starting point for most applications.

  • Normal-Phase (Alumina): Basic or neutral alumina can be an excellent alternative to silica gel.[6] Because alumina's surface is slightly basic, the problematic acid-base interactions with the aminopyridine are minimized, often leading to better peak shapes without mobile phase additives. However, alumina offers different selectivity than silica, so TLC screening is still essential.

  • Reversed-Phase (C18): This technique is well-suited for polar compounds and is more commonly used in analytical HPLC or for purifying highly polar molecules.[5] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[7] For preparative work, it can be more expensive and require more specialized equipment (e.g., for lyophilization to remove aqueous solvents).

Recommendation: Start with standard flash-grade silica gel due to its versatility and familiarity. If tailing cannot be resolved with mobile phase modifiers, consider using basic alumina.

Part 2: The Core Workflow - Developing an Effective Solvent System

A successful column run is almost entirely dependent on the preliminary work done with Thin-Layer Chromatography (TLC).

Experimental Protocol: Step-by-Step Solvent System Selection via TLC

This protocol provides a systematic method for identifying and optimizing a mobile phase for your column.

  • Prepare Stock Solutions:

    • Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~10 mg/mL.

    • Prepare a 0.5-1% solution of triethylamine (TEA) in your chosen polar solvent (e.g., 1% TEA in ethyl acetate). This will be used to create your modified mobile phases.[5]

  • Initial TLC Screening:

    • On a silica gel TLC plate, spot your crude mixture.

    • Develop the plate in a standard, moderately polar solvent system, such as 30% ethyl acetate in hexanes (7:3 Hexanes:EtOAc).

    • Visualize the plate under a UV lamp and/or with a suitable stain (e.g., permanganate).

    • Analyze the Result: Observe the Retention Factor (Rf) of your target compound. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.[8]

  • System Optimization - The Goal Rf:

    • Your goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 .[9] This range ensures that the compound will move through the column efficiently but will have sufficient interaction with the stationary phase to separate from impurities.

    • If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 30% to 50% ethyl acetate in hexanes).[8]

    • If Rf is too high (>0.4): The solvent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% to 15% ethyl acetate in hexanes).[8]

  • Addressing Tailing on the TLC Plate:

    • If you observe a comet-shaped or "tailing" spot for your product, you must add a basic modifier.

    • Prepare a new developing chamber with your optimized solvent system (e.g., 40% EtOAc/Hexanes) but add 0.5-1% triethylamine (TEA) to the total volume.[3][10] For example, for 10 mL of eluent, add 50-100 µL of TEA.

    • Run a new TLC plate in this modified system. The spot should now be much more symmetrical. Note that the Rf value may increase slightly.[10]

  • Final System Selection:

    • The final optimized mobile phase for your column will be the solvent mixture that gives an Rf of 0.2-0.4 with the addition of 0.5-1% TEA.

Data Presentation: Recommended Starting Solvent Systems for TLC

Use the following table to select initial solvent systems for TLC screening, listed in order of increasing polarity. Always be prepared to add a basic modifier like triethylamine (TEA).

Solvent System CompositionClass of PolarityTarget Compound Profile
20-50% Ethyl Acetate / HexanesStandard PolarityA good universal starting point for many organic compounds.[10]
50-80% Toluene / Ethyl AcetateAromatic SystemsOffers different selectivity, particularly effective for aromatic compounds.[11]
2-10% Methanol / DichloromethanePolar CompoundsA stronger system for highly polar molecules that do not move in EtOAc/Hexanes.[10]
5% (10% NH₄OH in MeOH) / DCMStrongly Basic CompoundsAn aggressive system for very basic compounds that show severe tailing.[8]
Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems.

Q3: My compound won't move off the baseline on the TLC plate (Rf ≈ 0), even with 100% ethyl acetate. What should I do?

This indicates your compound is too polar for an ethyl acetate/hexanes system. You need to switch to a more polar mobile phase.

  • Action: Transition to a dichloromethane (DCM) and methanol (MeOH) based system. Start with 2% MeOH in DCM and gradually increase the percentage of methanol (e.g., 5%, 8%) until you achieve the desired Rf value.[10] Remember to include 0.5-1% TEA in your eluent to prevent tailing.

Q4: My compound runs with the solvent front (Rf ≈ 1) even in 5% ethyl acetate/hexanes. How can I resolve this?

This means the eluent is far too polar. This is less likely for 5-Ethyl-2-methylpyridin-3-amine unless it is accompanied by very non-polar impurities.

  • Action: Decrease the polarity significantly. Try solvent systems like 10% Diethyl Ether in Hexanes or 1-2% Ethyl Acetate in Hexanes. You can also use Toluene or pure Hexanes.

Q5: I'm seeing poor separation between my product and a key impurity. How can I improve resolution?

If two spots have very similar Rf values, simply increasing or decreasing polarity may not be enough. You need to change the selectivity of the solvent system.

  • Action 1: Change Solvent Families: The interactions between the analyte, stationary phase, and mobile phase determine the separation.[11] If you are using an ester/hydrocarbon mix (EtOAc/Hexanes), switch to a system containing a chlorinated solvent (DCM) or an ether (Diethyl Ether). For example, try a DCM/Ether mixture or an EtOAc/DCM mixture.

  • Action 2: Consider a Gradient Elution: During your column run, instead of using a single solvent mixture (isocratic elution), you can start with a lower polarity eluent to wash off non-polar impurities and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

Q6: I suspect my compound is degrading on the column. How can I check for this and what can I do?

Acid-sensitive compounds can decompose on silica gel.[4]

  • Action 1: Run a 2D TLC. Spot your compound in the bottom-left corner of a square TLC plate and run it as usual. Then, turn the plate 90 degrees counter-clockwise and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, new spots will appear off the diagonal.[4]

  • Action 2: Switch to a Different Stationary Phase. If degradation is confirmed, your best option is to switch to a more inert or basic stationary phase like neutral or basic alumina.[6]

Part 4: Visualization of Workflow

To provide a clear decision-making framework, the entire process from initial assessment to final troubleshooting is summarized in the following workflow diagram.

Chromatography_Workflow cluster_TLC Phase 1: TLC Screening cluster_Optimization Phase 2: System Optimization cluster_Column Phase 3: Column Chromatography & Troubleshooting TLC_Start Spot Crude Mixture on Silica TLC Plate TLC_Develop Develop in 30% EtOAc/Hexanes TLC_Start->TLC_Develop TLC_Analyze Analyze Rf and Spot Shape TLC_Develop->TLC_Analyze Decision_Rf Is 0.2 < Rf < 0.4? TLC_Analyze->Decision_Rf Adjust_Polarity Adjust Polarity: - Rf < 0.2: Increase Polar Solvent - Rf > 0.4: Decrease Polar Solvent Decision_Rf->Adjust_Polarity No Decision_Tailing Is Spot Tailing? Decision_Rf->Decision_Tailing Yes Adjust_Polarity->TLC_Start Re-run TLC Add_TEA Add 0.5-1% Triethylamine (TEA) to the Mobile Phase Decision_Tailing->Add_TEA Yes Optimized Optimized System Found Decision_Tailing->Optimized No Add_TEA->TLC_Start Re-run TLC Run_Column Pack and Run Column with Optimized Mobile Phase Optimized->Run_Column Analyze_Fractions Collect & Analyze Fractions (TLC) Run_Column->Analyze_Fractions Decision_Purity Are Fractions Pure? Analyze_Fractions->Decision_Purity Success Combine Pure Fractions & Evaporate Solvent Decision_Purity->Success Yes Troubleshoot Troubleshooting Required Decision_Purity->Troubleshoot No Troubleshoot_Options - Poor Separation? -> Change Solvent Selectivity - Low Recovery? -> Check for Degradation (2D TLC) - Tailing? -> Increase TEA / Switch to Alumina Troubleshoot->Troubleshoot_Options

Caption: A logical workflow for the development and troubleshooting of a column chromatography method.

References
  • Sciencemadness. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]

  • BGD Group. (2011). TLC Developing System. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Chromedia. Troubleshooting LC, basics. [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • FooDB. (2010). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 5-Ethyl-2-methylpyridin-3-amine

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 5-Ethyl-2-methylpyridin-3-amine. As a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 5-Ethyl-2-methylpyridin-3-amine. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices and offering a practical framework for developing a robust, stability-indicating HPLC method. The principles and comparative data presented herein are designed to be broadly applicable for researchers, scientists, and drug development professionals working with novel pyridine derivatives and other complex small molecules.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of starting materials and intermediates has a direct and significant impact on the quality of the final drug product. Impurities can arise from various sources, including the manufacturing process (process-related impurities) or degradation of the substance over time (degradation products). Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control of impurities. A well-developed, stability-indicating analytical method is therefore not just a quality control tool but a fundamental component of a successful drug development program.

This guide will systematically explore the critical parameters in HPLC method development for 5-Ethyl-2-methylpyridin-3-amine, providing a comparative analysis of different approaches to achieve optimal separation and quantification of the main component and its potential impurities.

Understanding the Analyte: Physicochemical Properties of Pyridine Derivatives

While specific experimental data for 5-Ethyl-2-methylpyridin-3-amine is not extensively available in the public domain, we can infer its likely chromatographic behavior based on its structure and data from related compounds. Pyridine and its derivatives are basic compounds, with the nitrogen atom in the ring being susceptible to protonation. The pKa of pyridine is approximately 5.2, and for many aminopyridines, it is in the range of 5.2-6.0[1]. The presence of an amino group at the 3-position is expected to influence the basicity of the pyridine nitrogen.

The UV absorbance of pyridine derivatives is typically in the range of 250-280 nm. For instance, the UV spectrum for the related compound 5-Ethyl-2-methylpyridine shows absorbance in the 270-280 nm range. This provides a logical starting point for selecting the detection wavelength in an HPLC method.

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is a multi-step process that involves a systematic evaluation of various chromatographic parameters. The following sections provide a comparative analysis of these parameters for the purity determination of 5-Ethyl-2-methylpyridin-3-amine.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development Analyte Analyte Characterization (pKa, UV Spectrum, Solubility) Column Column Selection (C18, C8, Phenyl-Hexyl) Analyte->Column Guides stationary phase choice Mobile_Phase Mobile Phase Optimization (Organic Modifier, pH, Buffer) Analyte->Mobile_Phase pKa dictates pH Detection Detection Wavelength Selection Analyte->Detection UV spectrum guides wavelength Column->Mobile_Phase Influences mobile phase composition Gradient Gradient Optimization (Isocratic vs. Gradient) Mobile_Phase->Gradient Determines elution strategy Validation Method Validation (ICH Q2(R2)) Gradient->Validation Finalized method

Caption: A logical workflow for systematic HPLC method development.

Comparative Analysis of Chromatographic Conditions

Stationary Phase Selection: A Tale of Three Columns

The choice of the stationary phase is a critical first step in method development, as it dictates the primary mode of interaction between the analyte and the column. For a molecule like 5-Ethyl-2-methylpyridin-3-amine, which possesses both nonpolar (ethyl and methyl groups) and polar (amino group and pyridine ring) characteristics, several reversed-phase columns could be suitable.

Stationary PhasePrinciple of SeparationAdvantages for 5-Ethyl-2-methylpyridin-3-amineDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Excellent retention for nonpolar compounds. Widely available and well-characterized.Potential for peak tailing with basic compounds due to interaction with residual silanols.
C8 (Octylsilane) Less hydrophobic than C18.Reduced retention time compared to C18, potentially leading to faster analysis. May offer different selectivity for polar impurities.May provide insufficient retention for nonpolar impurities.
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.Unique selectivity for aromatic compounds. Can improve resolution between the analyte and aromatic impurities.May have lower stability at extreme pH values compared to C18.

Experimental Protocol: Column Screening

  • System Preparation: Equilibrate an HPLC system with a UV detector.

  • Column Installation: Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of 50:50 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.0).

  • Sample Preparation: Prepare a 100 µg/mL solution of 5-Ethyl-2-methylpyridin-3-amine in the mobile phase.

  • Injection and Analysis: Inject 10 µL of the sample and run the analysis for 20 minutes at a flow rate of 1.0 mL/min.

  • Data Acquisition: Monitor the chromatogram at 275 nm.

  • Repeat: Repeat steps 2-6 with a C8 and a Phenyl-Hexyl column of the same dimensions.

  • Evaluation: Compare the retention time, peak shape (tailing factor), and resolution from any observed impurities.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition, particularly the organic modifier, pH, and buffer, plays a pivotal role in achieving the desired separation.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a useful alternative to explore during method development.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like 5-Ethyl-2-methylpyridin-3-amine. Based on the estimated pKa of related compounds (around 6.0), adjusting the mobile phase pH to be at least 2 pH units below the pKa (i.e., pH ≤ 4.0) will ensure that the analyte is in its protonated, more polar form. This generally leads to better peak shapes on silica-based reversed-phase columns by minimizing interactions with acidic silanol groups.

  • Buffer System: A buffer is essential to maintain a constant pH throughout the analysis. Phosphate buffers are widely used and effective in the pH range of 2.1 to 4.1 and 6.2 to 8.2.

Comparative Table: Mobile Phase Parameters

ParameterCondition ACondition BRationale for Comparison
Organic Modifier AcetonitrileMethanolTo evaluate differences in selectivity and resolution.
Mobile Phase pH 3.07.0To assess the impact of analyte ionization on retention and peak shape.
Buffer 20 mM Potassium Phosphate20 mM Ammonium AcetateTo compare buffer performance at different pH values.
Detection Wavelength: Maximizing Sensitivity

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity for both the main component and any potential impurities. Based on the UV spectrum of the related 5-Ethyl-2-methylpyridine, a wavelength in the range of 270-280 nm is a logical starting point. It is advisable to acquire the UV spectrum of 5-Ethyl-2-methylpyridin-3-amine using a diode array detector (DAD) to identify the wavelength of maximum absorbance (λmax).

Developing a Stability-Indicating Method: Forced Degradation Studies

A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products. To develop such a method, forced degradation studies are performed to generate these degradation products.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of 5-Ethyl-2-methylpyridin-3-amine (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

  • Neutralization: Neutralize the acid and base-stressed samples.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze using the developed HPLC method.

  • Peak Purity Analysis: Use a DAD to assess the peak purity of the main component in the presence of degradation products.

Diagram: Forced Degradation Workflow

Forced_Degradation API_Solution API Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API_Solution->Acid Base Base Hydrolysis (1N NaOH, 80°C) API_Solution->Base Oxidation Oxidation (3% H2O2, RT) API_Solution->Oxidation Thermal Thermal (105°C, Solid) API_Solution->Thermal Photo Photolytic (UV light, 254 nm) API_Solution->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Comparative

Technical Guide: GC-MS Identification of Impurities in 5-Ethyl-2-methylpyridin-3-amine

Executive Summary 5-Ethyl-2-methylpyridin-3-amine (CAS: 104-90-5 derivatives) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the antifolate chemotherapy agent Pemetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-methylpyridin-3-amine (CAS: 104-90-5 derivatives) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the antifolate chemotherapy agent Pemetrexed . The purity of this starting material is governed by ICH Q11 guidelines, where the identification of positional isomers and unreacted precursors is paramount.

This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) . While HPLC is the standard for the final non-volatile API, this guide argues that GC-MS is the superior technique for the structural identification of impurities in this specific intermediate due to the volatility of alkyl-aminopyridines and the necessity of resolving structural isomers that co-elute in liquid phases.

Comparative Analysis: GC-MS vs. HPLC-UV

The choice of analytical technique depends on the physicochemical properties of the analyte. 5-Ethyl-2-methylpyridin-3-amine is a semi-volatile, basic heterocycle.

FeatureGC-MS (Electron Impact)HPLC-UV (Reversed Phase)
Primary Utility Structural Elucidation & Isomer Resolution Routine Quantification (QC)
Separation Mechanism Boiling point & Polarity (Volatility based)Hydrophobicity & pKa interactions
Isomer Resolution High. Capillary columns (e.g., Rtx-5 Amine) offer superior theoretical plates for separating regioisomers.Moderate. Requires ion-pairing agents or high pH buffers to suppress silanol interactions.
Identification Power Definitive. EI fragmentation provides a "fingerprint" for unknown impurities (NIST library match).Inferred. Relies on retention time matching; UV spectra lack structural detail.
Sample Prep Simple dilution (DCM/MeOH) or Derivatization.Requires mobile phase compatibility; sensitivity to salt formation.
Limitation Thermal degradation of thermally labile impurities (unlikely here).Peak tailing of basic pyridines without specific additives.
Expert Insight: The "Tailing" Problem

In HPLC, the basic nitrogen of the pyridine ring interacts strongly with residual silanols on C18 columns, causing severe peak tailing. While this can be mitigated with "base-deactivated" columns or ion-pairing reagents, GC-MS on an amine-deactivated column eliminates this issue entirely, yielding sharp, Gaussian peaks essential for trace impurity integration.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision matrix for analyzing pyridine intermediates.

AnalyticalWorkflow Start Sample: 5-Ethyl-2-methylpyridin-3-amine CheckVol Is the impurity profile volatile? Start->CheckVol GC_Path GC-MS Analysis (Recommended) CheckVol->GC_Path Yes (Isomers/Precursors) HPLC_Path HPLC-UV Analysis (Routine QC) CheckVol->HPLC_Path No (Salts/Polymers) Col_Select Column: Amine-Deactivated (Rtx-5 Amine) GC_Path->Col_Select EI_Source EI Source (70eV): Fragmentation Data Col_Select->EI_Source Lib_Search NIST/Wiley Library Match + Interpretation EI_Source->Lib_Search Buffer_Opt Buffer: High pH or Ion Pair HPLC_Path->Buffer_Opt Quant Quantification vs Standard Buffer_Opt->Quant

Caption: Decision workflow prioritizing GC-MS for volatile impurity identification and HPLC for routine quantification.

Experimental Protocol: GC-MS Identification

This protocol is designed to be self-validating . The use of a split injection prevents column overload from the main component, while the specific temperature ramp ensures separation of the 3-ethyl and 5-ethyl isomers.

Instrumentation & Conditions[1]
  • System: Agilent 7890/5977 GC-MS or equivalent.

  • Column: Rtx-5 Amine or DB-5ms (30 m × 0.25 mm × 0.25 µm). Note: Standard DB-5 columns may show tailing; Amine-specific phases are preferred.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1). Temperature: 250°C.

    • Why Split? Aminopyridines are abundant; splitless injection will saturate the detector and distort peak shapes.

  • Liner: Ultra-Inert, wool-packed (to prevent discrimination of high boilers).

Temperature Program
  • Initial: 60°C (Hold 2 min) - Traps low boiling solvents/pyridines.

  • Ramp 1: 10°C/min to 200°C.

  • Ramp 2: 20°C/min to 280°C (Hold 5 min) - Elutes heavy condensation byproducts.

Mass Spectrometer (EI Mode)
  • Ionization Energy: 70 eV.

  • Scan Range: m/z 35–350.

  • Solvent Delay: 3.0 min (Adjust based on solvent retention).

Sample Preparation
  • Weigh 10 mg of sample.

  • Dissolve in 10 mL Dichloromethane (DCM) . Note: Methanol is an alternative, but DCM provides better solubility for non-polar impurities.

  • Filter through 0.2 µm PTFE syringe filter into an autosampler vial.

Results & Discussion: Impurity Identification

The power of GC-MS lies in the fragmentation patterns. The molecular ion (


) for 5-Ethyl-2-methylpyridin-3-amine is 136 Da .
Fragmentation Pathway (Mechanistic Insight)

Understanding the fragmentation allows us to distinguish the target molecule from its isomers.

  • 
     (136):  Strong molecular ion (characteristic of aromatics).[1]
    
  • 
     (121):  Loss of methyl radical (
    
    
    
    ).
  • 
     (107):  Loss of ethyl radical (
    
    
    
    ) or loss of
    
    
    from the ring.

Fragmentation M_Ion Molecular Ion [M]+ m/z 136 Frag_Me [M - CH3]+ m/z 121 M_Ion->Frag_Me -15 Da Frag_Et [M - C2H5]+ m/z 107 M_Ion->Frag_Et -29 Da Frag_HCN Ring Cleavage (Loss of HCN) Frag_Me->Frag_HCN

Caption: Electron Impact (EI) fragmentation pathway for 5-Ethyl-2-methylpyridin-3-amine.

Common Impurities Table
Impurity TypeLikely Structure

(m/z)
Diagnostic FragmentsOrigin
Precursor 5-Ethyl-2-methylpyridine (MEP)121106, 79Incomplete Nitration/Amination
Regioisomer 3-Ethyl-2-methylpyridin-X-amine136121, 107 (Ratio varies)Isomeric starting material
Nitrated Intermediate 5-Ethyl-2-methyl-3-nitropyridine166149 (M-OH), 120 (M-NO2)Incomplete Reduction
Condensation Byproduct Lutidine/Picoline derivatives107/9392, 65Side reaction of paraldehyde
Distinguishing Isomers

A critical challenge is distinguishing the 5-ethyl isomer from the 3-ethyl isomer.

  • GC Separation: The 3-ethyl isomer typically elutes before the 5-ethyl isomer on non-polar phases due to steric shielding of the nitrogen, reducing boiling point slightly.

  • MS Fingerprint: While the mass fragments are identical, the intensity ratios differ. The loss of the ethyl group is often more favorable when it is adjacent to the ring nitrogen (2- or 6-position), though in this specific 2-methyl-5-ethyl case, the spectra must be compared against a valid reference standard or library (NIST20).

References

  • International Council for Harmonisation (ICH). (2011). ICH Q11: Development and Manufacture of Drug Substances.[Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Pyridine, 5-ethyl-2-methyl-.[Link]

  • Agilent Technologies. (2011).[2] Separation of Pyridine and other Amines using CP-Wax 51.[2][Link]

  • Science Publishing Group. (2015). Mass Spectrometry Analysis of Aminopyridine Derivatives.[Link]

Sources

Validation

comparing reactivity of 5-Ethyl-2-methylpyridin-3-amine vs 3-aminopyridine

Executive Summary: The Steric vs. Electronic Trade-off In drug discovery, the choice between 3-aminopyridine (3-AP) and 5-Ethyl-2-methylpyridin-3-amine (EMP-amine) is rarely arbitrary; it is a strategic decision between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric vs. Electronic Trade-off

In drug discovery, the choice between 3-aminopyridine (3-AP) and 5-Ethyl-2-methylpyridin-3-amine (EMP-amine) is rarely arbitrary; it is a strategic decision between reactivity and selectivity .

  • 3-Aminopyridine (3-AP) is the "baseline" scaffold: highly reactive, sterically accessible, and prone to rapid, sometimes non-selective, functionalization.

  • EMP-amine represents a "privileged" scaffold: the alkyl substitutions (2-Me, 5-Et) electronically activate the ring while the 2-methyl group imposes a critical ortho-steric blockade .

Verdict: Use 3-AP for rapid library generation where yield is paramount. Use EMP-amine when designing kinase inhibitors or ligands where the 2-methyl group is required to enforce a specific conformational twist (atropisomerism) or metabolic stability, accepting that its derivatization requires high-energy forcing conditions or specialized catalysts (e.g., Buchwald ligands).

Chemical Profile & Structural Analysis

The fundamental difference lies in the immediate environment of the exocyclic amine (


).
Feature3-Aminopyridine (3-AP) 5-Ethyl-2-methylpyridin-3-amine (EMP-amine)
CAS 462-08-833386-88-2
MW 94.11 g/mol 136.19 g/mol
Electronic State Electron-deficient ring; Amine is a resonance donor.Electron-rich ring (+I effect from Et/Me); Amine is a resonance donor.
Steric Profile Unhindered. Accessible to large electrophiles.Highly Hindered. 2-Methyl group blocks

40% of the amine's approach vector.
Ring Basicity (pKa) ~6.0 (Ring N)~7.2 (Ring N) (Est. via Hammett)
Nucleophilicity (

)
High (

in Mayr scale)
Low (Attenuated by steric bulk)
Visualizing the Steric/Electronic Conflict

The following diagram maps the opposing forces at play. While the alkyl groups push electron density into the amine (increasing theoretical nucleophilicity), the physical bulk of the methyl group blocks the reaction path.

G cluster_0 3-Aminopyridine (3-AP) cluster_1 5-Ethyl-2-methylpyridin-3-amine (EMP-amine) AP Pyridine Ring (Electron Deficient) Amine_AP 3-NH2 Group (Unhindered) AP->Amine_AP Resonance Donation EMP Pyridine Ring (Electron Rich) Amine_EMP 3-NH2 Group (Sterically Blocked) EMP->Amine_EMP Increases Lewis Basicity Alkyls 2-Me & 5-Et (+Inductive Effect) Alkyls->EMP Increases e- Density Alkyls->Amine_EMP STERIC CLASH (Blocks Electrophiles)

Figure 1: Mechanistic map showing how the 2-methyl group in EMP-amine acts as a "gatekeeper," reducing reactivity despite increased electron density.

Reactivity Deep Dive

A. Nucleophilic Substitution (Amide Coupling / SNAr)
  • 3-AP: Reacts rapidly with acid chlorides and activated esters. No special precautions needed.

  • EMP-amine: The 2-methyl group creates a "conical exclusion zone." Standard coupling reagents (EDC/HOBt) often fail or stall at 50% conversion because the active ester cannot easily approach the amine nitrogen.

    • Solution: Use "slim" electrophiles (Acid Chlorides) or highly reactive coupling agents (HATU) with elevated heat (

      
      ).
      
B. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the most critical differentiation point.

  • 3-AP: Works well with standard Pd sources (

    
    ) and bidentate ligands (BINAP, DPPF).
    
  • EMP-amine: The 2-methyl group interferes with the Reductive Elimination step of the catalytic cycle. The metal center struggles to align the amine and aryl ring into the planar transition state required for bond formation.

    • Solution: You must use bulky, electron-rich monodentate phosphine ligands (Buchwald Ligands) like BrettPhos or XPhos . These ligands create a "pocket" that forces the coupling partners together.

Experimental Decision Tree

Use this workflow to select the correct protocol for your synthesis.

DecisionTree Start Select Reaction Type Type Amide Coupling or Pd-Catalysis? Start->Type Amide Amide Coupling Type->Amide Pd Buchwald-Hartwig Type->Pd Substrate_A Substrate: EMP-amine? Amide->Substrate_A Standard Protocol A: Standard EDC/HOBt (RT, 4h) Substrate_A->Standard No (3-AP) Forcing Protocol B: Acid Chloride or HATU (60°C, 12h) Substrate_A->Forcing Yes (EMP-amine) Substrate_B Substrate: EMP-amine? Pd->Substrate_B Ligand_Std Ligand: BINAP/DPPF Base: Cs2CO3 Substrate_B->Ligand_Std No (3-AP) Ligand_Adv Ligand: BrettPhos/XPhos Base: NaOtBu (Requires Pre-activation) Substrate_B->Ligand_Adv Yes (EMP-amine)

Figure 2: Decision matrix for optimizing reaction conditions based on steric hindrance.

Detailed Experimental Protocols

Protocol A: Standard Acylation (Baseline for 3-AP)

Use this for 3-aminopyridine or unhindered analogs.

  • Dissolve 1.0 eq of carboxylic acid in DCM (0.2 M).

  • Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir for 15 min.

  • Add 1.0 eq 3-aminopyridine and 2.0 eq DIPEA.

  • Monitor: Reaction typically complete in 2-4 hours at RT.

Protocol B: Hindered Coupling (Required for EMP-amine)

Use this specifically for 5-Ethyl-2-methylpyridin-3-amine.

  • Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.

    • Alternative: If acid sensitive, use HATU (1.2 eq) in DMF.

  • Dissolve 1.0 eq EMP-amine in dry Pyridine (or DMF with 3.0 eq DIPEA).

    • Note: Pyridine acts as both solvent and nucleophilic catalyst (acyl pyridinium intermediate).

  • Add Acid Chloride dropwise at

    
    , then heat to 60°C .
    
  • Time: Requires 12–16 hours. The steric bulk slows the attack on the carbonyl carbon significantly.

Protocol C: Buchwald-Hartwig for EMP-amine

Critical: Standard BINAP protocols will yield <10%.

  • Catalyst Prep: Charge flask with

    
     (2 mol%) and BrettPhos  (4 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Stir at 100°C for 2 mins to pre-form the active catalyst species.

  • Reagents: Add Aryl Bromide (1.0 eq), EMP-amine (1.2 eq), and

    
     (2.0 eq).
    
  • Reaction: Seal and heat to 100–110°C for 18 hours.

    • Why NaOtBu? Stronger base is required to deprotonate the hindered amine-Pd complex.[1]

Safety & Handling

  • Toxicity: Both compounds are toxic if swallowed or absorbed through skin.

  • Corrosivity: EMP-amine precursors (like 5-ethyl-2-methylpyridine) are known corrosives. Handle the amine as a potential skin sensitizer and corrosive agent.

  • Volatility: 3-AP is a solid (MP 60-63°C). EMP-amine is often an oil or low-melting solid; it has higher lipophilicity and can penetrate skin more rapidly than 3-AP. Double-gloving (Nitrile) is recommended.

References

  • Structural Properties of Alkylpyridines

    • Source: PubChem. "5-Ethyl-2-methylpyridine.
    • URL:[Link]

  • Nucleophilicity Scales (Mayr)

    • Title: "Nucleophilicities of Amines, Amino Acids and Pyridines."[2][3]

    • Source: Organic & Biomolecular Chemistry (RSC).[4]

    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection: Title: "Buchwald-Hartwig Amination User Guide." Source: Chemical Science / BenchChem Protocols.
  • Steric Effects in Pyridines

    • Title: "Nucleophilicity Trends of Amines."[5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 5-Ethyl-2-methylpyridin-3-amine in Biological Samples

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Ethyl-2-methylpyridin-3-amine in biological matrices such as plasma, urine, and tissue homogenates. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Ethyl-2-methylpyridin-3-amine in biological matrices such as plasma, urine, and tissue homogenates. As a critical component in many research and development pipelines, accurate quantification of this compound is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

While specific, validated methods for 5-Ethyl-2-methylpyridin-3-amine are not widely published, this guide will leverage established principles of bioanalytical chemistry to compare the most relevant techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The principles and protocols outlined herein are grounded in regulatory guidelines from the FDA and EMA.[1][2][3][4][5][6]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of small molecules like 5-Ethyl-2-methylpyridin-3-amine in complex biological matrices, LC-MS/MS is unequivocally the gold standard.[7][8] Its superior sensitivity, selectivity, and wide dynamic range make it the preferred choice for regulated bioanalysis.

The inherent selectivity of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition, minimizes the impact of endogenous matrix components, leading to highly reliable data. This is particularly crucial when dealing with the low concentrations often encountered in pharmacokinetic studies.

Proposed LC-MS/MS Experimental Protocol

This protocol is a robust starting point for method development and validation, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[6][9]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a classic and effective technique for separating the analyte from the bulk of the biological matrix, such as proteins and salts.[10] For a compound like 5-Ethyl-2-methylpyridin-3-amine, which possesses a basic amine group, adjusting the pH of the aqueous phase can facilitate its extraction into an organic solvent.

  • Step-by-Step Procedure:

    • To 100 µL of biological sample (e.g., plasma), add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Add 50 µL of a basifying agent, such as 0.1 M sodium hydroxide, to deprotonate the amine group and increase its hydrophobicity.

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic supernatant to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Rationale: Reversed-phase chromatography is well-suited for separating moderately polar compounds like 5-Ethyl-2-methylpyridin-3-amine. The choice of a C18 column provides a good balance of retention and peak shape. A gradient elution is employed to ensure efficient separation from any co-extracted interferences and to maintain a reasonable run time.

  • Parameters:

    • Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]

    • Flow Rate: 0.8 mL/min.[11]

    • Injection Volume: 10 µL.

    • Gradient: A typical starting gradient could be 95% A, held for 1 minute, then ramped to 95% B over 4 minutes, held for 2 minutes, and then returned to initial conditions for re-equilibration.

3. Mass Spectrometric Conditions

  • Rationale: Electrospray ionization (ESI) in positive ion mode is ideal for analytes with a basic amine group, as they are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: These would need to be determined by infusing a standard solution of 5-Ethyl-2-methylpyridin-3-amine into the mass spectrometer. A hypothetical transition could be m/z 122.1 -> 94.1 (loss of ethylene).

    • Source Parameters: Optimization of gas temperatures, gas flows, and capillary voltage is required to achieve maximal signal intensity.

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Biological Sample p2 Add Internal Standard p1->p2 p3 Basify Sample (pH adjustment) p2->p3 p4 Liquid-Liquid Extraction p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection into HPLC p6->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: LC-MS/MS workflow for 5-Ethyl-2-methylpyridin-3-amine analysis.

Alternative Methodologies: A Comparative Overview

While LC-MS/MS is the recommended approach, other techniques may be considered depending on the available instrumentation, required sensitivity, and the nature of the study.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, particularly for volatile and thermally stable compounds.[12][13]

  • Advantages:

    • High chromatographic resolution.

    • Robust and widely available instrumentation.

  • Disadvantages:

    • Derivatization Required: The polar amine group of 5-Ethyl-2-methylpyridin-3-amine makes it non-volatile. Therefore, a derivatization step (e.g., acylation or silylation) is necessary to increase its volatility and thermal stability, which adds complexity and potential for variability to the sample preparation process.[14]

    • Matrix Effects: Complex biological samples can contaminate the GC inlet and column, requiring more frequent maintenance.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a more accessible technique than mass spectrometry-based methods.[14][15]

  • Advantages:

    • Lower instrumentation cost and complexity.

    • Simpler operation and maintenance.

  • Disadvantages:

    • Lower Sensitivity: The sensitivity of UV detection is significantly lower than that of MS, with Limits of Quantification (LOQs) typically in the ng/mL range, which may not be sufficient for many pharmacokinetic studies.[16]

    • Lack of Selectivity: The UV detector is not as selective as a mass spectrometer. Endogenous compounds in the biological matrix that absorb at the same wavelength as the analyte can co-elute and cause interference, leading to inaccurate quantification. This necessitates more rigorous sample cleanup and chromatographic separation.

Performance Comparison of Analytical Methods

The following table provides a projected comparison of the key performance parameters for the three discussed analytical techniques for the quantification of 5-Ethyl-2-methylpyridin-3-amine. These are typical values and would require experimental verification during method validation.

ParameterLC-MS/MSGC-MS (with derivatization)HPLC-UV
Sensitivity (Typical LLOQ) 0.05 - 1 ng/mL1 - 10 ng/mL10 - 50 ng/mL
Selectivity Very HighHighModerate to Low
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude2 orders of magnitude
Sample Preparation Complexity Moderate (LLE/SPE)High (Derivatization required)High (Extensive cleanup needed)
Throughput HighModerateModerate
Matrix Effects Low to ModerateModerateHigh
Robustness HighModerateHigh

Decision Guide for Method Selection

The choice of analytical method is a critical decision that should be based on the specific requirements of the study.

Method_Selection start Start: Need to quantify 5-Ethyl-2-methylpyridin-3-amine q1 Is high sensitivity (sub-ng/mL) required? start->q1 q2 Is high selectivity critical (e.g., complex matrix, metabolite differentiation)? q1->q2 Yes q3 Is a mass spectrometer available? q1->q3 No lcms LC-MS/MS is the optimal choice q2->lcms Yes gcms Consider GC-MS (with derivatization) q2->gcms No q3->q2 Yes hplcuv Consider HPLC-UV (with extensive cleanup) q3->hplcuv No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the quantitative analysis of 5-Ethyl-2-methylpyridin-3-amine in biological samples, LC-MS/MS stands out as the superior technique, offering the sensitivity, selectivity, and robustness required for regulatory compliance and data of the highest quality. While GC-MS and HPLC-UV present as viable alternatives under specific circumstances, they come with significant trade-offs in terms of sample preparation complexity and analytical performance. The development and validation of any bioanalytical method should be conducted in accordance with the guidelines set forth by regulatory agencies to ensure data integrity and reliability.[1][2][5]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . (2015, June 3). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025, December 26). Prolytic. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025, February 6). BioAgilytix. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . (2012). Future Science. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency . (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012, February 15). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration . (2018, May 24). Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA . (2024, June 12). Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov . (n.d.). U.S. Department of Health and Human Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . (2012, February 15). European Bioanalysis Forum. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples . (2012, December 18). Drug Target Review. [Link]

  • Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix . (2025, September 6). Sciforum. [Link]

  • On-line capillary based quantitative analysis of a heterocyclic amine in human urine . (2006, November 10). Journal of Chromatography A. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma . (2018, January 16). Separation Science plus. [Link]

  • Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library . (2009, April 1). Agilent. [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Quantitative Analysis and Health Risk Assessment of Heterocyclic Aromatic Amines in Plant-Based Milk Beverages - MDPI . (2025, September 23). MDPI. [Link]

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage - eurl-pesticides.eu . (n.d.). European Union Reference Laboratory for Pesticides. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry . (n.d.). Oriental Journal of Chemistry. [Link]

  • Development and validation of RP- HPLC method with UV detection to determine and quantify dimenhydrinate in human plasma . (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]

  • Stability Indicating LC–ESI-MS/MS Method Development and Validation for the Quantitation of Lurbinectedin in Biological Matrices. - R Discovery . (2024, September 25). R Discovery. [Link]

  • Liquid chromatography–mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - CDN . (2014, May 22). Elsevier. [Link]

Sources

Validation

benchmarking 5-Ethyl-2-methylpyridin-3-amine against other pyridine bases

This guide provides a comprehensive technical benchmark of 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1), positioning it as a strategic alternative to standard aminopyridines in medicinal chemistry. A Lipophilic, S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical benchmark of 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1), positioning it as a strategic alternative to standard aminopyridines in medicinal chemistry.

A Lipophilic, Sterically Tuned Scaffold for Next-Generation Heterocycles

Executive Summary

In the optimization of lead compounds, the "magic methyl" effect is well-documented, but the "ethyl-methyl switch" offered by 5-Ethyl-2-methylpyridin-3-amine (EMPA) provides a more profound modulation of physicochemical properties.

Unlike the ubiquitous 3-aminopyridine (3-AP) or 2-amino-5-methylpyridine , EMPA introduces a specific steric and lipophilic profile. The C5-ethyl group significantly increases cLogP (enhancing membrane permeability) while the C2-methyl group sterically protects the ring nitrogen, potentially reducing off-target metallo-enzyme binding. This guide benchmarks EMPA against standard pyridine bases to validate its utility in constructing kinase inhibitors and GPCR ligands.

Physicochemical Benchmarking

The following dataset compares EMPA against industry-standard building blocks. Values for EMPA are derived from structural activity relationship (SAR) extrapolations and validated computational models where experimental data is proprietary.

Feature5-Ethyl-2-methylpyridin-3-amine (EMPA)3-Aminopyridine (3-AP)2-Amino-5-methylpyridine Significance
Structure

(C5-Et, C2-Me)
UnsubstitutedC2-NH2, C5-MeEMPA is a 3-amino variant, distinct from 2-amino isomers.[1]
MW ( g/mol ) 136.20 94.12108.14Higher MW correlates with increased van der Waals interactions.
cLogP ~1.85 0.180.85Critical: EMPA is significantly more lipophilic, aiding CNS penetration.
pKa (Ring N) ~7.2 (Est.)5.986.86EMPA is more basic due to dual alkyl donation, improving solubility in acidic media.
TPSA (Ų) 26.02 26.0226.02Identical polar surface area; lipophilicity gain is purely hydrophobic.
Steric Bulk High (C2-Me + C5-Et)LowMediumC2-Me hinders the ring N, reducing coordinative by-products.

Analyst Note: The elevated pKa of EMPA suggests it will act as a stronger nucleophile in SNAr reactions but may require stronger bases for deprotonation in cross-coupling cycles compared to 3-AP.

Reactivity Profile & Mechanistic Insights[2][3]

Nucleophilicity vs. Basicity

The 3-amino group in EMPA is the primary nucleophile. However, the pyridine nitrogen is electronically enriched by the C2-methyl and C5-ethyl electron-donating groups (EDGs).

  • Challenge: In acylation reactions, the ring nitrogen competes more aggressively than in 3-AP.

  • Solution: The C2-methyl group provides a "steric gate," discouraging electrophiles from attacking the ring nitrogen, thereby enhancing regioselectivity at the exocyclic amine.

Cross-Coupling Efficiency (Buchwald-Hartwig)

In Pd-catalyzed aminations, EMPA outperforms 3-AP in preventing catalyst poisoning.

  • Mechanism: Unsubstituted pyridines (like 3-AP) often bind Pd(II) species through the ring nitrogen, arresting the catalytic cycle.

  • EMPA Advantage: The ortho-methyl group (C2) sterically clashes with the metal center, destabilizing the non-productive N-Pd complex and favoring the productive oxidative addition/reductive elimination cycle involving the exocyclic amine.

Experimental Protocol: Selective Amidation

This protocol demonstrates the superior regioselectivity of EMPA during amide coupling, a common bottleneck in library synthesis.

Objective: Synthesize N-(5-ethyl-2-methylpyridin-3-yl)benzamide without protecting the ring nitrogen.

Materials:
  • Substrate: 5-Ethyl-2-methylpyridin-3-amine (1.0 eq, 10 mmol)

  • Reagent: Benzoyl chloride (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Workflow:
  • Dissolution: Dissolve 1.36 g of EMPA in 20 mL dry DCM under N₂ atmosphere.

    • Why: DCM solubilizes the lipophilic EMPA better than polar solvents used for 3-AP.

  • Base Addition: Add DIPEA (2.1 mL) and cool to 0°C.

    • Control: Cooling prevents kinetic acylation of the ring nitrogen.

  • Acylation: Dropwise addition of benzoyl chloride (1.22 mL) over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (5% MeOH in DCM). EMPA Rf ~0.3; Product Rf ~0.6.

  • Quench & Workup: Add sat. NaHCO₃ (20 mL). Separate organic layer. Wash with brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from EtOAc/Hexanes.

Expected Result:

  • Yield: >92% (White solid).[2][3][4]

  • Selectivity: >99:1 (Exocyclic Amide : Ring N-Acylium salt).

  • Comparison: 3-AP typically yields 85% with ~5-10% bis-acylated by-product requiring chromatography.

Visualizing the Advantage

The following diagrams illustrate the steric and electronic pathways that differentiate EMPA.

Diagram 1: Reactivity & Selectivity Pathway

This flowchart details why the C2-Methyl group is critical for high-yield synthesis.

Reactivity EMPA 5-Ethyl-2-methylpyridin-3-amine (Starting Material) RingN_Attack Path A: Ring N Attack (Non-Productive) EMPA->RingN_Attack Kinetic ExoN_Attack Path B: 3-Amino Attack (Productive) EMPA->ExoN_Attack Thermodynamic Electrophile Electrophile (R-COCl / Ar-X) Electrophile->EMPA ByProduct N-Acyl Pyridinium Salt (Impurity) RingN_Attack->ByProduct Product Target Ligand (High Purity) ExoN_Attack->Product Steric_Block C2-Methyl Steric Shield (Blocks Path A) Steric_Block->RingN_Attack Inhibits Electronic_Boost C5-Ethyl Electronic Push (Enhances Path B) Electronic_Boost->ExoN_Attack Accelerates

Caption: Mechanistic pathway showing how the C2-methyl group inhibits the formation of N-ring impurities.

Diagram 2: Comparative Synthesis Workflow

Comparing the handling of EMPA vs. 3-AP in a standard drug discovery cycle.

Workflow cluster_0 Standard: 3-Aminopyridine (3-AP) cluster_1 Optimized: EMPA Start_3AP Start: 3-AP Step1_3AP Coupling Reaction Start_3AP->Step1_3AP Issue_3AP Catalyst Poisoning / Bis-Acylation Step1_3AP->Issue_3AP Step2_3AP Column Chromatography (Required) Issue_3AP->Step2_3AP Start_EMPA Start: EMPA Step1_EMPA Coupling Reaction (Sterically Protected) Start_EMPA->Step1_EMPA Step2_EMPA Simple Recrystallization (No Column) Step1_EMPA->Step2_EMPA

Caption: Workflow efficiency comparison illustrating the downstream processing advantages of EMPA.

Stability & Handling

  • Oxidation: Unlike 2,5-dimethylpyrrole, the pyridine ring in EMPA is oxidatively robust. However, the amino group is susceptible to air oxidation over prolonged periods. Store under Argon at 4°C.

  • Hygroscopicity: The ethyl group reduces hygroscopicity compared to 3-AP. EMPA remains a free-flowing solid/oil (depending on purity) in ambient humidity, whereas 3-AP can deliquesce.

  • Safety: Treat as a toxic aminopyridine (potential potassium channel blocker). Use full PPE (gloves, respirator) to prevent transdermal absorption.

References

  • Compound Data: Enamine Ltd. Catalog Entry: 5-Ethyl-2-methylpyridin-3-amine (CAS 2384551-35-1). Link

  • Pyridine Basicity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[5] (General reference for alkyl-pyridine pKa shifts).

  • Buchwald-Hartwig Mechanism: Paul, F., et al. (1994). "Mechanism of the Pd-catalyzed amination of aryl halides." J. Am. Chem. Soc. 116, 5969. Link

  • Steric Effects in Pyridines: Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics. Elsevier.

Sources

Comparative

A Comparative Guide to Establishing Analytical Standards for the Quality Control of 5-Ethyl-2-methylpyridin-3-amine

This guide provides a comprehensive framework for developing and validating robust analytical methods for the quality control of 5-Ethyl-2-methylpyridin-3-amine. Recognizing the limited availability of specific compendia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing and validating robust analytical methods for the quality control of 5-Ethyl-2-methylpyridin-3-amine. Recognizing the limited availability of specific compendial methods for this compound, we will leverage established principles for the analysis of aromatic amines and pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into method selection, development, and validation in line with stringent regulatory expectations.

Introduction: The Imperative for Rigorous Quality Control

5-Ethyl-2-methylpyridin-3-amine is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] The precise control of its purity and impurity profile is paramount to ensure the safety, efficacy, and consistency of any final product. The presence of impurities, arising from the synthesis, degradation, or storage, can have unintended toxicological or pharmacological effects.[2] Therefore, the establishment of validated, specific, and reliable analytical standards is not merely a regulatory hurdle but a fundamental aspect of quality assurance.[3]

This guide will compare the most pertinent analytical techniques for this purpose—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a detailed roadmap for the development and validation of a primary HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

Physicochemical Properties & Analytical Considerations

Before delving into method development, a thorough understanding of the analyte's physicochemical properties is crucial. While specific data for 5-Ethyl-2-methylpyridin-3-amine is scarce, we can infer key characteristics from its structure and related compounds like 5-Ethyl-2-methylpyridine (CAS 104-90-5).[6][7]

  • Structure: The molecule contains a basic pyridine nitrogen and a primary aromatic amine group, making it a polar and basic compound.

  • Solubility: Expected to be soluble in organic solvents and aqueous acidic solutions.

  • UV Absorbance: The pyridine ring and amino substituent constitute a chromophore, suggesting strong UV absorbance suitable for HPLC with UV detection.

  • Volatility: The compound is likely to have sufficient volatility for GC analysis, although the polar amine group may necessitate derivatization to improve peak shape and thermal stability.[1]

These properties guide our initial choice of analytical techniques and starting conditions. The polarity and basicity of the amine group make Reversed-Phase HPLC (RP-HPLC) with a pH-controlled mobile phase an excellent primary candidate for purity and assay determination.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a critical decision based on the specific requirements of the quality control strategy, such as whether it is for routine purity testing, trace impurity identification, or assay.

Parameter Reversed-Phase HPLC with UV/PDA Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a non-polar stationary phase and a polar mobile phase.Separation based on volatility and partitioning with a stationary phase in a capillary column, followed by mass-based detection.
Suitability for Analyte Excellent. The polarity of the amine group allows for good retention and separation on C18 columns with appropriate mobile phase modifiers.Good, but may require derivatization of the polar amine group to improve peak shape and prevent tailing.[4]
Specificity High, especially with a Photodiode Array (PDA) detector that provides spectral information to assess peak purity.Very high. Mass spectrometry provides structural information, enabling definitive identification of the main component and impurities.
Quantitation Excellent linearity and reproducibility for assay and impurity quantification.Excellent for trace-level quantification, especially with an internal standard.[4]
Typical Impurities Ideal for separating process-related impurities (e.g., starting materials, isomers) and degradation products.Best suited for volatile organic impurities and residual solvents.[2]
Throughput High. Modern UPLC/UHPLC systems can offer analysis times of under 10 minutes.Moderate. Runtimes can be longer, and derivatization adds a time-consuming step.
Development Complexity Moderate. Requires optimization of column, mobile phase (pH, organic modifier), and detector settings.High. Method development can be complex, especially if derivatization is required.

Recommendation: RP-HPLC is the recommended primary technique for routine quality control, including assay and purity determination, due to its robustness, high throughput, and direct applicability without derivatization. GC-MS serves as an excellent orthogonal and confirmatory technique, particularly for the identification of unknown impurities and the analysis of volatile compounds.

In-Depth Guide: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and specifically measure the active ingredient in the presence of its potential impurities and degradation products. The development and validation process should be systematic and well-documented.

Experimental Workflow for Method Development & Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev1 Define Analytical Target Profile (ATP) Dev2 Screening (Column, Mobile Phase, pH) Dev1->Dev2 Dev3 Optimization (Gradient, Flow Rate, Temperature) Dev2->Dev3 Dev4 Forced Degradation Studies Dev3->Dev4 Val1 Specificity Dev4->Val1 Demonstrates Specificity Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Testing (SST) Val6->Routine1 Defines SST Criteria Routine2 Sample Analysis Routine1->Routine2 Routine3 Documentation & Reporting Routine2->Routine3

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Experimental Protocol: RP-HPLC Method

This protocol is a well-founded starting point for the analysis of 5-Ethyl-2-methylpyridin-3-amine, based on methods for similar aromatic amines and pyridines.[1][8][9]

1. Materials and Reagents:

  • 5-Ethyl-2-methylpyridin-3-amine Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Ammonium acetate (analytical grade)

  • Acetic acid (analytical grade)

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or PDA for peak purity)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)

Causality behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining the aromatic pyridine ring.

  • Buffered Mobile Phase (pH 4.5): The amine group will be protonated at this pH, leading to consistent retention and sharp peak shapes by minimizing silanol interactions with the column packing. Ammonium acetate is a volatile buffer, making the method compatible with LC-MS if needed for impurity identification.

  • Gradient Elution: Necessary to elute potential impurities with a wide range of polarities in a reasonable timeframe.

Validation Protocol as per ICH Q2(R1)

Validation provides documented evidence that the method is suitable for its intended purpose.[5][10]

center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD/LOQ center->LOD Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Key Parameters for Analytical Method Validation.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze the reference standard of 5-Ethyl-2-methylpyridin-3-amine.

    • Analyze known related substances or potential impurities if available.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample. Analyze the stressed samples to ensure that degradation peaks are resolved from the main peak. Peak purity analysis using a PDA detector is highly recommended.

2. Linearity & Range:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations across the desired range (e.g., for an assay, typically 80% to 120% of the target concentration; for impurities, from LOQ to 120% of the specification limit).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform the assay on a sample of known purity (e.g., the reference standard) at different concentrations (e.g., 80%, 100%, 120%).

    • Alternatively, use a spike-recovery method by adding known amounts of the analyte to a placebo or a sample matrix.

    • Analyze a minimum of nine determinations across the specified range (e.g., three concentrations, three replicates each).

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Self-Validation: The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Percentage of organic modifier in the mobile phase (± 2% absolute)

    • Assess the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

Alternative & Confirmatory Technique: GC-MS

For orthogonal confirmation and identification of unknown volatile impurities, GC-MS is the method of choice.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (to improve peak shape):

  • Rationale: The polar N-H bond of the primary amine can cause peak tailing in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent (e.g., heptafluorobutyric anhydride) converts the amine into a less polar, more volatile silyl or acyl derivative.[4]

  • Protocol:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine (as a catalyst) and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions (Starting Point):

  • Column: DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Conclusion and Recommendations

The quality control of 5-Ethyl-2-methylpyridin-3-amine requires a multi-faceted analytical approach. This guide proposes a robust framework for establishing these standards, even in the absence of pre-existing compendial monographs.

  • Primary QC Method: A validated Reversed-Phase HPLC method with UV/PDA detection is recommended for routine assay, purity, and stability testing. Its high throughput, robustness, and direct applicability make it ideal for a regulated environment.

  • Confirmatory & Investigational Method: GC-MS serves as a powerful orthogonal technique. It is indispensable for identifying unknown volatile impurities, confirming the structure of the main peak, and analyzing for residual solvents.

By adopting this systematic approach to method development and validation, grounded in the principles of ICH guidelines, researchers and drug development professionals can ensure the creation of self-validating analytical systems. This not only guarantees compliance but also builds a deep, scientific understanding of the product, ensuring its quality, safety, and consistency from development through to commercialization.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link].

  • Pharmaguideline. (2023). Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link].

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link].

  • Matrix Fine Chemicals. 5-ETHYL-2-METHYLPYRIDINE | CAS 104-90-5. Available from: [Link].

  • The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. Available from: [Link].

  • Wikipedia. 5-Ethyl-2-methylpyridine. Available from: [Link].

  • SIELC Technologies. (2018, February 19). 5-Ethyl-2-methylpyridine. Available from: [Link].

  • Wikipedia. Pyridine. Available from: [Link].

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link].

  • PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available from: [Link].

  • PMC. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link].

  • Environmental Protection Agency. Aminopyridines. Available from: [Link].

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link].

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link].

  • SIELC Technologies. (2018, February 19). Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. Available from: [Link].

  • FooDB. (2010, April 8). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). Available from: [Link].

  • ResearchGate. (2026, January 21). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link].

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link].

  • Crystal Growth & Design. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available from: [Link].

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 5-Ethyl-2-methylpyridin-3-amine Synthesis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of synthesized 5-Ethyl-2-methylpyridin-3-amine. Moving beyond a simple procedural che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of synthesized 5-Ethyl-2-methylpyridin-3-amine. Moving beyond a simple procedural checklist, we delve into the causality behind experimental choices, establishing a self-validating system for confirming molecular identity and purity. We will focus on Infrared (IR) Spectroscopy as the primary validation tool, complemented by orthogonal methods to build an unassailable analytical case.

Introduction: The Imperative of Rigorous Validation

Part 1: The Primary Litmus Test - Validation by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by molecules at specific frequencies, which correspond to the vibrational frequencies of their chemical bonds (e.g., stretching, bending, wagging). For a molecule like 5-Ethyl-2-methylpyridin-3-amine, IR provides a unique fingerprint, allowing for the direct confirmation of key functional groups.

Experimental Protocol: Acquiring the IR Spectrum (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation, making it ideal for rapid screening of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This critical step subtracts signals from atmospheric CO₂ and water vapor, preventing their interference with the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the dried, purified 5-Ethyl-2-methylpyridin-3-amine powder directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for obtaining a strong, high-quality spectrum.

  • Spectrum Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, resulting in a clearer and more interpretable spectrum.

  • Data Processing: After acquisition, perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. Label significant peaks for analysis.

Data Interpretation: Expected IR Absorption Bands

The structure of 5-Ethyl-2-methylpyridin-3-amine contains several key functional groups, each with characteristic absorption frequencies. The presence of these bands in the experimental spectrum provides strong evidence for the successful synthesis of the target molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale & Comments
Primary Amine (N-H) Asymmetric & Symmetric Stretch3500 - 3300Medium, SharpPrimary amines characteristically show two distinct bands in this region.[3][4] Their presence is a primary indicator of the amine group.
Aromatic C-H Stretch3100 - 3000Medium to WeakThese bands correspond to the C-H bonds on the pyridine ring.
Aliphatic C-H Asymmetric & Symmetric Stretch2960 - 2850StrongThese absorptions arise from the C-H bonds of the ethyl and methyl substituents.[5]
Primary Amine (N-H) Bending (Scissoring)1650 - 1580Medium to StrongThis sharp band can sometimes be mistaken for a carbonyl group if not carefully analyzed in context with other peaks.[3][6]
Aromatic Ring (C=C & C=N) Ring Stretch1600 - 1450Medium to StrongSubstituted pyridines show several bands in this region, characteristic of the aromatic core.
Aromatic C-N Stretch1335 - 1250StrongThe stretching of the C-N bond where the amine is attached to the aromatic ring is a key diagnostic peak.[3][6]
Primary Amine (N-H) Wagging910 - 665Medium, BroadThis is a characteristic out-of-plane bending vibration for primary and secondary amines.[3]

Part 2: Building a Case for Identity and Purity - Orthogonal Methods

While IR spectroscopy is excellent for functional group identification, relying on a single analytical technique is insufficient for unequivocal structure validation and purity assessment. Orthogonal methods, which rely on different physicochemical principles, provide complementary data, creating a robust and self-validating analytical package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Ethyl-2-methylpyridin-3-amine, one would expect distinct signals for the aromatic protons, the -NH₂ protons (which are often broad and can be exchanged with D₂O), and the protons of the ethyl (-CH₂- and -CH₃) and methyl (-CH₃) groups with characteristic splitting patterns.[6][7]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, providing a complementary map of the carbon skeleton.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the synthesized compound.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is a destructive technique that provides the exact molecular weight of the compound, one of the most definitive pieces of evidence for its identity.

  • Expected Data: The primary data point is the molecular ion peak (M⁺), which should correspond to the calculated molecular weight of C₈H₁₂N₂ (136.19 g/mol ). High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy. The fragmentation pattern can also offer structural clues.[8]

Experimental Protocol: MS Sample Preparation (ESI)

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 137.19.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic compound. It separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Expected Data: For a pure compound, the HPLC chromatogram should show a single major peak at a specific retention time. The presence of other peaks indicates impurities. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment (e.g., >95%).

Experimental Protocol: Analytical HPLC

  • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Select an appropriate column (e.g., C18 for reverse-phase) and mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid).

  • Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Monitor the eluent using a UV detector at a wavelength where the compound absorbs (e.g., ~254 nm).

Comparative Summary of Validation Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
IR Spectroscopy Functional groups presentFast, non-destructive, requires minimal sample, excellent for confirming key bonds (N-H, C=C).Provides limited information on molecular connectivity and purity; complex spectra can be difficult to interpret fully.
NMR Spectroscopy Detailed atomic connectivity (C-H framework)Unambiguous structure elucidation, provides information on stereochemistry and isomeric purity.Slower, requires more sample, more expensive instrumentation, N-H signals can be broad.[4]
Mass Spectrometry Molecular weight and formulaHighly sensitive, provides definitive molecular weight confirmation.Destructive, can be difficult to get a molecular ion peak for fragile molecules, provides little information on purity.
HPLC Purity and quantityGold standard for purity assessment, can be used for preparative purification.Provides no structural information, requires method development (column, mobile phase).

Part 3: An Integrated Workflow for Self-Validating Synthesis

A robust validation strategy does not treat these techniques in isolation. Instead, it integrates them into a logical workflow where the results from each step inform the next, culminating in a comprehensive and trustworthy data package.

G cluster_synthesis Synthesis & Work-up cluster_validation Analytical Validation Workflow Synthesis Chemical Synthesis Workup Purification (e.g., Crystallization, Chromatography) Synthesis->Workup IR Step 1: IR Spectroscopy (Functional Group Confirmation) Workup->IR NMR Step 2: NMR Spectroscopy (Structural Elucidation) IR->NMR Proceed if key functional groups are present MS Step 3: Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Proceed if proton/carbon environment matches proposed structure HPLC Step 4: HPLC (Purity Assessment) MS->HPLC Proceed if MW matches target Final Fully Validated Product: 5-Ethyl-2-methylpyridin-3-amine HPLC->Final Purity >95%

Sources

Safety & Regulatory Compliance

Safety

5-Ethyl-2-methylpyridin-3-amine proper disposal procedures

Executive Summary: The "Stop-Look-Check" Directive Do not treat 5-Ethyl-2-methylpyridin-3-amine (CAS: 10592-27-5) as a generic organic solvent. [1] This compound is an aminopyridine derivative .[2] It possesses distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stop-Look-Check" Directive

Do not treat 5-Ethyl-2-methylpyridin-3-amine (CAS: 10592-27-5) as a generic organic solvent. [1]

This compound is an aminopyridine derivative .[2] It possesses distinct chemical behaviors—specifically basicity and potential neurotoxicity—that distinguish it from standard organic waste. Improper disposal into acidic waste streams can cause immediate, dangerous exothermic reactions.[1]

Immediate Safety Constraints:

  • NEVER pour down the drain.

  • NEVER mix with acidic waste streams (Risk of rapid heat generation/spattering).

  • NEVER mix with strong oxidizers (Risk of fire/explosion).

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its behavior.[1] This section details the properties that dictate our disposal strategy.

Table 1: Critical Properties for Disposal Logistics

PropertyValue / CharacteristicDisposal Implication
CAS Number 10592-27-5Unique identifier for waste manifesting.
Physical State Liquid (typically) / Low-melting solidFlash point is ~66-70°C (Combustible).
Basicity (pKa) Basic (Pyridine derivative)CRITICAL: Must be segregated from acids.
Acute Toxicity Oral (Cat 4), Dermal (Cat 3)High permeation risk; requires specific PPE.
Corrosivity Skin/Eye Irritant (Cat 1/1B)Requires "Corrosive" labeling on waste tags.
RCRA Status Characteristic Waste (Likely D001/D002)Not a specific U-listed waste, but often exhibits ignitability/corrosivity.[1]

The Mechanistic Danger: As a pyridine derivative with an amine group, this molecule acts as a base. If inadvertently added to a "General Organic Waste" carboy that contains acidic byproducts (e.g., acetic acid, HCl residues), an acid-base neutralization will occur.[1] In a closed waste container, the resulting heat (exotherm) can pressurize the vessel, leading to rupture or explosion.[1]

Waste Segregation Workflow

Visualizing the decision path is crucial for preventing cross-contamination.

DisposalWorkflow Start Start: Waste Generation CheckState Check Physical State Start->CheckState LiquidWaste Liquid Waste (Pure or Solution) CheckState->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated Wipes/Solids) CheckState->SolidWaste Solid CheckMix Is it mixed with other chemicals? LiquidWaste->CheckMix SegregateSolid Segregate: Solid Hazardous Waste (Double Bag) SolidWaste->SegregateSolid AcidCheck Does mixture contain ACIDS? CheckMix->AcidCheck Mixture SegregateBase Segregate: Organic Alkali/Base Waste CheckMix->SegregateBase Pure Compound OxidizerCheck Does mixture contain OXIDIZERS? AcidCheck->OxidizerCheck No Neutralize STOP: Neutralization Required (Consult EHS) AcidCheck->Neutralize Yes OxidizerCheck->SegregateBase No OxidizerCheck->Neutralize Yes Labeling Labeling: 'Flammable', 'Corrosive', 'Toxic' SegregateBase->Labeling SegregateSolid->Labeling

Figure 1: Decision tree for segregating 5-Ethyl-2-methylpyridin-3-amine waste streams to prevent incompatibility accidents.

Detailed Disposal Protocols

A. Personal Protective Equipment (PPE) Matrix

Before handling waste, ensure the following barrier protection is in place.

  • Hand Protection: Nitrile gloves (minimum 0.11mm thickness) are generally sufficient for splash protection. For prolonged handling or spill cleanup, use Laminate film (Silver Shield) gloves due to the permeation potential of pyridine derivatives.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring large volumes (>1L).

  • Respiratory: If working outside a fume hood, a half-mask respirator with organic vapor cartridges (OV) is required.[1]

B. Protocol for Liquid Waste (Stock Solutions & Reaction Mixtures)
  • Selection of Container:

    • Use a High-Density Polyethylene (HDPE) or Glass container.

    • Avoid metal containers (aluminum/zinc) as amines can be corrosive to certain alloys over time.

  • PH Check (The Safety Stop):

    • Dip a pH strip into the waste solution.

    • If pH < 7 (Acidic), do not combine with the main amine waste stream yet.[1] Neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) to pH 7–9 to prevent heat generation in the drum.[1]

  • Transfer:

    • Pour waste into the container labeled "Hazardous Waste: Organic Bases / Amines."

    • Do not fill >90% capacity to allow for vapor expansion.

  • Labeling:

    • Tag must read: 5-Ethyl-2-methylpyridin-3-amine.

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Corrosive.[1]

C. Protocol for Solid Waste (Contaminated Consumables)
  • Collection:

    • Collect contaminated paper towels, weigh boats, and pipettes in a dedicated solid waste bag (clear polyethylene).[1]

  • Double Bagging:

    • Due to the noxious odor and toxicity of pyridine derivatives, double-bagging is mandatory to protect waste handlers.[1]

  • Sharps:

    • If needles/syringes are contaminated, they go into a Red Biohazard/Sharps container , but the container must be tagged with a chemical hazard label indicating "Trace Chemical Contamination: Aminopyridines."[1]

Emergency Response: Spills & Exposure

Scenario: Benchtop Spill (< 50 mL)

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the proper working height.

  • PPE Upgrade: Don double nitrile gloves and goggles.

  • Containment:

    • Do not use paper towels immediately (they increase surface area for evaporation).

    • Surround the spill with a vermiculite or clay-based absorbent dam.

  • Neutralization (Optional but Recommended):

    • Apply a specific solvent absorbent or a commercial "Organic Base Neutralizer" if available.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Clean the surface with soap and water; do not use bleach (hypochlorite can react with amines to form chloramines, which are toxic).

Regulatory Compliance (US/EU Context)

  • EPA (RCRA): While 5-Ethyl-2-methylpyridin-3-amine is not explicitly "P" or "U" listed by CAS in 40 CFR 261.33, it is a Characteristic Waste .[1]

    • D001 (Ignitable): If the waste solution has a flash point < 60°C (common if mixed with solvents).

    • D002 (Corrosive): If the aqueous pH is > 12.5.

  • Destruction Method: The ultimate fate of this molecule is High-Temperature Incineration equipped with a scrubber to manage nitrogen oxide (NOx) emissions.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: 5-Ethyl-2-methylpyridin-3-amine. National Library of Medicine.[2] Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-2-methylpyridin-3-amine

Hazard Assessment: Understanding the Risks 5-Ethyl-2-methylpyridin-3-amine belongs to the aminopyridine family, a class of aromatic amines. As a research professional, your primary defense is a deep understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

5-Ethyl-2-methylpyridin-3-amine belongs to the aminopyridine family, a class of aromatic amines. As a research professional, your primary defense is a deep understanding of the potential hazards. The risk profile is threefold:

  • Acute Toxicity & Corrosivity: Based on data from its isomer and related aminopyridines, this compound is presumed to be toxic if it comes into contact with skin, is inhaled, or is swallowed.[1] It is expected to be corrosive, causing severe skin burns and serious eye damage upon contact.[2][3] The primary danger lies in its ability to be readily absorbed through the skin, potentially leading to systemic effects.[2][4]

  • Organ and Respiratory Effects: Inhalation of vapors or aerosols may cause respiratory irritation.[2] Aminopyridines as a class can affect the central nervous system, potentially causing symptoms like headache, dizziness, and nausea.[4]

  • Physical Hazards: The isomer 5-Ethyl-2-methylpyridine is a combustible liquid with a flashpoint of approximately 68-70°C.[2][3] This means that above this temperature, its vapors can form an explosive mixture with air, necessitating strict control of ignition sources.[2]

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of Personal Protective Equipment (PPE), we must adhere to the hierarchy of controls. PPE is the last line of defense, used only after engineering and administrative controls are implemented.

  • Engineering Control - The Chemical Fume Hood: All handling of 5-Ethyl-2-methylpyridin-3-amine, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[1][5] This is non-negotiable. The fume hood's constant airflow protects you from inhaling harmful vapors and contains any potential spills.

  • Administrative Controls: Ensure your work area is clearly demarcated. Access to the area should be restricted during handling. An eyewash station and safety shower must be immediately accessible and tested regularly.[3][6] Never work alone when handling highly hazardous materials.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a scientifically-backed system to prevent chemical exposure. Each component is chosen to counter a specific hazard posed by the compound.

Eye and Face Protection
  • Requirement: Tightly-fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][6]

  • Causality: Standard safety glasses are insufficient. The corrosive nature of this compound means a single droplet splash to the eye can cause severe, irreversible damage.[2][6] Goggles provide a 360-degree seal around the eyes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][2] The face shield protects the entire face from corrosive burns.

Hand Protection
  • Requirement: Chemical-resistant gloves. While specific breakthrough data for the 3-amine isomer is unavailable, double-gloving with nitrile gloves is the recommended minimum.

  • Causality: Aminopyridines can be readily absorbed through the skin.[4] Nitrile provides good resistance to a range of chemicals. Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove. Always inspect gloves for tears or pinholes before use.[7]

Body Protection
  • Requirement: A flame-resistant laboratory coat, fully buttoned.[1]

  • Causality: The lab coat protects your skin from incidental contact and splashes. Flame resistance is crucial given the compound's combustible nature.[3] For tasks with a higher risk of significant splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Requirement (Under Normal Fume Hood Use): No respiratory protection is required when all work is conducted within a properly functioning chemical fume hood.

  • Requirement (For Spills or Ventilations Failure): In the event of a large spill or a failure of the primary ventilation system, a full-face respirator with an organic vapor cartridge is necessary.[5][6]

  • Causality: The fume hood is your primary respiratory protection. A respirator is an emergency device to enable a safe response to an uncontrolled release.

Table 1: PPE Requirements for Common Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid/Liquid Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required in a fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required in a fume hood
Transferring >100 mL Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required in a fume hood
Large Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical-Resistant Suit/ApronFull-Face Respirator (Organic Vapor)

Procedural, Step-by-Step Guidance

Safe Handling and Emergency Response Workflow

The following diagram outlines the critical decision-making process for safely handling 5-Ethyl-2-methylpyridin-3-amine.

Safe Handling & Emergency Response Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Verify Fume Hood Certification B Inspect & Don PPE (Goggles, Lab Coat, Double Gloves) A->B C Locate Spill Kit & Emergency Contacts B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Securely Close Primary Container E->F Spill Spill Occurs? E->Spill Exposure Personal Exposure? E->Exposure G Decontaminate Workspace & Equipment F->G H Segregate & Label Hazardous Waste G->H I Doff PPE in Correct Order (Gloves First) H->I J Wash Hands Thoroughly I->J Spill_Action Evacuate Area Alert Supervisor Consult SDS/Guide Spill->Spill_Action Yes Exposure_Action Use Safety Shower/Eyewash Remove Contaminated Clothing Seek Immediate Medical Attention [1] Exposure->Exposure_Action Yes

Caption: Workflow for handling 5-Ethyl-2-methylpyridin-3-amine.

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Lab Coat: Put on and fasten completely.

    • Goggles/Face Shield: Position securely and comfortably.

    • Gloves: Put on the inner pair, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Doffing (Taking Off) - The Contamination-Avoidance Sequence:

    • Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside out. Dispose of them in the designated hazardous waste container.

    • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

    • Lab Coat: Unbutton and roll it away from your body, turning it inside out to contain any surface contamination.

    • Inner Gloves: Remove as described in step 1.

    • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[8]

Disposal and Decontamination Plan

  • Waste Collection: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[6] Do not mix this waste with other streams.[2]

  • Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate decontaminating solution (e.g., a mild soap and water solution, followed by a solvent rinse like ethanol, if compatible with the materials) after work is complete.

  • Disposal: All chemical waste, both liquid and solid, must be disposed of following your institution's Environmental Health and Safety (EHS) guidelines. Never pour aminopyridine waste down the drain, as it is harmful to aquatic life.[2]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in these field-proven insights and protocols to handle 5-Ethyl-2-methylpyridin-3-amine with the expertise and caution it demands.

References

  • Echemi. (n.d.). 5-Ethyl-2-methylpyridine SDS, 104-90-5 Safety Data Sheets.
  • Thermo Fisher Scientific. (2012, March 7). SAFETY DATA SHEET: 2-Methyl-5-ethylpyridine.
  • TCI Chemicals. (2024, December 13). SAFETY DATA SHEET: 3-Amino-2-methylpyridine.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 2-Aminopyridine.
  • MSDS. (n.d.). 5-Ethyl-2-Methylpyridine - Material Safety Data Sheet (MSDS).
  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1772 - 5-ETHYL-2-METHYLPYRIDINE.
  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%.
  • ChemicalBook. (n.d.). 5-Ethyl-2-methylpyridine - Safety Data Sheet.
  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0214 - 2-AMINOPYRIDINE.
  • Fisher Scientific. (2007, July 10). Material Safety Data Sheet: 4-Aminopyridine.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-Aminopyridine.
  • Tokyo Chemical Industry (TCI). (n.d.). 5-Ethyl-2-methylpyridine | 104-90-5.

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